Methyl 4-cyano-1H-pyrrole-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-cyano-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-11-7(10)6-2-5(3-8)4-9-6/h2,4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLCRUMWQRYULP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450749 | |
| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937-18-8 | |
| Record name | 4-CYANO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-cyano-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 4-cyano-1H-pyrrole-2-carboxylate" CAS number 937-18-8
An In-depth Technical Guide to Methyl 4-cyano-1H-pyrrole-2-carboxylate (CAS 937-18-8)
Introduction
This compound is a substituted pyrrole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and organic synthesis. The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules and natural products, including heme, chlorophyll, and various alkaloids.[1] The unique electronic properties of the pyrrole ring, coupled with the ability to introduce diverse functional groups, make it a privileged structure in drug design.[1]
This guide provides a comprehensive technical overview of this compound, covering its physicochemical properties, synthesis, reactivity, and applications. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging this versatile building block for the creation of novel chemical entities.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 937-18-8 | [2] |
| Molecular Formula | C₇H₆N₂O₂ | |
| Molecular Weight | 150.14 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 4-Cyano-1H-pyrrole-2-carboxylic acid methyl ester | [3] |
| Physical Form | Solid | |
| Purity | ≥97% | |
| InChI Key | KLLCRUMWQRYULP-UHFFFAOYSA-N |
Safety and Handling:
This compound is classified as harmful and an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several synthetic strategies common for the construction of substituted pyrroles. A plausible synthetic route would involve the formation of the pyrrole ring followed by functional group manipulations. One common method for pyrrole synthesis is the Paal-Knorr synthesis.[1]
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol:
A detailed experimental protocol for the synthesis of a related compound, methyl pyrrole-2-carboxylate, involves the reaction of 2-(trichloroacetyl)-pyrrole with sodium methoxide.[4] This can be adapted for the synthesis of the target molecule.
-
Preparation of a suitable precursor: A precursor such as a 4-halo-pyrrole-2-carboxylate could be synthesized using established methods.
-
Cyanation: The 4-halo-pyrrole-2-carboxylate can then undergo a cyanation reaction, for example, using a metal cyanide catalyst, to introduce the cyano group at the 4-position.
-
Purification: The crude product would then be purified using techniques such as column chromatography or recrystallization to yield the final product.
Reactivity and Chemical Transformations
The chemical reactivity of this compound is dictated by its three key functional groups: the pyrrole ring, the cyano group, and the methyl ester.
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Pyrrole Ring: The pyrrole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution reactions. The directing effects of the electron-withdrawing ester and cyano groups will influence the position of substitution.
-
Cyano Group: The nitrile group can undergo a variety of transformations, including hydrolysis to a carboxylic acid or a carboxamide, and reduction to an amine.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to other functional groups such as amides or be reduced to an alcohol.
Caption: Key chemical transformations of this compound.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5] The pyrrole scaffold is a key component of numerous anticancer agents.[1]
A notable application of pyrrole-2-carboxamide derivatives, which can be synthesized from this compound, is in the development of inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for the treatment of drug-resistant tuberculosis.[6] Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole ring and the carboxamide moiety can significantly impact the anti-TB activity of these compounds.[6]
Caption: Application in the development of anti-tuberculosis agents.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, the N-H proton, and the methyl ester protons. The chemical shifts will be influenced by the electron-withdrawing nature of the cyano and ester groups. A reference spectrum is available in spectral databases.[7] |
| ¹³C NMR | Resonances for the carbon atoms of the pyrrole ring, the cyano group, the ester carbonyl, and the methyl group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, the C≡N stretch of the nitrile, and the C=O stretch of the ester. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (150.14 g/mol ). |
Conclusion
This compound is a synthetically versatile and valuable building block with significant potential in organic synthesis and medicinal chemistry. Its utility is demonstrated by its application in the development of novel therapeutic agents, particularly for challenging diseases like drug-resistant tuberculosis.[6] A thorough understanding of its synthesis, reactivity, and spectroscopic properties is crucial for its effective utilization in research and drug development endeavors. Future research will likely continue to explore the diverse chemical space accessible from this important intermediate, leading to the discovery of new and potent bioactive molecules.
References
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PubChem. 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid | C7H6N2O2 | CID 71692389. Available from: [Link]
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PubChem. Methyl 4-methylpyrrole-2-carboxylate | C7H9NO2 | CID 205982. Available from: [Link]
- Zhao, H., et al. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 2021, 64(15), 11468-11486.
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"Methyl 4-cyano-1H-pyrrole-2-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Pyrroles
Methyl 4-cyano-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole, a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science.[1][2] The pyrrole ring is a key structural motif in numerous natural products and pharmaceuticals, valued for its unique electronic properties and its ability to participate in hydrogen bonding and other molecular interactions.[1][2] This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of this compound, offering insights for its application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic molecular information is readily available, specific experimental data such as melting point and solubility are not widely published, reflecting its status as a specialized research chemical.
| Property | Value | Source |
| CAS Number | 937-18-8 | [3] |
| Molecular Formula | C₇H₆N₂O₂ | [3] |
| Molecular Weight | 150.14 g/mol | [3][4] |
| Physical Form | Solid | [3] |
| Recommended Storage | 4°C | [3] |
Note: Experimental data for melting point, boiling point, and solubility for this specific compound are not available in the cited literature. For context, the related compound Methyl 1H-pyrrole-2-carboxylate has a reported melting point of 74-78°C.[5][6]
Spectroscopic Characterization
Detailed experimental spectroscopic data (NMR, IR, MS) for this compound is not publicly available. However, based on the structure and data from analogous compounds, the following spectral characteristics can be predicted:
-
¹H NMR: Resonances for the two protons on the pyrrole ring are expected in the aromatic region, likely deshielded due to the electron-withdrawing effects of the cyano and ester groups. A singlet corresponding to the methyl ester protons would also be present.
-
¹³C NMR: Signals for the seven carbon atoms, including the quaternary carbons of the cyano and carbonyl groups, and the carbons of the pyrrole ring and the methyl ester. The chemical shifts would reflect the electronic environment of each carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the pyrrole ring, the C≡N stretch of the cyano group, and the C=O stretch of the ester.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight.
Synthesis of this compound: A Proposed Pathway
While a specific, validated protocol for the synthesis of this compound is not detailed in the available literature, a plausible synthetic route can be devised based on established pyrrole chemistry. One such approach involves the oxidation of a readily available precursor, Methyl 4-methyl-1H-pyrrole-2-carboxylate, using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), followed by conversion to the nitrile. A more direct, albeit potentially lower-yielding, approach could involve a modified Vilsmeier-Haack or a related cyanation reaction on a suitable pyrrole precursor.
Below is a hypothetical, illustrative protocol for a multi-step synthesis, designed to be self-validating at each stage.
Proposed Synthetic Workflow
Caption: A proposed multi-step synthesis of this compound.
Experimental Protocol (Hypothetical)
-
Oxidation to Aldehyde: To a solution of Methyl 4-methyl-1H-pyrrole-2-carboxylate in a suitable solvent such as dichloromethane, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of an alcohol like methanol. This reaction is known to oxidize the methyl group at the 4-position to an aldehyde.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up and purified by column chromatography to yield Methyl 4-formyl-1H-pyrrole-2-carboxylate.
-
Oxime Formation: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate in a protic solvent like ethanol. This standard condensation reaction will produce the corresponding oxime, Methyl 4-((hydroxyimino)methyl)-1H-pyrrole-2-carboxylate.
-
Dehydration to Nitrile: The final step involves the dehydration of the oxime to the nitrile. This can be achieved using various dehydrating agents, such as acetic anhydride or trifluoroacetic anhydride. The reaction is typically heated to drive it to completion. After an aqueous workup and purification, the final product, this compound, is obtained.
Chemical Reactivity: An Electron-Deficient Pyrrole System
The reactivity of the pyrrole ring is significantly influenced by its substituents. In its unsubstituted form, pyrrole is an electron-rich aromatic system that readily undergoes electrophilic substitution, primarily at the C2 position. However, the presence of two strong electron-withdrawing groups, the cyano group at C4 and the methyl carboxylate at C2, drastically alters this reactivity profile.
Caption: Electronic effects on the pyrrole ring of the title compound.
These electron-withdrawing groups deactivate the pyrrole ring towards electrophilic attack by reducing the electron density of the aromatic system. Consequently, harsher reaction conditions are required for electrophilic substitutions compared to unsubstituted pyrrole. The directing effects of the existing substituents would need to be considered for any further functionalization.
Conversely, the reduced electron density makes the pyrrole ring more susceptible to nucleophilic attack, a reaction that is generally difficult for electron-rich pyrroles.
Potential Applications in Research and Drug Discovery
While specific biological activities for this compound have not been reported, its structural motifs are present in molecules with interesting pharmacological properties. This suggests its potential as a valuable building block for the synthesis of novel bioactive compounds.
-
As a Scaffold for Tyrosinase Inhibitors: A number of 2-cyanopyrrole derivatives have been synthesized and evaluated as potential inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. Some of these compounds have shown potent inhibitory activity, suggesting that this compound could serve as a starting material for the development of new tyrosinase inhibitors for applications in cosmetics and medicine.[1]
-
In the Development of Anti-Tuberculosis Agents: Pyrrole-2-carboxamides have been identified as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial protein for the growth of Mycobacterium tuberculosis. Structure-activity relationship studies have shown that substituents on the pyrrole ring play a key role in the anti-TB activity. The cyano and ester functionalities of this compound offer handles for further chemical modification to explore this class of potential therapeutics.[8]
-
As an Intermediate in Organic Synthesis: The presence of multiple functional groups (a secondary amine, an ester, and a nitrile) on a stable aromatic core makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems and other target molecules in various fields of chemical research.
Safety and Handling
This compound is classified as a hazardous substance. The following GHS hazard statements apply:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Signal Word: Warning[3]
Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed or if respiratory irritation occurs, seek medical attention.
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Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). Retrieved January 22, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. (n.d.). Retrieved January 22, 2026, from [Link]
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Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. (n.d.). Retrieved January 22, 2026, from [Link]
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Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles - ResearchGate. (2025, August 6). Retrieved January 22, 2026, from [Link]
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The mechanism of nucleophilic substitution of alkylpyrroles in the presence of oxygen - PubMed. (1994, January 1). Retrieved January 22, 2026, from [Link]
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New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors - MDPI. (n.d.). Retrieved January 22, 2026, from [Link]
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Synthesis, biological evaluation, and docking analysis of a novel family of 1-methyl-1H-pyrrole-2,5-diones as highly potent and selective cyclooxygenase-2 (COX-2) inhibitors - PubMed. (2014, April 15). Retrieved January 22, 2026, from [Link]
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Synthesis and cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives. - SciSpace. (n.d.). Retrieved January 22, 2026, from [Link]
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Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - ResearchGate. (2025, August 9). Retrieved January 22, 2026, from [Link]
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1H NMR and 13C NMR spectra of "Methyl 4-cyano-1H-pyrrole-2-carboxylate"
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The Strategic Synthesis and Application of Methyl 4-cyano-1H-pyrrole-2-carboxylate: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry
The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and clinically significant therapeutic agents.[1] Its unique electronic properties and versatile reactivity make it an invaluable building block for the synthesis of complex molecules with a wide range of biological activities. Among the vast array of functionalized pyrroles, Methyl 4-cyano-1H-pyrrole-2-carboxylate stands out as a particularly strategic intermediate in the design and synthesis of novel drug candidates. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this key molecule, with a focus on its utility for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 937-18-8 | [2][3] |
| Molecular Formula | C₇H₆N₂O₂ | [2][3] |
| Molecular Weight | 150.14 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 168-169 °C | [4] |
| Purity | Typically ≥97% | [3] |
| Storage | 4°C | [3] |
Safety Information: this compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P330 (Rinse mouth), P362 (Take off contaminated clothing and wash before reuse), P405 (Store locked up), P501 (Dispose of contents/container to an approved waste disposal plant).[3]
Synthesis of this compound: A Detailed Protocol and Mechanistic Insight
The synthesis of this compound can be effectively achieved through the electrophilic cyanation of Methyl 1H-pyrrole-2-carboxylate using chlorosulfonyl isocyanate (CSI). This method, while yielding a mixture of isomers, provides a direct route to the desired product.[4]
Experimental Protocol
Step 1: Cyanation of Methyl 1H-pyrrole-2-carboxylate
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve Methyl 1H-pyrrole-2-carboxylate in a suitable anhydrous solvent such as acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of chlorosulfonyl isocyanate (CSI) in the same anhydrous solvent to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the careful addition of N,N-dimethylformamide (DMF).
-
Pour the reaction mixture into a biphasic mixture of ice and an aqueous solution of a weak base, such as sodium bicarbonate, to neutralize the acidic byproducts.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Isomer Separation
-
The crude product, a mixture of this compound and Methyl 5-cyano-1H-pyrrole-2-carboxylate, is purified by column chromatography on silica gel.[4]
-
A gradient elution system, for example, a mixture of hexane and ethyl acetate, is used to separate the two isomers. The polarity of the eluent should be gradually increased to achieve optimal separation.
-
Monitor the fractions by TLC to identify and collect the fractions containing the desired 4-cyano isomer.
-
Combine the pure fractions and evaporate the solvent to yield this compound as a solid.
Mechanistic Rationale
The synthesis hinges on the electrophilic aromatic substitution of the electron-rich pyrrole ring. The pyrrole nitrogen's lone pair of electrons increases the electron density of the ring, making it susceptible to attack by electrophiles. Chlorosulfonyl isocyanate acts as the source of the electrophilic cyanating agent. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore the aromaticity of the pyrrole ring. The substitution pattern is directed by the ester group at the 2-position, leading to a mixture of the 4- and 5-cyano isomers.[4]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized this compound must be confirmed by spectroscopic methods. The following data serves as a reference for the characterization of the final product.
| Spectroscopic Data | Value | Reference |
| ¹H NMR (Acetone-d₆) | δ: 3.83 (s, 3H, OCH₃), 7.13 (d, 1H, J = 1.6 Hz, H-3), 7.70 (d, 1H, J = 1.6 Hz, H-5) | [4] |
| IR (Nujol Mull) | ν: 2220 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O) | [4] |
| Mass Spectrum (m/z) | 150 | [4] |
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of more complex heterocyclic systems with potential therapeutic applications. The presence of three distinct functional groups—the ester, the nitrile, and the reactive N-H of the pyrrole ring—allows for a wide range of chemical transformations.
Role as a Precursor for Kinase Inhibitors
The pyrrole scaffold is a common feature in many kinase inhibitors.[5] The structural rigidity and the ability to form key hydrogen bond interactions with the hinge region of the kinase active site make it an attractive pharmacophore. This compound can be utilized as a starting material for the elaboration of more complex structures designed to target specific kinases. For example, the nitrile group can be hydrolyzed to a carboxylic acid or converted to other functional groups, while the ester can be modified or used as a handle for further derivatization.
Potential in the Development of Antiviral Agents
Pyrrole derivatives have also shown promise as antiviral agents.[6] The unique electronic and structural features of the pyrrole ring can be exploited to design molecules that interfere with viral replication processes. The cyano group of this compound can act as a bioisostere for other functional groups or participate in key interactions with viral enzymes.
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The Strategic Synform: A Technical Guide to Methyl 4-cyano-1H-pyrrole-2-carboxylate and Its Role in Modern Drug Discovery
Introduction: Defining a Key Architectural Element in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic deployment of highly functionalized heterocyclic scaffolds is paramount to the development of novel therapeutic agents. Among these, the pyrrole nucleus, a five-membered aromatic heterocycle, stands out for its prevalence in both natural products and synthetic pharmaceuticals. This guide focuses on a particularly valuable derivative, Methyl 4-cyano-1H-pyrrole-2-carboxylate , a molecule that has garnered significant attention as a versatile synthon, or building block, for complex molecular architectures. Its unique electronic and steric properties make it an invaluable tool for medicinal chemists, particularly in the design of potent enzyme inhibitors. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its nomenclature, synthesis, chemical properties, and, most critically, its application in the development of next-generation therapeutics.
Nomenclature and Synonyms: Establishing a Common Lexicon
Clarity in chemical communication is essential for reproducible scientific research. "this compound" is the preferred IUPAC name for the compound of interest. However, a variety of synonyms are encountered in the chemical literature and commercial databases. A thorough understanding of this nomenclature is crucial for efficient information retrieval.
| Synonym | Source/Context |
| 1H-Pyrrole-2-carboxylic acid, 4-cyano-, methyl ester | Chemical Abstracts Service (CAS) indexing name |
| Methyl 4-cyanopyrrole-2-carboxylate | A common and accepted trivial name |
| 4-Cyano-2-pyrrolcarbonsaeure-methylester | German language equivalent |
| 2-Carbomethoxy-4-cyanopyrrole | A descriptive name based on substituents |
| CAS Number | 937-18-8 |
A comprehensive list of synonyms for clear identification and literature searching.
Synthesis and Chemical Properties: A Gateway to Molecular Diversity
The synthetic accessibility of this compound is a key factor in its widespread use. While several routes to substituted pyrroles exist, a common and efficient strategy involves the modification of a pre-existing pyrrole core. A particularly relevant pathway commences with the corresponding 4-bromo derivative, Methyl 4-bromo-1H-pyrrole-2-carboxylate .
Synthetic Pathway Overview
The conversion of the 4-bromo to the 4-cyano functionality is typically achieved through a nucleophilic aromatic substitution reaction, specifically a cyanation reaction. This transformation is of high strategic importance as the cyano group can serve as a precursor to other functionalities or as a critical pharmacophoric element in its own right.
Figure 1: A simplified workflow for the synthesis of the target compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the cyanation of Methyl 4-bromo-1H-pyrrole-2-carboxylate. The choice of a copper(I) cyanide mediated reaction is based on its established reliability for the cyanation of aryl and heteroaryl halides.
Materials:
-
Methyl 4-bromo-1H-pyrrole-2-carboxylate (1.0 eq)
-
Copper(I) cyanide (CuCN) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Methyl 4-bromo-1H-pyrrole-2-carboxylate in anhydrous DMF, add copper(I) cyanide.
-
The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Causality of Experimental Choices:
-
Anhydrous DMF: The use of an anhydrous polar aprotic solvent like DMF is crucial to prevent the quenching of the reactive species and to ensure the solubility of the starting materials and reagents.
-
Copper(I) Cyanide: CuCN is a common and effective cyanating agent for this type of transformation, often providing good yields with heteroaromatic substrates.
-
Reflux Conditions: The application of heat is necessary to overcome the activation energy of the reaction and drive it to completion in a reasonable timeframe.
-
Aqueous Work-up: The washing steps are essential to remove the DMF solvent and any inorganic byproducts from the reaction mixture.
-
Column Chromatography: This final purification step is critical to isolate the desired product from any unreacted starting material or side products, ensuring high purity for subsequent applications.
Application in Drug Discovery: A Scaffold for Potent MmpL3 Inhibitors
A preeminent application of this compound is in the synthesis of novel antitubercular agents that target the Mycobacterial Membrane Protein Large 3 (MmpL3) .[1][2] MmpL3 is an essential transporter protein in Mycobacterium tuberculosis, responsible for the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall.[1] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death.
The Pyrrole-2-carboxamide Pharmacophore
The pyrrole-2-carboxamide scaffold, readily accessible from this compound, has emerged as a key pharmacophore for MmpL3 inhibition.[1][2] The general structure of these inhibitors consists of the central pyrrole-2-carboxamide core, which is further functionalized to optimize binding to the MmpL3 protein.
Figure 2: General structure of pyrrole-2-carboxamide-based MmpL3 inhibitors.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have elucidated the key structural features required for potent MmpL3 inhibition by pyrrole-2-carboxamide derivatives.[1]
-
The Pyrrole NH and Amide NH: The hydrogen atoms on the pyrrole nitrogen and the carboxamide nitrogen are crucial for activity, likely participating in hydrogen bonding interactions within the MmpL3 binding pocket.[1]
-
Substituents at the 4-position: The introduction of phenyl or pyridyl groups with electron-withdrawing substituents at the 4-position of the pyrrole ring significantly enhances antitubercular activity.[1][2] This highlights the strategic importance of the 4-cyano group in this compound, as it can be readily converted to other functional groups or serve as an electron-withdrawing moiety itself.
-
Amide Substituents: Bulky substituents on the carboxamide nitrogen, such as an adamantyl group, have been shown to improve the inhibitory potency.[1]
The development of these potent MmpL3 inhibitors underscores the value of this compound as a starting material in medicinal chemistry campaigns. Its well-defined reactivity and the established biological importance of its derivatives make it a highly sought-after building block for the discovery of new anti-infective agents.
Conclusion: A Versatile Synthon with Enduring Relevance
This compound is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its accessible synthesis, coupled with the critical role of its derivatives as potent inhibitors of essential bacterial enzymes like MmpL3, ensures its continued relevance in the quest for novel therapeutics. This guide has provided a comprehensive overview of its nomenclature, synthesis, and application, with the aim of empowering researchers to effectively utilize this valuable synthon in their drug discovery endeavors. The insights into the structure-activity relationships of its derivatives offer a clear rationale for its use and provide a foundation for the design of the next generation of life-saving medicines.
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. [Link]
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Polysubstituted Pyrroles: A Journey from Foundational Discoveries to Modern Synthetic Architectures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone of biological systems and medicinal chemistry. While the parent pyrrole scaffold is fundamental, it is the strategic placement of substituents on the ring that unlocks a vast and diverse chemical space, leading to compounds with profound biological activities and material properties. This guide provides a comprehensive exploration of the discovery and history of polysubstituted pyrroles, tracing the evolution of synthetic methodologies from the seminal named reactions of the 19th century to the sophisticated, atom-economical strategies of the 21st. We will delve into the causality behind key experimental choices, present detailed protocols for foundational syntheses, and chart the course toward modern, sustainable approaches that continue to shape the future of drug discovery and materials science.
The Genesis of a Privileged Scaffold: Early Discovery
The story of pyrrole begins not in a flask, but in the complex mixtures derived from the pyrolysis of natural materials. It was first detected in 1834 by F. F. Runge as a component of coal tar.[1][2] Later, in 1857, it was isolated from the pyrolysate of bone.[2] Its name, derived from the Greek pyrrhos ("fiery red"), originates from the characteristic red color it imparts to a pine wood splinter moistened with hydrochloric acid.[2] While the unsubstituted pyrrole ring is not abundant in nature, its derivatives are central to life itself, forming the core of essential biomolecules like heme, chlorophyll, and vitamin B12.[3][4] This realization of its biological significance spurred chemists to develop methods not just to isolate it, but to construct it with specific substitution patterns, giving birth to the field of polysubstituted pyrrole synthesis.
The Classical Pillars: Foundational Synthetic Methodologies
The late 19th century was a golden age for synthetic organic chemistry, witnessing the development of three cornerstone reactions that remain relevant to this day: the Paal-Knorr, Knorr, and Hantzsch syntheses. These methods provided the first reliable entries into the world of substituted pyrroles and laid the mechanistic groundwork for future innovations.
The Paal-Knorr Pyrrole Synthesis (1885)
Arguably the most direct and versatile of the classical methods, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7] This reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[8]
Causality and Mechanistic Insight: The elegance of the Paal-Knorr synthesis lies in its straightforward mechanism. The reaction is initiated by the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic intermediate (a 2,5-dihydroxytetrahydropyrrole derivative), which then undergoes dehydration to yield the aromatic pyrrole ring.[6] The choice of a primary amine allows for the direct installation of an N-substituent, a critical feature for tuning the properties of the final molecule.
Caption: Paal-Knorr Synthesis Mechanism.
The Knorr Pyrrole Synthesis (1884)
Developed by Ludwig Knorr, this synthesis provides access to a different substitution pattern by reacting an α-amino-ketone with a β-dicarbonyl compound (or another active methylene compound).[9][10] A significant challenge in this synthesis is the inherent instability of α-amino-ketones, which readily self-condense.[11]
Causality and Mechanistic Insight: To overcome the instability of the α-amino-ketone, the standard procedure involves its in situ generation. This is typically achieved by the reduction of an α-oximino-ketone (formed by nitrosation of the parent ketone) using a reducing agent like zinc in acetic acid.[9][11] The mechanism proceeds via the formation of an enamine from the condensation of the α-amino-ketone and the β-dicarbonyl compound. This is followed by intramolecular cyclization and subsequent dehydration to furnish the pyrrole.[10] The Knorr synthesis is particularly valuable for preparing pyrroles with ester or amide substituents.[12]
Caption: Workflow of the Knorr Pyrrole Synthesis.
The Hantzsch Pyrrole Synthesis (1890)
The Hantzsch synthesis is a classic multicomponent reaction, bringing together three starting materials in a single pot: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[13][14] This method is particularly effective for producing highly substituted pyrroles.[14]
Causality and Mechanistic Insight: The reaction is believed to initiate with the formation of an enamine intermediate from the reaction between the β-ketoester and the amine.[13] This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate subsequently undergoes an intramolecular cyclization and dehydration to form the final aromatic pyrrole product.[13][14] The power of the Hantzsch synthesis lies in its convergence, allowing for the rapid assembly of complex pyrroles from simple, readily available precursors.
Caption: Hantzsch Pyrrole Synthesis Pathway.
| Synthetic Method | Key Reactants | Typical Conditions | Resulting Substitution Pattern | Reference(s) |
| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Neutral or weakly acidic (e.g., acetic acid) | 2,5-disubstituted and N-substituted | [5][6][8] |
| Knorr | α-Amino-ketone, β-Dicarbonyl | Reductive (Zn, acetic acid) for in situ generation | 2,4-disubstituted, often with ester groups | [9][10][11] |
| Hantzsch | β-Ketoester, α-Haloketone, Amine | Mild heating, often in ethanol or DMF | Highly substituted (e.g., 1,2,3,5-tetrasubstituted) | [13][14][15] |
The Evolution Toward Efficiency and Complexity
While the classical methods are robust, their reliance on specific starting materials and sometimes harsh conditions prompted the development of new strategies. The 20th and 21st centuries have seen a paradigm shift towards greater efficiency, milder conditions, and broader substrate scope, largely driven by advances in catalysis and the principles of green chemistry.
Multicomponent Reactions (MCRs)
Building on the foundation of the Hantzsch synthesis, modern MCRs have become a powerful tool for generating molecular diversity.[3] Isocyanide-based multicomponent reactions (I-MCRs), in particular, are highly efficient one-pot procedures that avoid the need for intermediate isolation, making them an attractive green chemistry approach for synthesizing polysubstituted pyrroles.[16][17] These reactions offer high atom economy and allow for the rapid construction of complex libraries of compounds for drug screening.
Transition Metal Catalysis
The advent of transition-metal catalysis has revolutionized pyrrole synthesis. Catalysts based on palladium, copper, gold, ruthenium, and other metals enable transformations that are not possible with classical methods.[18][19][20] These catalysts can activate otherwise inert C-H bonds, promote novel cycloadditions, and facilitate reactions under significantly milder conditions, thereby increasing tolerance for sensitive functional groups.[18][21] For example, copper-promoted oxidative coupling between enamides and alkynes provides an efficient route to substituted pyrroles under mild conditions.[21]
Green and Sustainable Methodologies
In recent years, there has been a strong emphasis on developing more environmentally benign synthetic protocols.[1] This includes:
-
Solvent-Free Conditions: Reactions conducted using mechanochemical activation (ball milling) or under solvent-free grinding conditions reduce waste and energy consumption.[14][21]
-
Alternative Energy Sources: Microwave irradiation and sonochemistry (ultrasound) are used to accelerate reaction times dramatically, often leading to higher yields and cleaner products.[1][18]
-
Benign Catalysts: The use of non-toxic, reusable, and biodegradable catalysts, such as citric acid, saccharin, or ionic liquids, is gaining prominence over traditional heavy metal catalysts or strong acids.[1][7]
Application in Drug Discovery and Development
The relentless pursuit of novel pyrrole syntheses is driven by the scaffold's immense importance in medicinal chemistry.[22] Polysubstituted pyrroles are key pharmacophores in a wide range of clinically successful drugs.[23] The substituents on the pyrrole ring are not mere decorations; they are crucial for modulating the molecule's physicochemical properties, such as solubility and lipophilicity, and for establishing specific interactions with biological targets like enzymes and receptors.[24][25]
Notable examples of blockbuster drugs built upon a polysubstituted pyrrole core include:
-
Atorvastatin (Lipitor): One of the best-selling drugs of all time, used to lower cholesterol.[14][26]
-
Sunitinib (Sutent): A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[14][26]
-
Tolmetin and Zomepirac: Non-steroidal anti-inflammatory drugs (NSAIDs).[4][15]
The ability to precisely control the substitution pattern through modern synthetic methods allows medicinal chemists to fine-tune the structure-activity relationship (SAR) of lead compounds, optimizing their potency, selectivity, and pharmacokinetic profiles.[27][28]
Experimental Protocol: The Paal-Knorr Synthesis of N-Benzyl-2,5-dimethylpyrrole
This protocol provides a representative example of the classical Paal-Knorr synthesis.
Objective: To synthesize N-benzyl-2,5-dimethylpyrrole from 2,5-hexanedione and benzylamine.
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Benzylamine (1.05 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (e.g., 5.0 g, 43.8 mmol).
-
Reagent Addition: Add glacial acetic acid (25 mL) to the flask and stir to dissolve the diketone. To this solution, add benzylamine (e.g., 4.9 g, 46.0 mmol, 1.05 eq) dropwise at room temperature.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of ice-water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the mixture with stirring until the effervescence ceases and the pH is neutral to basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (50 mL) and then with a saturated brine solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N-benzyl-2,5-dimethylpyrrole.
Self-Validation: The success of the synthesis is confirmed by characterization of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm the molecular weight and structure, ensuring it matches the expected N-benzyl-2,5-dimethylpyrrole.
Conclusion
The journey of polysubstituted pyrroles from their discovery in coal tar to their central role in modern medicine is a testament to over a century of synthetic innovation. The foundational Paal-Knorr, Knorr, and Hantzsch reactions provided the initial blueprints for constructing this vital heterocyclic core. Subsequent advancements, driven by the need for greater efficiency, complexity, and sustainability, have expanded the synthetic chemist's toolbox immensely. Today, with an arsenal of multicomponent reactions, transition-metal catalysis, and green methodologies, researchers are better equipped than ever to design and synthesize novel polysubstituted pyrroles, continuing to unlock their vast potential in the development of life-saving therapeutics and advanced materials.
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Methodological & Application
Synthesis of Methyl 4-cyano-1H-pyrrole-2-carboxylate: A Detailed Protocol for a Key Heterocyclic Building Block
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of Methyl 4-cyano-1H-pyrrole-2-carboxylate, a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The protocol details a robust and reproducible two-step synthetic sequence commencing from the readily available precursor, Methyl 4-formyl-1H-pyrrole-2-carboxylate. The methodology involves an initial high-yield conversion of the aldehyde to its corresponding aldoxime, followed by a mild and efficient dehydration to afford the target nitrile. This guide explains the chemical principles underpinning each transformation, offers detailed step-by-step experimental procedures, and includes troubleshooting advice to ensure successful execution by chemistry professionals.
Introduction: The Significance of Polysubstituted Pyrroles
The pyrrole nucleus is a privileged scaffold in chemistry, forming the core of essential biological molecules like heme and chlorophyll, as well as a vast array of pharmaceuticals and advanced materials.[1] The strategic placement of functional groups on the pyrrole ring allows for the fine-tuning of a molecule's steric and electronic properties, making functionalized pyrroles invaluable synthons in drug discovery.
This compound (CAS 937-18-8) is a particularly useful building block. It features two distinct electron-withdrawing groups—a methyl ester at the C2 position and a nitrile at the C4 position. This arrangement activates the ring for certain transformations while deactivating it for others, offering unique opportunities for regioselective chemical modifications. The nitrile moiety is a versatile functional group that can be converted into amines, amides, carboxylic acids, or tetrazoles, further expanding its synthetic utility.[1][2]
This guide presents a logical and accessible two-step synthesis that avoids the use of highly toxic cyanide reagents.[3][4] The chosen pathway starts with Methyl 4-formyl-1H-pyrrole-2-carboxylate, a stable and known intermediate, and proceeds through a functional group interconversion.[5][6] This approach is not only safer but also highly instructive, demonstrating fundamental reactions in heterocyclic chemistry.
Synthetic Strategy and Reaction Mechanisms
The overall synthetic pathway is a two-step conversion of a formyl group to a cyano group via an aldoxime intermediate.
Caption: Two-step synthesis workflow.
Step 1: Oxime Formation Mechanism
The initial step is the condensation reaction between the starting aldehyde and hydroxylamine. The reaction is typically catalyzed by a weak acid and proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde.[7] The rate-determining step is often the acid-catalyzed dehydration of the resulting hemiaminal intermediate.[7] A pH of around 4-5 is generally optimal to ensure sufficient protonation of the carbonyl group to activate it for attack, without excessively protonating the hydroxylamine nucleophile, which would render it unreactive.[7]
Step 2: Dehydration of Aldoxime to Nitrile
The conversion of an aldoxime to a nitrile is a classic dehydration reaction.[8][9] While this can be achieved with various reagents, acetic anhydride is a common, effective, and economical choice.[10] The mechanism involves the acylation of the oxime's hydroxyl group by acetic anhydride, which transforms the hydroxyl into an excellent leaving group (acetate). A base (either added, like pyridine, or the acetate ion generated in situ) then abstracts the proton from the imine carbon, initiating an E2-type elimination to yield the nitrile, acetic acid, and an acetate anion.[10][11]
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 4-(hydroxyiminomethyl)-1H-pyrrole-2-carboxylate (Oxime Intermediate)
This protocol outlines the conversion of the starting aldehyde to its corresponding aldoxime.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Methyl 4-formyl-1H-pyrrole-2-carboxylate | 40611-79-8 | 167.15 | 10.0 | 1.0 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 | 12.0 | 1.2 |
| Pyridine | 110-86-1 | 79.10 | 25.0 | 2.5 |
| Ethanol (95%) | 64-17-5 | 46.07 | 50 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-formyl-1H-pyrrole-2-carboxylate (1.67 g, 10.0 mmol).
-
Add ethanol (50 mL) to the flask and stir until the solid is fully dissolved.
-
Add hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and pyridine (2.0 mL, 25.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
After completion, allow the mixture to cool to room temperature and then concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 25 mL).
-
Combine all organic extracts and wash them sequentially with 1M HCl (2 x 25 mL) to remove residual pyridine, followed by saturated sodium bicarbonate solution (1 x 25 mL), and finally brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The product, Methyl 4-(hydroxyiminomethyl)-1H-pyrrole-2-carboxylate, is typically obtained as a white to pale yellow solid and can often be used in the next step without further purification. If necessary, recrystallization from an ethanol/water mixture can be performed.
Protocol 2: Synthesis of this compound
This protocol details the dehydration of the aldoxime intermediate to the final nitrile product.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| Methyl 4-(hydroxyiminomethyl)-1H-pyrrole-2-carboxylate (crude) | - | 182.16 | ~10.0 | 1.0 |
| Acetic Anhydride (Ac₂O) | 108-24-7 | 102.09 | 50 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine (Saturated NaCl solution) | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure
-
Place the crude Methyl 4-(hydroxyiminomethyl)-1H-pyrrole-2-carboxylate (from Protocol 1, ~1.82 g, ~10.0 mmol) into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add acetic anhydride (50 mL) to the flask. Note: Acetic anhydride serves as both the reagent and the solvent.
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 1-2 hours. Monitor the reaction by TLC for the formation of the more nonpolar nitrile product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the cooled reaction mixture into a beaker containing ice water (~200 mL) with stirring. This will quench the excess acetic anhydride.
-
Once the quench is complete, carefully neutralize the mixture by the slow, portion-wise addition of solid sodium bicarbonate or by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound as a solid.
Data Summary & Expected Results
| Compound | Starting Amount (g) | Typical Yield (%) | Physical Form | Melting Point (°C) |
| Methyl 4-(hydroxyiminomethyl)-1H-pyrrole-2-carboxylate | 1.67 | >90% | Off-white solid | ~160-165 |
| This compound | ~1.82 (crude) | 75-85% (over 2 steps) | Solid | ~185-190 |
Note: Yields and melting points are approximate and can vary based on reaction scale and purity.
Troubleshooting and Safety Precautions
-
Troubleshooting:
-
Incomplete Oxime Formation: If the starting aldehyde persists, increase the reaction time or add an additional 0.2 equivalents of hydroxylamine hydrochloride and base.
-
Low Yield in Dehydration: Ensure the oxime starting material is reasonably dry. Water can consume the acetic anhydride. Overheating can lead to decomposition.
-
Difficult Purification: The final product has moderate polarity. If column chromatography is challenging, consider recrystallization from a suitable solvent system like ethyl acetate/hexane.
-
-
Safety Precautions:
-
Always perform reactions in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Hydroxylamine hydrochloride is corrosive and toxic. Avoid inhalation and skin contact.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. Handle with care.
-
Acetic anhydride is corrosive and a lachrymator. It reacts exothermically with water. Always add it to water/ice slowly during the quenching step.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
Conclusion
The two-step protocol detailed herein provides a reliable and efficient pathway for the synthesis of this compound from its 4-formyl precursor. The methodology relies on fundamental and well-understood organic transformations, making it accessible for researchers in drug development and organic synthesis. By providing a clear rationale for each step and practical guidance on execution, this application note serves as a valuable resource for the preparation of this versatile heterocyclic building block.
References
-
Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research. Available at: [Link]
-
What is the mechanism for dehydration of aldoximes by acetic anhydride? Chemistry Stack Exchange. Available at: [Link]
-
Zhang, W., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. Available at: [Link]
-
Zhang, W., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Publishing. Available at: [Link]
-
Reaction of aldoxime and a ketoxime with acetic anhydride. Chemistry Stack Exchange. Available at: [Link]
-
The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. ResearchGate. Available at: [Link]
-
Ogiwara, Y., et al. (2016). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media. Chemistry – An Asian Journal. Available at: [Link]
-
Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent. Journal of Chemical Research, Synopses. Available at: [Link]
-
Acetic Anhydride Dehydration Mechanism. Reddit. Available at: [Link]
-
Oxime. Wikipedia. Available at: [Link]
-
Enantioselective dehydration of aldoximes giving the corresponding nitrile. ResearchGate. Available at: [Link]
- Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. Google Patents.
-
Kölmel, D. K., & Bode, J. W. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. Available at: [Link]
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Ding, R., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry. Available at: [Link]
-
Kamal, A., et al. (2009). A Simple Synthesis of Nitriles from Aldoximes. Tetrahedron Letters. Available at: [Link]
-
Wood, J. M., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports. Available at: [Link]
-
Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. Organic Syntheses. Available at: [Link]
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The Versatile Scaffolding of Methyl 4-cyano-1H-pyrrole-2-carboxylate in Modern Organic Synthesis
In the intricate tapestry of organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. Among these, heterocyclic scaffolds hold a place of prominence, with the pyrrole nucleus being a recurring motif in a vast array of biologically active natural products and pharmaceuticals. This application note delves into the utility of a particularly versatile, yet perhaps underutilized, pyrrole derivative: Methyl 4-cyano-1H-pyrrole-2-carboxylate . We will explore its synthesis, key chemical transformations, and its emerging role as a strategic intermediate in medicinal chemistry and drug discovery, providing detailed protocols and expert insights to empower researchers in their synthetic endeavors.
Introduction: A Building Block of Strategic Importance
This compound (CAS No. 937-18-8) is a crystalline solid with the molecular formula C₇H₆N₂O₂.[1] Its strategic value lies in the orthogonal reactivity of its three functional groups: the pyrrole NH, the methyl ester, and the cyano group. This trifecta of functionalities allows for a stepwise and selective elaboration of the pyrrole core, making it an attractive starting material for the synthesis of polysubstituted pyrroles, which are key components of numerous therapeutic agents, including antiviral and anticancer drugs.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 937-18-8 | [1] |
| Molecular Formula | C₇H₆N₂O₂ | |
| Molecular Weight | 150.14 g/mol | |
| Appearance | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage | Store at 4°C | [1] |
Synthesis of the Scaffold: The Van Leusen Pyrrole Synthesis
A robust and convergent method for the synthesis of polysubstituted pyrroles is the Van Leusen pyrrole synthesis.[4] This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a Michael acceptor. For the synthesis of this compound, methyl acrylate serves as the Michael acceptor.
Caption: Van Leusen synthesis of the target pyrrole.
Protocol 1: Synthesis of this compound via Van Leusen Reaction
Disclaimer: This is a generalized protocol adapted from the principles of the Van Leusen pyrrole synthesis.[5] Researchers should perform a thorough risk assessment and optimize conditions as necessary.
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
Methyl acrylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous DMF under an argon atmosphere at 0 °C, add a solution of TosMIC (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of methyl acrylate (1.2 eq.) in anhydrous DMF dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Key Chemical Transformations and Applications
The strategic arrangement of functional groups in this compound allows for a diverse range of subsequent chemical transformations.
Caption: Key reaction pathways of the title compound.
N-Alkylation: Diversifying the Pyrrole Core
The pyrrole nitrogen can be readily alkylated under basic conditions, providing a straightforward method for introducing a wide variety of substituents.[6] This is a crucial step in modulating the biological activity of pyrrole-based compounds.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous MeCN, add K₂CO₃ (1.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide (1.1 eq.) and stir the mixture at room temperature or elevated temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-alkylated product.
For sterically hindered or sensitive alcohols, the Mitsunobu reaction offers a mild and effective alternative for N-alkylation.[7][8] This reaction proceeds with inversion of configuration at the alcohol stereocenter.[8]
Transformations of the Cyano Group: Accessing Key Intermediates
The cyano group is a versatile functional handle that can be transformed into other important functionalities.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[9] This provides access to pyrrole-2,4-dicarboxylic acid derivatives.
-
Reduction to an Amine: The nitrile can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This opens up avenues for the synthesis of 4-(aminomethyl)pyrrole derivatives.
-
Partial Reduction to an Aldehyde: Careful reduction with diisobutylaluminum hydride (DIBAL-H) at low temperatures can yield the corresponding 4-formylpyrrole-2-carboxylate.[10] Aldehydes are valuable intermediates for further C-C bond-forming reactions.
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous Rochelle's salt solution
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C under an argon atmosphere.
-
Add DIBAL-H (1.2 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously until two clear layers are formed.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 4-formylpyrrole derivative.
Manipulation of the Methyl Ester: Towards Amides and Other Derivatives
The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form a wide range of amides. This is a common strategy in drug discovery to explore structure-activity relationships.[2]
Application in Drug Discovery: A Scaffold for Bioactive Molecules
While direct and explicit examples of this compound in late-stage clinical candidates are not extensively documented in readily available literature, its structural motifs are present in a variety of biologically active compounds. The strategic functionalization of this building block allows for the synthesis of analogs of natural products and designed molecules with therapeutic potential.
For instance, the 4-aminopyrrole-2-carboxylate core, accessible from the title compound via reduction of the cyano group, is a key structural element in some antiviral agents.[4] Furthermore, the polysubstituted pyrrole framework is a common feature in inhibitors of various enzymes, highlighting the potential of this building block in the development of targeted therapies. The synthesis of complex natural products like leinamycin, an antitumor antibiotic, involves highly substituted pyrrole intermediates, demonstrating the utility of such scaffolds in total synthesis.[11][12]
Spectroscopic Data
The following table provides estimated ¹H and ¹³C NMR chemical shifts for this compound based on data for structurally related compounds.[13][14][15] Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 2: Estimated NMR Data for this compound
| Nucleus | Estimated Chemical Shift (ppm) |
| ¹H NMR | |
| Pyrrole NH | ~11.0-12.0 (br s) |
| Pyrrole H-3 | ~7.0-7.2 (d) |
| Pyrrole H-5 | ~7.3-7.5 (d) |
| OCH₃ | ~3.8-3.9 (s) |
| ¹³C NMR | |
| C=O | ~160-162 |
| C-2 | ~125-127 |
| C-3 | ~120-122 |
| C-4 | ~100-102 |
| C-5 | ~128-130 |
| CN | ~115-117 |
| OCH₃ | ~51-52 |
Safety and Handling
This compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its readily available starting materials and the orthogonal reactivity of its functional groups make it an attractive scaffold for the construction of complex, polysubstituted pyrroles. The protocols and insights provided in this application note are intended to equip researchers with the foundational knowledge to effectively utilize this compound in their synthetic campaigns, particularly in the pursuit of novel therapeutic agents. As the demand for new and effective pharmaceuticals continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of medicinal chemistry.
References
- Van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. A New and Simple Synthesis of the Pyrrole Ring System from Michael Acceptors and Tosylmethylisocyanides. Tetrahedron Lett.1972, 13 (52), 5337–5340. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390185244X]
- Yin, J.; et al. An effective new synthesis of 4-aminopyrrole-2-carboxylates. Org. Lett.2002, 4 (15), 2601–2603. [URL: https://pubs.acs.org/doi/10.1021/ol0262690]
- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/product/aldrich/ciah98850061]
- King-Pharm. 1H-Pyrrole-2-carboxylicacid, 4-cyano-, methyl ester. [URL: https://www.king-pharm.com/cas/937-18-8.html]
- PubChem. Methyl 4-methylpyrrole-2-carboxylate. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/205982]
- Gable, K. P. 13C NMR Chemical Shifts. Oregon State University. [URL: https://chemistry.oregonstate.edu/courses/ch361-464/ch362/c13cshft.htm]
- MilliporeSigma. 4-cyano-1h-pyrrole-2-carboxylic acid synthesis. [URL: https://www.sigmaaldrich.com/US/en/search/4-cyano-1h-pyrrole-2-carboxylic-acid-synthesis]
- Inomata, K.; et al. Direct oxidation of 4-methylpyrrole-2-carboxylates with DDQ in the presence of a glycol. Arkivoc2012, 2012 (7), 115-125. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2012/vii/25075]
- Miyazaki, H.; et al. Synthesis and antitumor activity of novel C-8 ester derivatives of leinamycin. Bioorg. Med. Chem. Lett.1998, 8 (10), 1235–1240. [URL: https://pubmed.ncbi.nlm.nih.gov/9871848/]
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- de Oliveira, C. S. A.; et al. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank2019, 2019 (2), M1063. [URL: https://www.mdpi.com/1422-8599/2019/2/M1063]
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The Versatile Scaffold: Application of Methyl 4-cyano-1H-pyrrole-2-carboxylate in Agrochemical Synthesis
Introduction: The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. Within the vast landscape of chemical synthesis, the pyrrole moiety stands out as a "privileged scaffold," a structural motif frequently found in biologically active compounds. This application note delves into the synthetic utility of a key building block, Methyl 4-cyano-1H-pyrrole-2-carboxylate , in the design and synthesis of potential next-generation agrochemicals. While direct, large-scale commercial synthesis of a named agrochemical from this specific starting material is not prominently documented in publicly available literature, its functional group handles make it an exceptionally versatile precursor for the synthesis of various pyrrole-based compounds with fungicidal and insecticidal potential. This guide will provide a detailed exploration of its chemical reactivity and present protocols for its conversion into valuable agrochemical intermediates and analogs.
Core Properties and Synthetic Potential
This compound (CAS No: 937-18-8) is a solid compound with the linear formula C₇H₆N₂O₂. Its structure is characterized by a pyrrole ring substituted with a cyano group at the 4-position and a methyl carboxylate group at the 2-position. These two functional groups, along with the reactive pyrrole ring itself, provide multiple avenues for synthetic modification, making it a valuable starting point for creating diverse chemical libraries for agrochemical screening.
| Property | Value | Source |
| CAS Number | 937-18-8 | |
| Molecular Formula | C₇H₆N₂O₂ | |
| Molecular Weight | 150.14 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% |
Strategic Application in Agrochemical Synthesis: A Stepwise Approach
The synthetic strategy for utilizing this compound in agrochemical synthesis can be envisioned as a multi-step process, focusing on the sequential modification of its functional groups to build complexity and introduce desired pharmacophores.
Caption: A generalized workflow for the derivatization of this compound.
PART 1: Synthesis of the Core Intermediate: 4-Cyano-1H-pyrrole-2-carboxylic acid
The first logical step in many synthetic routes is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial as carboxylic acids are versatile intermediates, readily converted to amides, which are a common feature in many bioactive molecules, including fungicides.
Protocol 1: Alkaline Hydrolysis of this compound
Rationale: Alkaline hydrolysis is a standard and efficient method for the saponification of esters. The use of a base like sodium hydroxide in a protic solvent mixture ensures complete reaction. Subsequent acidification protonates the carboxylate salt to yield the desired carboxylic acid.
Materials:
-
This compound
-
Methanol
-
Water
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add a solution of sodium hydroxide (1.5 eq) in water and stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 4-cyano-1H-pyrrole-2-carboxylic acid as a solid.
PART 2: Amide Formation – Introducing the Pharmacophore
Many modern fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHI), are carboxamides.[1] The synthesis of pyrrole-2-carboxamides from the corresponding carboxylic acid is therefore a key step in generating potential agrochemicals.
Protocol 2: Synthesis of a Pyrrole-2-Carboxamide Derivative
Rationale: The coupling of a carboxylic acid with an amine to form an amide bond is a fundamental reaction in organic synthesis. The use of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) is a common and effective method that proceeds under mild conditions, preserving sensitive functional groups.
Materials:
-
4-Cyano-1H-pyrrole-2-carboxylic acid
-
A desired amine (e.g., a substituted aniline, relevant for many agrochemicals)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-Cyano-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 eq) followed by the dropwise addition of a base like triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-2-carboxamide.
PART 3: N-Alkylation - Exploring Further Diversification
Modification of the pyrrole nitrogen is another common strategy to modulate the biological activity and physicochemical properties of pyrrole-based compounds. N-alkylation can improve properties like systemic mobility in plants.
Protocol 3: N-Alkylation of a Pyrrole-2-carboxamide
Rationale: The pyrrole nitrogen is weakly acidic and can be deprotonated by a suitable base, such as sodium hydride, to form a nucleophilic anion. This anion can then react with an alkylating agent (e.g., an alkyl halide) in an Sₙ2 reaction to form the N-alkylated product.
Materials:
-
Pyrrole-2-carboxamide derivative (from Protocol 2)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
An alkylating agent (e.g., methyl iodide, ethyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere, add a solution of the pyrrole-2-carboxamide (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.2 eq) dropwise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-alkylated pyrrole-2-carboxamide.
Visualization of the Synthetic Pathway
Caption: Synthetic pathway from this compound to potential agrochemicals.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of polysubstituted pyrroles with potential applications in the agrochemical industry. The protocols outlined in this application note provide a robust framework for the systematic modification of this scaffold. While a direct lineage to a currently marketed agrochemical is not immediately apparent, the synthetic accessibility of diverse pyrrole-2-carboxamides and their N-alkylated derivatives from this starting material makes it an important tool for discovery and lead optimization programs. Future research in this area could focus on the application of modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further diversity onto the pyrrole ring, thereby expanding the chemical space accessible from this versatile building block.[2][3][4]
References
-
Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. ResearchGate.[Link]
-
Synthesis of 3‐amino‐4‐cyano‐5‐phenyl‐1H‐pyrrole‐2‐carboxamides. ResearchGate.[Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. ResearchGate.[Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.[Link]
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Palladium-Catalyzed 2-Arylation of Pyrroles. The Journal of Organic Chemistry.[Link]
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New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. Zeitschrift für Naturforschung B.[Link]
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Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides. National Institutes of Health.[Link]
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2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI.[Link]
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N-Alkylation of Pyrrole. ResearchGate.[Link]
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Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences.[Link]
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Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. ResearchGate.[Link]
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Partial reduction of pyrroles: application to natural product synthesis. PubMed.[Link]
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A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
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Pyrrole Synthesis. YouTube.[Link]
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This compound (C7H6N2O2). PubChemLite.[Link]
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-
Methyl 4-methylpyrrole-2-carboxylate. PubChem.[Link]
-
4-cyano-1H-pyrrole-2-carboxylic acid. PubChem.[Link]
-
4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. PubChem.[Link]
-
methyl 4-methylpyrrole-2-carboxylate. Semantic Scholar.[Link]
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-
Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal.[Link]
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Application and Protocols for the Synthesis of Kinase Inhibitors Utilizing Methyl 4-cyano-1H-pyrrole-2-carboxylate
Introduction: The Pyrrole Scaffold in Modern Kinase Inhibitor Design
The pyrrole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Within the realm of oncology and immunology, the development of small-molecule kinase inhibitors has marked a paradigm shift in targeted therapy. Protein kinases, as central regulators of cellular signaling pathways, are frequently dysregulated in various diseases.[2] Consequently, the design of potent and selective kinase inhibitors remains a high-priority area in drug discovery.
The pyrrolo[2,3-d]pyrimidine core, a 7-deazapurine analog, has emerged as a particularly fruitful scaffold for the development of inhibitors targeting the Janus kinase (JAK) family, among others.[3][4] Members of this class, such as Tofacitinib and Ruxolitinib, have gained regulatory approval and demonstrated significant clinical efficacy in treating autoimmune disorders and myeloproliferative neoplasms.[5][6] The synthesis of these complex heterocyclic systems often relies on strategically functionalized pyrrole precursors.
This application note details the utility of Methyl 4-cyano-1H-pyrrole-2-carboxylate as a versatile starting material for the construction of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors. We will explore the chemical logic behind its use and provide detailed, field-proven protocols for its conversion into a core intermediate, followed by its elaboration into a final inhibitor analogue.
The Strategic Advantage of this compound
The structure of this compound offers distinct advantages for the synthesis of kinase inhibitors. The strategic placement of the cyano and carboxylate groups facilitates the construction of the fused pyrimidine ring, a key component of the pyrrolo[2,3-d]pyrimidine scaffold.
-
The Cyano Group as a Linchpin for Pyrimidine Ring Formation : The cyano group at the 4-position is instrumental in the subsequent cyclization to form the pyrimidine ring. It can be readily converted to an amino group, which then serves as a nucleophile in the ring-closing step.[7] This transformation is a common and efficient method for building the pyrrolo[2,3-d]pyrimidine core.[7]
-
The Carboxylate Group as a Reactive Handle : The methyl carboxylate at the 2-position acts as a handle for further functionalization or can be involved in the cyclization process itself. Its presence influences the reactivity of the pyrrole ring and can be modified or removed as needed in later synthetic steps.
-
Pyrrole NH for Protection and Modification : The pyrrole nitrogen provides a site for the introduction of protecting groups, which can be crucial for directing the regioselectivity of subsequent reactions and preventing unwanted side products.
Synthetic Workflow: From Pyrrole to Kinase Inhibitor Core
The overall synthetic strategy involves a multi-step process to convert this compound into a versatile 4-chloropyrrolo[2,3-d]pyrimidine intermediate. This intermediate is then poised for the introduction of various side chains to generate a library of potential kinase inhibitors.
Caption: Synthetic workflow from the starting pyrrole to final kinase inhibitor analogs.
Detailed Experimental Protocols
Caution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a 2-Amino-3-cyanopyrrole Intermediate
The initial step focuses on introducing an amino group at the 2-position of the pyrrole ring, which is essential for the subsequent cyclization. While direct amination can be challenging, a common and reliable method involves a nitration followed by reduction.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 937-18-8 | 150.14 | 10.0 g |
| Acetic Anhydride | 108-24-7 | 102.09 | 50 mL |
| Fuming Nitric Acid | 7697-37-2 | 63.01 | 5.5 mL |
| Ethanol | 64-17-5 | 46.07 | 200 mL |
| Palladium on Carbon (10%) | 7440-05-3 | - | 1.0 g |
| Hydrogen Gas | 1333-74-0 | 2.02 | 1 atm |
| Sodium Bicarbonate | 144-55-6 | 84.01 | As needed |
| Ethyl Acetate | 141-78-6 | 88.11 | 500 mL |
| Brine | - | - | 100 mL |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed |
Procedure:
-
Nitration:
-
Suspend this compound (10.0 g) in acetic anhydride (50 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add fuming nitric acid (5.5 mL) dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 2 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrated intermediate.
-
-
Reduction:
-
Dissolve the crude nitrated pyrrole in ethanol (200 mL) in a hydrogenation flask.
-
Add 10% palladium on carbon (1.0 g).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (1 atm, balloon).
-
Stir the mixture vigorously at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2-amino-3-cyano-1H-pyrrole-4-carboxylate. This product is often used in the next step without further purification.
-
Protocol 2: Construction of the 4-Hydroxypyrrolo[2,3-d]pyrimidine Core
This protocol describes the cyclization of the 2-amino-3-cyanopyrrole intermediate with formamide to form the fused pyrimidine ring.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Methyl 2-amino-3-cyano-1H-pyrrole-4-carboxylate | - | ~165.15 | From Protocol 1 |
| Formamide | 75-12-7 | 45.04 | 100 mL |
Procedure:
-
Combine the crude Methyl 2-amino-3-cyano-1H-pyrrole-4-carboxylate from the previous step with formamide (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 180-190°C and maintain it at this temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the flask to further precipitate the product and break up any solids.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the 4-hydroxypyrrolo[2,3-d]pyrimidine derivative.
Protocol 3: Synthesis of the 4-Chloropyrrolo[2,3-d]pyrimidine Intermediate
The hydroxyl group at the 4-position is converted to a chloro group, creating a key intermediate that is reactive towards nucleophilic substitution.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Hydroxypyrrolo[2,3-d]pyrimidine derivative | - | - | From Protocol 2 |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 | 50 mL |
| N,N-Dimethylaniline | 121-69-7 | 121.18 | 2 mL (catalytic) |
| Toluene | 108-88-3 | 92.14 | As needed |
Procedure:
-
Carefully add the 4-hydroxypyrrolo[2,3-d]pyrimidine derivative to phosphorus oxychloride (50 mL) in a round-bottom flask with a reflux condenser.
-
Add a catalytic amount of N,N-dimethylaniline (2 mL).
-
Heat the mixture to reflux (approximately 110°C) and maintain for 3-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to a pH of 7-8.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the pure 4-chloropyrrolo[2,3-d]pyrimidine intermediate.
Protocol 4: Synthesis of a Final Kinase Inhibitor Analog
This final step demonstrates the versatility of the 4-chloro intermediate by reacting it with an amine to form the final product. The choice of amine is critical for targeting specific kinases.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-Chloropyrrolo[2,3-d]pyrimidine intermediate | - | - | From Protocol 3 |
| Representative Amine (e.g., 3-aminopiperidine derivative) | Varies | Varies | 1.2 equivalents |
| Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | 3.0 equivalents |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL |
Procedure:
-
Dissolve the 4-chloropyrrolo[2,3-d]pyrimidine intermediate in DMF (20 mL) in a sealed tube or microwave vial.
-
Add the chosen amine (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Heat the reaction mixture to 80-120°C for 12-24 hours (or use microwave irradiation for a shorter reaction time), monitoring by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor analog.
Structure-Activity Relationship (SAR) Insights
The 4-cyano group on the initial pyrrole scaffold is not only a synthetic handle but can also influence the final biological activity. In many kinase inhibitors, a cyano group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase.[2] The pyrrolo[2,3-d]pyrimidine core itself mimics the adenine part of ATP, anchoring the inhibitor in the active site. The variations introduced in Protocol 4 by using different amines allow for the exploration of the solvent-exposed region of the kinase, which is crucial for achieving selectivity and potency.[6]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. The protocols outlined in this application note provide a robust and logical pathway for the construction of these important therapeutic agents. The strategic use of the inherent functionality of this starting material allows for an efficient and modular approach to the synthesis of libraries of kinase inhibitors for drug discovery and development programs.
References
- Zhang, Z., Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- ChemInform Abstract: Synthesis and Reactions of Fluoroaryl Substituted 2-Amino-3-cyanopyrroles and Pyrrolo[2,3-d]pyrimidines. (2010). ChemInform, 41(32).
- Carvalho, L. C. R., Lourenço, A., Ferreira, L. M., & Branco, P. S. (2018). Tofacitinib synthesis – an asymmetric challenge. European Journal of Organic Chemistry, 2018(43), 5956-5968.
- V, S., Devanna, & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(1), 324-331.
- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof. (2021).
- CN111533746A - Synthesis method of tofacitinib citrate. (2020).
- Javahershenas, R., & Khalafy, J. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1).
- CN101830904B - Preparation method of 4-chloropyrrolo[2,3-d]pyrimidine. (2012).
- Reactivity of 2-amino-3-cyanopyridines. (2019).
- Facile Synthesis of 1-Substituted 2-Amino-3-cyanopyrroles: New Synthetic Precursors for 5,6-Unsubstituted Pyrrolo[2,3- d ]pyrimidines. (2011).
- CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives. (2014).
- A Multi-component Synthesis of N-Substituted 2-Amino-3-Cyano Pyrroles via Ring-opening of Nitroepoxides. (2013). Organic Letters, 15(18), 4830–4833.
- Plausible Mechanism for synthesis of 2-amino-3-cyanopyridine derivatives. (2020).
- Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. (2021). Auctores Journals.
- WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. (2007).
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Application Notes & Protocols: Methyl 4-cyano-1H-pyrrole-2-carboxylate Derivatives in Drug Discovery
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for designing molecules that can interact with diverse biological targets.[3] The core structure of Methyl 4-cyano-1H-pyrrole-2-carboxylate serves as a particularly versatile starting point. The electron-withdrawing nature of the cyano (CN) group at the C4 position and the methyl ester (-COOCH₃) at the C2 position significantly influences the reactivity and biological profile of the molecule, providing a template for the development of potent and selective therapeutic agents.[4] This guide provides an in-depth exploration of derivatives based on this scaffold, focusing on their synthesis, biological activities—particularly in oncology and inflammation—and detailed protocols for their practical application in a research setting.
Synthetic Strategies: Building the Pyrrole Core
The synthesis of substituted pyrroles is a well-established field in organic chemistry, with several named reactions providing reliable routes to the core heterocycle.[5] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is a classic and highly effective method.[1][5] Modern variations often employ heterogeneous catalysts or microwave assistance to improve yields and reduce reaction times.[1]
The general workflow for creating a library of derivatives from the this compound scaffold often involves initial synthesis of the core followed by functionalization at the N1 position or modification of the ester group.
Caption: General workflow for synthesis and derivatization of the pyrrole scaffold.
Key Biological Activities and Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant potential across multiple therapeutic areas. Their biological effects are largely dictated by the nature of the substituents appended to the core ring.
Anticancer Activity
Pyrrole-containing compounds are prominent in oncology, with several approved drugs, such as Sunitinib, featuring this moiety.[1][6] The anticancer activity of these derivatives often stems from their ability to inhibit key enzymes involved in cancer cell proliferation and survival, particularly protein kinases.[7][8][9]
Mechanism of Action: Kinase Inhibition
Many cancers are driven by the aberrant activity of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6][10] Pyrrole derivatives can be designed as competitive inhibitors that bind to the ATP-binding pocket of these kinases, blocking downstream signaling pathways that promote cell growth, angiogenesis, and metastasis.[6][10] This inhibition ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[7][8]
Caption: Simplified pathway of kinase inhibition by pyrrole derivatives.
Quantitative Data: In Vitro Cytotoxicity
The antitumor potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |
| 4a | N-benzyl, C5-benzoyl | LoVo (Colon Cancer) | 2.5 | [11][12] |
| 4d | N-(4-methylbenzyl), C5-benzoyl | LoVo (Colon Cancer) | 1.8 | [11][12] |
| A12 | 3-phenyl-5-(4-chlorophenyl) | Tyrosinase Assay* | 0.97 | [13] |
| MI-1 | Pyrrole-2,5-dione | HCT116 (Colon Cancer) | Potent activity reported | [6][10] |
*Note: Compound A12 was evaluated for tyrosinase inhibition, but its potent activity showcases the scaffold's potential. Data for specific this compound derivatives may vary based on the exact structure.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Pyrrole derivatives have shown significant anti-inflammatory properties, often by targeting enzymes and signaling pathways that produce inflammatory mediators.[14][15]
Mechanism of Action: Inhibition of Inflammatory Pathways
A primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins that mediate pain and inflammation.[15][16] Furthermore, these compounds can suppress the Toll-Like Receptor 4 (TLR4) signaling pathway, which, upon activation by lipopolysaccharide (LPS), leads to the activation of the transcription factor NF-κB.[17] NF-κB then drives the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[17] By inhibiting this cascade, pyrrole derivatives can effectively reduce the inflammatory response.
Caption: Inhibition of the TLR4/NF-κB inflammatory pathway.
Antimicrobial Activity
The pyrrole scaffold is also a component of compounds with potent antibacterial and antifungal properties.[4][18] For instance, pyrrole-2-carboxamide derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, with some analogues exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[18][19] The mechanism often involves the disruption of essential bacterial processes or cellular structures.
Application Protocols
The following protocols provide step-by-step guidance for the synthesis and biological evaluation of a representative pyrrole derivative.
Protocol 1: Synthesis of an N-Aryl this compound Derivative
This protocol describes a general method for the N-arylation of the core scaffold, a common strategy for diversifying the compound library.
Rationale: N-substitution is a critical step for exploring the structure-activity relationship (SAR). Modifying the substituent at this position can drastically alter the compound's steric and electronic properties, influencing its binding affinity to biological targets. The use of a base like potassium carbonate is essential to deprotonate the pyrrole nitrogen, making it nucleophilic for the subsequent reaction with an aryl halide. DMF is chosen as the solvent for its high boiling point and ability to dissolve both the polar salt intermediates and the organic reactants.
Materials:
-
This compound (1 equivalent)
-
Substituted aryl halide (e.g., 4-fluorobenzyl bromide) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, heating mantle with temperature control, condenser
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 eq.) and anhydrous DMF. Stir until fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq.) to the solution.
-
Add the substituted aryl halide (1.2 eq.) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (disappearance of the starting pyrrole), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure N-aryl derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Anticancer Activity Assessment using the MTT Assay
This protocol details a colorimetric assay to determine the cytotoxic effects of a synthesized derivative on a cancer cell line.
Rationale and Self-Validation: The MTT assay is a standard method for assessing cell viability.[20] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This protocol is self-validating through the inclusion of critical controls:
-
Negative Control (Vehicle): Cells treated with the solvent (e.g., DMSO) used to dissolve the compound. This establishes the baseline viability (100%) and ensures the solvent itself is not toxic at the concentration used.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin). This confirms that the assay system is responsive and can detect cytotoxic effects.
-
Blank Control: Wells with media but no cells. This is used to subtract the background absorbance from the media components.
Materials:
-
Human cancer cell line (e.g., MCF-7 breast cancer or HCT116 colon cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Synthesized pyrrole derivative, dissolved in DMSO to create a stock solution (e.g., 10 mM)
-
Positive control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette, CO₂ incubator (37 °C, 5% CO₂), microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized pyrrole derivative and the positive control (Doxorubicin) in complete medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Also prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (in triplicate for each concentration).
-
-
Incubation: Incubate the plate for 48 hours in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100
-
-
Plot the % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion
The this compound scaffold is a highly promising platform for the development of novel therapeutics. Its derivatives have demonstrated a wide spectrum of biological activities, most notably as anticancer and anti-inflammatory agents. The synthetic versatility of the pyrrole ring allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of these compounds to enhance potency and selectivity. The protocols provided herein offer a robust framework for the synthesis and evaluation of new derivatives, facilitating the discovery of next-generation drug candidates for a range of human diseases.
References
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- Various Authors. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 273, 116470.
- Various Authors. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. RSC Publishing.
- Various Authors. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI.
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- Various Authors. (2025). Synthesis, characterization and biological activity of novel pyrrole compounds.
- Various Authors. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central.
- Various Authors. (2024). Site-Selectivity of the Reaction of 3-Amino-4-Cyano-5-Phenyl-1 H -Pyrrole-2-Carboxylic Acid Amide with α-Halocarbonyl Compounds. Antimicrobial Activity and Docking Study for COVID-19 of the Products.
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Application Notes & Protocols: Paal-Knorr Synthesis for Substituted Pyrroles
Executive Summary: The Enduring Relevance of the Paal-Knorr Synthesis
For researchers engaged in the fields of medicinal chemistry, drug development, and materials science, the pyrrole scaffold is of paramount importance. This five-membered aromatic heterocycle is a cornerstone of countless natural products, pharmaceuticals, and functional materials.[1] Among the various synthetic routes, the Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and reliable methods for constructing substituted pyrroles.[1][2] Its enduring utility stems from its operational simplicity, the accessibility of its starting materials—a 1,4-dicarbonyl compound and a primary amine or ammonia—and its consistent delivery of good to excellent yields.[3][4]
While classic protocols often called for harsh conditions like prolonged heating in acid, modern iterations have significantly broadened the reaction's scope.[5][6][7] The development of milder catalysts, including a vast array of Brønsted and Lewis acids, heterogeneous catalysts, and the use of microwave irradiation, has transformed the Paal-Knorr synthesis into a versatile and "green" tool compatible with sensitive functional groups.[5][6][8] This guide provides a detailed exploration of the reaction mechanism, a comparative analysis of catalytic systems, validated experimental protocols, and insights into its application in drug discovery.
Mechanistic Deep Dive: Understanding the "Why" Behind the Synthesis
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Paal-Knorr synthesis is not a simple one-step condensation; it proceeds through a well-defined sequence of intermediates. Extensive experimental and computational studies have established that the reaction follows a hemiaminal cyclization pathway, rather than an alternative enamine-based route.[9][10]
The currently accepted mechanism unfolds in three key stages:[2][3][10]
-
Nucleophilic Attack & Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. Under acidic catalysis, a carbonyl oxygen is protonated, enhancing its electrophilicity and facilitating the attack. This step forms a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step, often the rate-determining step of the reaction, forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[8][9][11]
-
Dehydration & Aromatization: The cyclic intermediate undergoes a two-step dehydration, losing two molecules of water to form the stable aromatic pyrrole ring.[2][3]
This mechanistic understanding explains key experimental observations. For instance, maintaining weakly acidic conditions (pH > 3) is crucial, as strongly acidic environments can favor a competing reaction pathway that leads to furan byproducts through acid-catalyzed cyclization of the dicarbonyl itself.[9][11]
Caption: Figure 1: Paal-Knorr Pyrrole Synthesis Mechanism.
Key Parameters and Catalyst Selection: A Comparative Overview
The success and efficiency of the Paal-Knorr synthesis are highly dependent on the choice of catalyst and reaction conditions. The selection process should be guided by the specific nature of the substrates, particularly their sensitivity to acid and heat.
| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acids | Acetic Acid, p-TsOH, TFA, Sulfamic Acid[12][13] | Reflux in solvent (e.g., EtOH, Toluene) | Inexpensive, readily available. | Harsh conditions, long reaction times, potential for side reactions with sensitive substrates.[6] |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃, FeCl₃, InCl₃[8][14][15] | Room temp. to moderate heat, often solvent-free. | Mild conditions, high yields, often recyclable.[15] | Higher cost, potential metal contamination. |
| Heterogeneous | Montmorillonite Clay, Silica Sulfuric Acid, Alumina[13][16] | Room temp. to moderate heat, often solvent-free. | Easy separation and catalyst recycling, environmentally friendly ("green").[5][13][16] | May require longer reaction times than homogeneous catalysts.[5] |
| Modern Methods | Microwave Irradiation | 80-120°C, 5-30 min | Drastically reduced reaction times, improved yields.[4] | Requires specialized equipment. |
Expert Insight: For substrates with acid-sensitive functional groups, Lewis acids like Scandium triflate (Sc(OTf)₃) or heterogeneous catalysts such as silica sulfuric acid are superior choices to traditional Brønsted acids.[15] Silica sulfuric acid, for example, is a reusable solid acid that can catalyze the reaction in high yields under solvent-free conditions in minutes.[5] This avoids the need for harsh refluxing and simplifies product workup, aligning with the principles of green chemistry.[6][16]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for synthesizing representative substituted pyrroles. The general workflow is applicable to a wide range of substrates.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Classic Synthesis of 2,5-Dimethyl-1-phenylpyrrole
This protocol is a robust, well-established method for synthesizing a common pyrrole derivative using conventional heating.
-
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[4][17]
-
Materials:
-
Aniline (186 mg, 2.0 mmol)
-
2,5-Hexanedione (acetonylacetone) (228 mg, 2.0 mmol)
-
Methanol (0.5 mL)
-
Concentrated Hydrochloric Acid (1 drop)
-
0.5 M Hydrochloric Acid (5.0 mL)
-
Methanol/Water (9:1 mixture for recrystallization)
-
-
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[11][18]
-
Carefully add one drop of concentrated hydrochloric acid to the mixture.[11]
-
Heat the reaction mixture to reflux using a heating mantle and maintain for 15-30 minutes.[4][11]
-
Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The product spot should be significantly more prominent than the starting material spots.
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Cool the reaction mixture further in an ice bath. While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product as a crystalline solid.[4][17]
-
Collect the crystals by vacuum filtration using a Büchner funnel, washing with a small amount of cold water.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain pure, off-white crystals of 2,5-dimethyl-1-phenylpyrrole.[4][19]
-
-
Expected Yield: ~50-65%
Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole
This protocol demonstrates a modern, time-efficient approach suitable for rapid library synthesis.
-
Objective: To synthesize a substituted pyrrole via a microwave-assisted Paal-Knorr cyclization.[4]
-
Materials:
-
1,4-Diketone (e.g., 2,5-hexanedione, 0.1 mmol)
-
Primary Amine (e.g., benzylamine, 0.3 mmol, 3 equivalents)
-
Ethanol (1.0 mL)
-
Glacial Acetic Acid (0.1 mL)
-
-
Procedure:
-
In a 2-5 mL microwave reaction vial equipped with a small magnetic stir bar, dissolve the 1,4-diketone (0.1 mmol) in ethanol (1.0 mL).
-
Add the primary amine (3 equivalents) followed by glacial acetic acid (0.1 mL).[4]
-
Securely seal the vial with a cap.
-
Place the vial in the cavity of a microwave reactor.
-
Irradiate the mixture at a constant temperature of 80-100°C for 5-15 minutes. The initial power will be high to reach the set temperature, then it will modulate to maintain it.
-
After irradiation is complete, allow the vial to cool to room temperature (typically with forced air cooling within the instrument).
-
Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate (10 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-substituted pyrrole.[4]
-
-
Expected Yield: >80%
Applications in Drug Development & Medicinal Chemistry
The pyrrole ring is not merely a synthetic curiosity; it is a "privileged scaffold" in medicinal chemistry.[20] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it a cornerstone of many blockbuster drugs.[20] The Paal-Knorr synthesis provides a direct entry to this chemical space, enabling the synthesis of compounds for a wide range of therapeutic targets.
-
Atorvastatin (Lipitor®): One of the best-selling drugs of all time, used to lower cholesterol, features a complex pyrrole core.
-
Sunitinib (Sutent®): An anticancer agent used to treat renal cell carcinoma and other tumors, incorporates a pyrrole ring linked to an oxindole moiety.[13]
-
Ketorolac (Toradol®): A potent non-steroidal anti-inflammatory drug (NSAID) used for pain management.[21][22]
-
Antimicrobial & Antiviral Agents: The pyrrole framework is found in numerous natural and synthetic compounds with antibacterial, antifungal, and antiviral properties.[22][23]
The flexibility of the Paal-Knorr synthesis allows medicinal chemists to rapidly generate libraries of analogues by varying both the 1,4-dicarbonyl and the primary amine, facilitating structure-activity relationship (SAR) studies crucial for lead optimization.[20][21]
Troubleshooting and Final Considerations
| Issue | Probable Cause | Recommended Solution |
| Low Yield | Incomplete reaction; Sub-optimal temperature; Poorly reactive amine (e.g., strongly electron-withdrawing groups).[11] | Increase reaction time or temperature. Switch to microwave heating. Use a stronger acid catalyst if the substrate is stable. For poorly nucleophilic amines, a more forcing Lewis acid may be required. |
| Furan Byproduct | Reaction conditions are too acidic (pH < 3).[11] | Use a weaker acid (e.g., acetic acid) or a buffer. Use a solid acid catalyst. Ensure the amine is not used as its hydrochloride salt without adding a base. |
| Difficult Purification | Unreacted starting materials; Polymerization. | Ensure the reaction goes to completion via TLC. Avoid excessively high temperatures or prolonged reaction times, which can cause degradation. A thorough aqueous workup can help remove polar impurities before chromatography. |
References
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Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(1), 1-27. Available from: [Link]
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Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]
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Wikipedia. Paal–Knorr synthesis. Available from: [Link]
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Berrichi, A., & Bachir, R. (2025). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry, 25(5), 461-492. Available from: [Link]
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Venugopala, K. N., Prasanna, R. T., & Odhav, B. (2014). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Journal of Chemical and Pharmaceutical Research, 6(5), 1032-1038. Available from: [Link]
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Gribkova, Y., et al. (2023). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Russian Chemical Reviews, 92(9), RCR5090. Available from: [Link]
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Veisi, H. (2010). Paal–Knorr Pyrrole Synthesis Catalyzed by Silica Sulfuric Acid. Synfacts, 2010(07), 0842-0842. Available from: [Link]
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Senthamarai, T., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. Angewandte Chemie International Edition, 59(43), 18679-18683. Available from: [Link]
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Organic Chemistry Portal. Pyrrole synthesis. Available from: [Link]
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Bharatam, P. V., et al. (2006). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Physical Organic Chemistry, 19(10), 656-661. Available from: [Link]
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ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Available from: [Link]
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Wróbel, M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(15), 5786. Available from: [Link]
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Kumar, R., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry, 13(18), 1645-1668. Available from: [Link]
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Martínez, R., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Catalysts, 13(3), 569. Available from: [Link]
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ResearchGate. Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF. Available from: [Link]
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ResearchGate. Some drugs containing pyrrole derivatives | Download Scientific Diagram. Available from: [Link]
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ResearchGate. Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents | Download Table. Available from: [Link]
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ResearchGate. An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Available from: [Link]
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Organic Syntheses. 2,5-dimethylpyrrole. Available from: [Link]
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Lim, C. H., & Kim, S. (2021). Recent Advancements in Pyrrole Synthesis. Accounts of Chemical Research, 54(10), 2465-2479. Available from: [Link]
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Han, F.-G., et al. (2010). Synthesis of Pyrrole Derivatives. Chinese Journal of Organic Chemistry, 30(7), 1080-1083. Available from: [Link]
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Chemistry Online. Microscale - Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Available from: [Link]
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Multi-Component Reactions for the Synthesis of Functionalized Pyrroles: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the Pyrrole Scaffold and the Elegance of Multi-Component Synthesis
The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1] This "privileged scaffold" is embedded in a vast array of natural products, including the "pigments of life" like heme and chlorophyll, as well as in numerous blockbuster pharmaceuticals.[2] The biological significance of pyrrole derivatives is extensive, with applications as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][2] Consequently, the development of efficient and versatile synthetic routes to functionalized pyrroles remains a critical endeavor for chemists in academia and industry.
Traditionally, the synthesis of complex molecules has relied on linear, multi-step sequences. However, this approach is often plagued by low overall yields, the need for purification of intermediates, and significant waste generation. Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all starting materials, offer a powerful and elegant solution to these challenges.[3] MCRs are characterized by their high atom economy, operational simplicity, and the ability to rapidly generate molecular diversity from simple precursors.[4] This guide provides an in-depth exploration of the most prominent MCRs for the synthesis of functionalized pyrroles, offering detailed mechanistic insights, field-proven experimental protocols, and a comparative analysis to empower researchers in their synthetic endeavors.
I. The Hantzsch Pyrrole Synthesis: A Classic Convergent Approach
First reported by Arthur Hantzsch in 1890, this reaction is a robust and versatile three-component condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield highly substituted pyrroles.[5] Its enduring utility is demonstrated by its application in the synthesis of key intermediates for blockbuster drugs like Atorvastatin (Lipitor®).
Mechanistic Insights
The Hantzsch synthesis proceeds through a well-elucidated cascade of reactions. The generally accepted mechanism involves the initial formation of an enamine from the β-ketoester and the amine component. This enamine then acts as the key nucleophile in the subsequent steps.[5]
There are two plausible pathways for the subsequent C-C bond formation:
-
Attack at the Carbonyl Carbon: The enamine attacks the carbonyl carbon of the α-haloketone, followed by dehydration to form an imine intermediate. This intermediate then undergoes an intramolecular nucleophilic attack to form the five-membered ring, which aromatizes to the final pyrrole product upon elimination.[5]
-
Nucleophilic Substitution: Alternatively, the enamine can directly displace the halide from the α-carbon of the α-haloketone via an SN2 reaction. The resulting intermediate then undergoes intramolecular condensation and dehydration to afford the pyrrole.
Caption: Generalized workflow for the Hantzsch Pyrrole Synthesis.
Experimental Protocols
Protocol 1: Classical Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate
This protocol is a representative example of a classical Hantzsch synthesis.
-
Reactants:
-
Ethyl acetoacetate (β-ketoester)
-
Chloroacetone (α-haloketone)
-
Aqueous Ammonia (Amine source)
-
-
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 eq) and aqueous ammonia (excess).
-
Stir the mixture vigorously at room temperature for 30 minutes to facilitate enamine formation.
-
Slowly add chloroacetone (1.0 eq) to the reaction mixture. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours, then heat to 60-70 °C for an additional hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain the pure pyrrole derivative.
-
Protocol 2: Mechanochemical Hantzsch Synthesis of a Precursor to Atorvastatin
This modern variation highlights the use of mechanochemistry to achieve a solvent-free and efficient synthesis.
-
Reactants:
-
β-ketoamide
-
Chiral protected primary amine
-
α-iodoacetophenone derivative
-
-
Procedure:
-
In a ball-milling jar, sequentially combine the β-ketoamide (1.0 eq), the chiral protected primary amine (1.1 eq), and the α-iodoacetophenone derivative (1.0 eq).
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 60 minutes).
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Upon completion, the resulting solid product can be directly purified by column chromatography.
-
Comparative Data: Catalyst and Condition Effects
While the classical Hantzsch synthesis is often performed without an explicit catalyst, modern variations have explored various catalysts to improve yields and reaction times.
| Catalyst/Condition | Temperature (°C) | Time | Yield (%) | Reference |
| None (Classical) | Reflux | Variable | Moderate (<60) | [6] |
| Ytterbium trifluoride/Silver nitrate (Mechanochemical) | Room Temp. | 1 h | Good | - |
| Continuous Flow | - | ~8 min | - | [5] |
| CS-g-PAN nanomaterial (Organocatalyst) | - | Short | High | [7] |
II. The Paal-Knorr Synthesis: A Direct Route from 1,4-Dicarbonyls
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for constructing the pyrrole ring. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic catalysis.[8]
Mechanistic Insights
The mechanism of the Paal-Knorr synthesis has been the subject of detailed investigation, including computational DFT studies.[9][10] The favored pathway involves the following key steps:
-
Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.
-
Cyclization: This is often the rate-determining step. The nitrogen of the hemiaminal performs an intramolecular nucleophilic attack on the second carbonyl group to form a five-membered cyclic intermediate.
-
Dehydration: A series of dehydration steps then lead to the formation of the aromatic pyrrole ring.
DFT studies have shown that water and hydrogen-bonding interactions play a crucial role in catalyzing the hydrogen-transfer steps of the reaction.[10]
Caption: The hemiaminal pathway in the Paal-Knorr Pyrrole Synthesis.
Experimental Protocols
Protocol 3: Classical Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole
-
Reactants:
-
2,5-Hexanedione (1,4-dicarbonyl)
-
Aniline (primary amine)
-
Glacial Acetic Acid (catalyst and solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1.0 eq) and aniline (1.05 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 4: Microwave-Assisted Paal-Knorr Synthesis
Microwave irradiation can dramatically reduce reaction times in the Paal-Knorr synthesis.[11]
-
Reactants:
-
1,4-Diketone
-
Primary Amine
-
Acetic Acid (catalyst)
-
-
Procedure:
-
In a microwave-safe vial, combine the 1,4-diketone (1.0 eq), the primary amine (1.2 eq), and a catalytic amount of glacial acetic acid in a suitable solvent like ethanol.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the classical protocol.
-
Comparative Data: Catalyst Efficiency
A variety of catalysts can be employed in the Paal-Knorr synthesis, with significant effects on reaction conditions and yields.
| Catalyst | Conditions | Time | Yield (%) | Reference |
| Acetic Acid | Reflux | 1-2 h | 75-85 | [6] |
| Trifluoroacetic Acid | Reflux | 10-30 min | 85-95 | [12] |
| Sc(OTf)₃ | Solvent-free, 80°C | 10-60 min | 89-98 | [9] |
| Iodine | Room Temp, Solvent-free | 5-30 min | 90-98 | [8] |
| CATAPAL 200 (Alumina) | 60°C, Solvent-free | 45 min | 68-97 | [13] |
III. The Van Leusen Pyrrole Synthesis: A [3+2] Cycloaddition Approach
The van Leusen reaction is a powerful method for the synthesis of pyrroles that utilizes tosylmethyl isocyanide (TosMIC) as a key building block. This reaction proceeds via a base-mediated [3+2] cycloaddition between TosMIC and an electron-deficient alkene (a Michael acceptor).[14][15] It is particularly useful for preparing 3,4-disubstituted pyrroles.[16]
Mechanistic Insights
The mechanism of the van Leusen pyrrole synthesis is well-established:[14][16]
-
Deprotonation of TosMIC: In the presence of a base (e.g., NaH, t-BuOK), the acidic α-proton of TosMIC is abstracted to form a nucleophilic carbanion.
-
Michael Addition: The TosMIC anion undergoes a Michael addition to an electron-deficient alkene.
-
Intramolecular Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization.
-
Elimination of Tosyl Group: The final step is the elimination of the tosyl group (a good leaving group) to afford the aromatic pyrrole.
Caption: Key steps in the Van Leusen Pyrrole Synthesis.
Experimental Protocols
Protocol 5: Synthesis of a 3-Aroyl-4-heteroarylpyrrole Derivative [16]
-
Reactants:
-
Heteroaryl chalcone (Michael acceptor)
-
Tosylmethyl isocyanide (TosMIC)
-
Sodium Hydride (Base)
-
DMSO/Diethyl ether (Solvent system)
-
-
Procedure:
-
In a dry flask under an inert atmosphere (e.g., Argon), prepare a suspension of sodium hydride (1.2 eq) in diethyl ether.
-
In a separate flask, dissolve the heteroaryl chalcone (1.0 eq) and TosMIC (1.0 eq) in DMSO.
-
Add the DMSO solution dropwise to the stirred suspension of sodium hydride at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Substrate Scope and Versatility
The van Leusen reaction exhibits a broad substrate scope, accommodating a wide variety of electron-withdrawing groups on the Michael acceptor.[14]
| Electron-Withdrawing Group on Alkene | Typical Yields (%) |
| Ester | Good to Excellent |
| Ketone | Good to Excellent |
| Nitrile | Good |
| Sulfone | Good |
| Nitro | Moderate to Good |
IV. Applications in Drug Development and Medicinal Chemistry
The functionalized pyrroles synthesized via MCRs are of immense interest to the pharmaceutical industry. The ability to rapidly generate libraries of diverse pyrrole derivatives is a significant advantage in the drug discovery process.
A prime example is Atorvastatin (Lipitor®) , one of the best-selling drugs of all time. The core pentasubstituted pyrrole of Atorvastatin can be efficiently synthesized using a Hantzsch-type reaction.[5] This highlights the industrial relevance and scalability of these MCR methodologies.
Other medicinally important pyrrole-containing drugs include:
-
Tolmetin: A non-steroidal anti-inflammatory drug (NSAID).[17]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.
-
Ketorolac: A potent analgesic.
The MCR approach allows for the systematic modification of substituents around the pyrrole core, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
V. Conclusion and Future Outlook
Multi-component reactions represent a paradigm shift in the synthesis of complex molecules like functionalized pyrroles. The Hantzsch, Paal-Knorr, and van Leusen reactions, along with their modern variations, provide researchers with a powerful toolkit for the efficient and atom-economical construction of these vital heterocyclic scaffolds. By understanding the underlying mechanisms and having access to robust experimental protocols, scientists can leverage these reactions to accelerate research in drug discovery, materials science, and beyond. The continued development of novel MCRs and the application of enabling technologies such as flow chemistry and mechanochemistry promise an even more exciting future for the synthesis of functionalized pyrroles.
References
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Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Mothana, B., & Boyd, R. J. (2007). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Journal of Molecular Structure: THEOCHEM, 811(1-3), 97-104. [Link]
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Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. (2022). Molbank, 2022(1), M1341. [Link]
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Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2022). Catalysts, 12(10), 1198. [Link]
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Chen, W., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2666. [Link]
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Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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Hantzsch Pyrrole Synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 22, 2026, from [Link]
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Minetto, G., Raveglia, L. F., & Taddei, M. (2004). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters, 6(3), 389-392. [Link]
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The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Azad, I., et al. (2018). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Oriental Journal of Chemistry, 34(4). [Link]
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Estévez, V., Villacampa, M., & Menéndez, J. C. (2010). Multicomponent reactions for the synthesis of pyrroles. Chemical Society Reviews, 39(11), 4402-4421. [Link]
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Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 61(2), 235-289. [Link]
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Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). Recent advances in the synthesis of pyrroles by multicomponent reactions. Chemical Society Reviews, 43(13), 4633-4657. [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 452-463. [Link]
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Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. (2023). Organic Letters, 25(26), 4858–4863. [Link]
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Recent Advancements in Pyrrole Synthesis. (2021). ACS Omega, 6(10), 6535–6553. [Link]
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Application Notes & Protocols: "Methyl 4-cyano-1H-pyrrole-2-carboxylate" in the Synthesis of Novel Tyrosinase Inhibitors
Introduction: The Imperative for Novel Tyrosinase Inhibitors and the Promise of the Pyrrole Scaffold
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a pivotal role in melanogenesis, the biosynthetic pathway responsible for the production of melanin.[1] While melanin is crucial for protecting the skin against UV radiation, its overproduction can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[2] Beyond its cosmetic significance, tyrosinase is also implicated in the enzymatic browning of fruits and vegetables, a major concern in the food industry, and has been linked to neurodegenerative diseases.[3][4][5] Consequently, the development of potent and safe tyrosinase inhibitors is an area of intense research in the pharmaceutical, cosmetic, and agricultural sectors.[4][5]
Pyrrole, a five-membered aromatic heterocycle containing nitrogen, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[4][5] Recent studies have highlighted the potential of 2-cyanopyrrole derivatives as exceptionally potent tyrosinase inhibitors.[4] Notably, some synthesized 2-cyanopyrrole analogues have demonstrated inhibitory activities significantly exceeding that of kojic acid, a well-established tyrosinase inhibitor.[4] This has spurred interest in the development of synthetic routes to novel 2-cyanopyrrole derivatives.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-cyano-1H-pyrrole-2-carboxylate as a key starting material for the synthesis of a new class of potential tyrosinase inhibitors. We will detail a proposed synthetic pathway, provide step-by-step protocols for synthesis and biological evaluation, and discuss the underlying scientific principles.
Strategic Approach: A Modular Synthesis of 3-Aryl-4-cyanopyrrole-2-carboxamides
Our synthetic strategy is designed to be modular, allowing for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies. The core idea is to leverage the reactivity of the pyrrole ring and the carboxylate group of the starting material, "this compound". The proposed pathway involves two key transformations:
-
Amidation of the C2-Carboxylate: The methyl ester at the 2-position will be converted to a carboxamide. This is a common modification in drug design to enhance biological activity and modulate physicochemical properties.
-
Arylation of the Pyrrole Ring: An aryl group will be introduced at the C3 or C5 position of the pyrrole ring. This is inspired by the structure of highly potent 2-cyanopyrrole tyrosinase inhibitors, where a substituted phenyl ring is a key feature. A plausible and well-documented method for this transformation is a Suzuki-Miyaura cross-coupling reaction following a regioselective halogenation of the pyrrole ring.
This two-pronged approach allows for the variation of both the amide substituent and the aryl group, providing a powerful tool for optimizing tyrosinase inhibitory activity.
Sources
Application Notes & Protocols: Methyl 4-cyano-1H-pyrrole-2-carboxylate as a Scaffold for Novel Anti-Tuberculosis Agents
Abstract
The escalating threat of multidrug-resistant tuberculosis (MDR-TB) necessitates the urgent discovery of novel therapeutics with unique mechanisms of action. Pyrrole-based compounds have emerged as a promising class of heterocyclic molecules, demonstrating significant activity against Mycobacterium tuberculosis (M.tb).[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and in vivo efficacy testing of Methyl 4-cyano-1H-pyrrole-2-carboxylate, a key scaffold for developing next-generation anti-tuberculosis agents. We will delve into the scientific rationale behind the experimental design, from initial synthesis to preclinical assessment, offering researchers a robust framework for advancing pyrrole derivatives in the TB drug discovery pipeline.
Introduction: The Rationale for Pyrrole-Based Scaffolds
Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The efficacy of current first-line treatments is severely compromised by the rise of drug-resistant M.tb strains, creating a critical need for new drugs. Pyrrole and its derivatives are versatile heterocyclic compounds that have shown a wide range of biological activities, including potent antimycobacterial properties.[2] Several studies have identified pyrrole derivatives that are active against MDR-TB strains and can exert bactericidal activity against intracellular bacilli, which reside within macrophages.[3]
The specific scaffold, this compound, incorporates key chemical features—a cyano group and a methyl ester on a pyrrole ring—that can be strategically modified to optimize potency, selectivity, and pharmacokinetic properties. The cyano group can act as a hydrogen bond acceptor or be involved in covalent interactions, while the ester provides a handle for creating prodrugs or modifying solubility. Recent structure-activity relationship (SAR) studies on related pyrrole-2-carboxamides have revealed that substituents on the pyrrole ring are critical for enhancing anti-TB activity, with many potent compounds inhibiting the essential mycobacterial membrane protein MmpL3.[4][5] This guide will use this scaffold as a model to demonstrate a complete preclinical evaluation workflow.
Synthesis and Characterization
A robust and scalable synthetic route is the foundation of any drug discovery program. While numerous methods exist for synthesizing pyrrole derivatives, we present a logical and efficient pathway for obtaining this compound.[6][7][8]
Proposed Synthetic Pathway
The synthesis begins with a commercially available starting material, which is functionalized in a multi-step process to yield the target compound. The rationale for this pathway is its reliance on well-established, high-yielding reactions in pyrrole chemistry.
Caption: Proposed synthetic route for the target compound.
Protocol: Synthesis of Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate
Materials:
-
Methyl 1H-pyrrole-2-carboxylate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous Tetrahydrofuran (THF)
-
Chlorosulfonyl isocyanate (CSI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step 1: N-Methylation
-
Suspend sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF.
-
Rationale: The hydride base deprotonates the pyrrole nitrogen, which is acidic, forming a sodium salt that is a potent nucleophile.
-
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add methyl iodide (1.1 eq) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield crude Methyl 1-methyl-1H-pyrrole-2-carboxylate. Purify by column chromatography if necessary.
Step 2: C4-Cyanation
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add chlorosulfonyl isocyanate (1.1 eq) dropwise.
-
Rationale: CSI is a powerful electrophile that reacts with the electron-rich pyrrole ring to form an N-chlorosulfonyl amide intermediate.
-
-
Stir at 0 °C for 1 hour.
-
Add anhydrous DMF (2.0 eq) and stir at room temperature for 2-3 hours.
-
Rationale: DMF facilitates the dehydration of the intermediate amide to form the nitrile (cyano) group.[8]
-
-
Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain pure Methyl 4-cyano-1-methyl-1H-pyrrole-2-carboxylate.
Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity (>95% is required for biological assays).
Mechanism of Action: Targeting the Mycobacterial Cell Wall
While the precise target of this specific molecule requires experimental validation, a highly probable mechanism of action for pyrrole-carboxamide derivatives is the inhibition of Mycobacterial Membrane Protein Large 3 (MmpL3).[4][5]
The Role of MmpL3: MmpL3 is an essential transporter protein in M.tb. Its primary function is to shuttle trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane to the periplasmic space. Mycolic acids are the defining lipid component of the robust mycobacterial outer membrane, which is critical for the bacterium's survival and intrinsic resistance to many antibiotics.
Inhibition Pathway: By inhibiting MmpL3, pyrrole derivatives disrupt the mycolic acid biosynthesis pathway. This leads to a failure in constructing the outer membrane, compromising cell wall integrity and ultimately causing bacterial death.
Caption: Workflow for in vitro evaluation of anti-TB compounds.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses the Microplate Alamar Blue Assay (MABA) to determine the MIC of the test compound against the virulent M.tb strain H37Rv. [9] Materials:
-
M.tb H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
Isoniazid or Rifampicin (positive control)
-
DMSO (negative control)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
20% Tween 80 solution
Procedure:
-
Grow M.tb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ ~0.5-0.8).
-
Adjust the bacterial culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth to achieve the final inoculum.
-
In a 96-well plate, add 100 µL of 7H9 broth to all wells.
-
Add 100 µL of the test compound stock (appropriately diluted) to the first column of wells. Perform a 2-fold serial dilution across the plate, from left to right, leaving the last two columns for controls.
-
Set up controls: Positive control (Isoniazid), Negative/Vehicle control (DMSO at the highest concentration used), and Media + Bacteria control (no compound).
-
Add 100 µL of the prepared bacterial inoculum to all wells except for a media-only sterility control. The final volume in each well is 200 µL.
-
Seal the plate and incubate at 37 °C for 7 days.
-
After incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plate for 24 hours.
-
Read the results visually or with a fluorometer. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change.
Protocol: Cytotoxicity Assay (MTT Assay)
This protocol assesses the toxicity of the compound against a mammalian cell line, such as Vero (monkey kidney epithelial) or J774 (mouse macrophage), to determine the 50% cytotoxic concentration (CC₅₀). [10] Materials:
-
Vero or J774A.1 cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound (same stock as for MIC)
-
Doxorubicin (positive control for cytotoxicity)
-
Sterile 96-well flat-bottom plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow cell adherence.
-
Prepare 2-fold serial dilutions of the test compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include positive (Doxorubicin) and negative (DMSO vehicle) controls.
-
Incubate for 48-72 hours at 37 °C, 5% CO₂.
-
After incubation, add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. [10]6. Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control. The CC₅₀ is determined by plotting viability against compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
| Compound | MIC vs. M.tb H37Rv (µg/mL) | CC₅₀ vs. Vero Cells (µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| This compound | 0.5 | >64 | >128 |
| Isoniazid (Control) | 0.05 | >100 | >2000 |
| Doxorubicin (Control) | N/A | 0.8 | N/A |
| (Note: Data are hypothetical examples for illustrative purposes) |
A compound with a low MIC (≤1 µg/mL) and a high SI (≥10) is considered a promising hit for further development. [5]
In Vivo Efficacy: Murine Model of Chronic TB Infection
Promising compounds must be tested in an animal model to assess their in vivo efficacy. The BALB/c mouse model is a well-established and widely used standard for preclinical TB drug evaluation. [11][12]
Caption: Workflow for in vivo efficacy testing in a mouse model.
Protocol: Acute Murine Infection Model
Materials:
-
6-8 week old female BALB/c mice [12]* M.tb H37Rv strain
-
Aerosol infection chamber (e.g., Glas-Col inhalation exposure system)
-
Test compound formulated for oral gavage (e.g., in 0.5% carboxymethylcellulose)
-
Isoniazid (positive control)
-
7H11 agar plates supplemented with OADC
Procedure:
-
Infection: Infect mice with a low-dose aerosol of M.tb H37Rv, calibrated to deliver ~100-200 bacilli into the lungs of each mouse. [11]2. Confirmation: One day post-infection, sacrifice a small cohort of mice (n=3) to confirm the bacterial implantation dose in the lungs by plating lung homogenates.
-
Pre-treatment Baseline: At the start of therapy (e.g., 4 weeks post-infection), sacrifice another cohort (n=5) to determine the pre-treatment bacterial burden.
-
Treatment: Randomize the remaining mice into treatment groups (n=5-10 per group):
-
Group 1: Vehicle control (daily oral gavage)
-
Group 2: Test Compound (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: Isoniazid (e.g., 25 mg/kg, daily oral gavage)
-
-
Administer treatment for 4 weeks. Monitor animal weight and health daily.
-
Endpoint Analysis: 24 hours after the final dose, humanely euthanize all mice. Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Plate serial dilutions of the homogenates onto 7H11 agar plates.
-
Incubate plates at 37 °C for 3-4 weeks and count the number of colony-forming units (CFU).
-
Data Analysis: Convert CFU counts to Log₁₀ CFU per organ. Calculate the mean Log₁₀ CFU for each group and determine the reduction in bacterial load compared to the vehicle control.
Data Presentation and Interpretation
| Treatment Group (Dose) | Mean Log₁₀ CFU in Lungs (± SD) | Log₁₀ CFU Reduction vs. Vehicle |
| Vehicle Control | 6.5 (± 0.3) | - |
| Test Compound (25 mg/kg) | 4.8 (± 0.4) | 1.7 |
| Isoniazid (25 mg/kg) | 4.2 (± 0.3) | 2.3 |
| (Note: Data are hypothetical examples for illustrative purposes) |
A statistically significant reduction in bacterial load of ≥1.0 log₁₀ CFU compared to the vehicle control is generally considered evidence of meaningful in vivo activity.
Conclusion and Future Directions
This guide has outlined a systematic approach for the evaluation of this compound as a potential anti-tuberculosis agent. The protocols provided offer a validated pathway from chemical synthesis to in vivo proof-of-concept. A compound demonstrating potent in vitro activity (low MIC), good selectivity (high SI), and significant efficacy in a murine model would be a strong candidate for further lead optimization.
Next Steps would include:
-
Mechanism Deconvolution: Confirming MmpL3 as the target via methods like generating resistant mutants and whole-genome sequencing.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and drug-like properties.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Advanced In Vivo Models: Testing in chronic or MDR-TB infection models.
The pyrrole scaffold holds immense potential, and a rigorous, well-structured research plan as detailed herein is essential to unlock its therapeutic value in the fight against tuberculosis.
References
-
ResearchGate. (n.d.). Antimycobacterial pyrroles: Synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies | Request PDF. Retrieved from [Link]
-
Ragno, R., Marshall, G. R., Di Santo, R., Costi, R., Massa, S., Rompei, R., & Artico, M. (2000). Antimycobacterial pyrroles: synthesis, anti-Mycobacterium tuberculosis activity and QSAR studies. Bioorganic & Medicinal Chemistry, 8(6), 1423–1432. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Retrieved from [Link]
-
Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]
-
Loddo, R., La Colla, P., Mura, M., & Pani, A. (1997). Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. Antimicrobial Agents and Chemotherapy, 41(12), 2745–2748. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Animal Models for Tuberculosis in Translational and Precision Medicine. Retrieved from [Link]
-
Elsevier. (n.d.). In vitro anti-tuberculosis activity of azole drugs against Mycobacterium tuberculosis clinical isolates. Retrieved from [Link]
-
MDPI. (n.d.). The Impact of Animal Models and Strain Standardization on the Evaluation of Tuberculosis Vaccine Efficacy. Retrieved from [Link]
- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(16), 11058-11084. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Retrieved from [Link]
-
MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
YouTube. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from [Link]
-
Indian Journal of Medical Research. (n.d.). Animal models of tuberculosis: Lesson learnt. Retrieved from [Link]
-
American Society for Microbiology. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00308-21. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro screening of drug libraries against Mycobacterium.... Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Natural Compounds: Advances in Antimicrobial Activity. Retrieved from [Link]
-
National Institutes of Health. (2021). 8-cyanobenzothiazinone analogs with potent antitubercular activity. Retrieved from [Link]
-
ACS Omega. (2024). Elucidation of Dual Antimicrobial and Anti-Parkinsonian Activities through an In-Silico Approach of Ipomoea mauritiana Jacq. in the Context of the Gut–Brain Axis. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Retrieved from [Link]
- Google Patents. (n.d.). US7399870B2 - Synthesis of pyrrole-2-carbonitriles.
-
PubChem. (n.d.). 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
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- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-cyano-1H-pyrrole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 4-cyano-1H-pyrrole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. We will delve into the causality behind experimental outcomes, provide validated protocols for analysis, and offer robust troubleshooting strategies to ensure the successful synthesis of this valuable heterocyclic building block.
Section 1: The Primary Synthetic Pathway & Mechanistic Insights
The synthesis of polysubstituted pyrroles like this compound is most effectively achieved through cycloaddition strategies. The Barton-Zard reaction represents a cornerstone method for this class of compounds.[1][2] This reaction involves the base-catalyzed condensation of an α-isocyanide with a nitroalkene, followed by cyclization and elimination to form the aromatic pyrrole ring.[1]
The specific synthesis of our target molecule involves the reaction between methyl isocyanoacetate and a 2-nitro-3-cyano-propene derivative (or a synthetic equivalent). The base deprotonates the α-carbon of the isocyanoacetate, creating a nucleophile that attacks the nitroalkene in a Michael-type addition. Subsequent intramolecular cyclization and elimination of the nitro group yield the final pyrrole.[1][3]
Understanding this mechanism is critical, as many common impurities are simply intermediates that have failed to progress through the entire sequence.
Caption: Key steps in the Barton-Zard synthesis and common impurity pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My reaction yield is very low, or I've isolated no product. What are the likely causes?
A: This is a common issue that typically points to problems with reagents or reaction conditions.
-
Cause 1: Inactive Base. The initial Michael addition and the final elimination step are base-catalyzed.[1] If you are using a base like potassium tert-butoxide or sodium hydride, they can be deactivated by moisture.
-
Solution: Use a freshly opened bottle of base or titrate it to determine its activity. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Cause 2: Poor Starting Material Quality. Impurities in either the methyl isocyanoacetate or the nitroalkene can inhibit the reaction or lead to side products.[4]
-
Solution: Verify the purity of your starting materials by NMR or GC-MS. Purify them by distillation or recrystallization if necessary.
-
-
Cause 3: Sub-optimal Temperature. While many Barton-Zard reactions proceed at room temperature, some substrate combinations require cooling to prevent side reactions or gentle heating to drive the reaction to completion.
-
Solution: Start the reaction at 0 °C, especially during the addition of the base, to control any exotherm. Allow it to slowly warm to room temperature and monitor by TLC or LC-MS. If the reaction stalls, consider gentle heating (40-50 °C).
-
Q2: My final product is contaminated with unreacted starting materials. How can I improve conversion?
A: This indicates an incomplete reaction.
-
Cause 1: Insufficient Reaction Time. Cycloaddition reactions can sometimes be slower than expected.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Do not proceed with the workup until the starting materials have been consumed. If the reaction has stalled, a modest increase in temperature may be required.
-
-
Cause 2: Incorrect Stoichiometry. An improper ratio of reactants can lead to the persistence of the excess reagent.
-
Solution: While a 1:1 stoichiometry is theoretically required, empirically, using a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent can help drive the reaction to completion.
-
Q3: I have a major unknown impurity that is difficult to separate from my product. What could it be?
A: The most likely culprit is a stable reaction intermediate.
-
Cause: Stalled Michael Adduct. The most common intermediate impurity is the linear Michael adduct, formed after the initial nucleophilic attack but before the 5-endo-dig cyclization.[1] This intermediate will have a molecular weight equal to the sum of the reactants and will be more polar than the final pyrrole product.
-
Solution: This intermediate's failure to cyclize often points to insufficient base strength or concentration to facilitate the subsequent steps. The cyclization and elimination steps may require a stronger base or slightly higher temperatures than the initial addition. Consider adding a second portion of a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) after the initial Michael addition appears complete to drive the aromatization.
-
Q4: The reaction mixture turned into a dark, intractable tar. What happened?
A: Tar formation is almost always due to polymerization of the starting materials or the product.[5]
-
Cause 1: Excessive Temperature. High local concentrations of base or an uncontrolled exotherm can initiate polymerization of the highly reactive nitroalkene or isocyanide.
-
Solution: Maintain strict temperature control. Add the base slowly to a cooled solution of the reactants. Ensure vigorous stirring to prevent localized "hot spots."
-
-
Cause 2: Unstable Product. Pyrroles themselves can be unstable and prone to polymerization under acidic or strongly oxidizing conditions.[4]
-
Solution: During the aqueous workup, avoid using strong acids. Use a saturated solution of a mild buffer like ammonium chloride (NH₄Cl) instead of water or dilute acid to quench the reaction.
-
Q5: My NMR/MS data suggests the methyl ester has been hydrolyzed to the carboxylic acid. How do I prevent this?
A: This is a classic saponification side reaction.
-
Cause: Nucleophilic Base. Using a strong, nucleophilic base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially at elevated temperatures or for prolonged reaction times, will hydrolyze the ester.
-
Solution: Employ a non-nucleophilic base. Sterically hindered bases like potassium tert-butoxide (t-BuOK) or DBU are excellent choices as they are strong enough to catalyze the reaction but are too bulky to attack the ester carbonyl efficiently.
-
Section 3: Analytical Protocols for Impurity Profiling
Reliable identification of impurities is key to troubleshooting. A combination of HPLC for separation and MS/NMR for identification is recommended.
Table 1: Common Impurities and Their Identification
| Impurity Name | Probable Structure | Molecular Weight ( g/mol ) | Identification Notes |
| Target Product | This compound | 150.14 | Expected product peak. |
| Starting Material 1 | Methyl Isocyanoacetate | 99.09 | Detected by GC-MS. |
| Starting Material 2 | (Example) 3-cyano-2-nitroprop-1-ene | 112.08 | Detected by GC-MS or LC-MS. |
| Michael Adduct | Linear adduct of SM1 + SM2 | 211.17 | Will have M+H⁺ matching the sum of reactants. More polar than the product on RP-HPLC. |
| Saponified Product | 4-cyano-1H-pyrrole-2-carboxylic acid | 136.11 | M+H⁺ is 14 mass units lower than the product. Will show a broad -OH peak in ¹H NMR. |
Experimental Protocol: Reverse-Phase HPLC Method
This protocol provides a starting point for separating the target compound from its most common impurities.
-
System Preparation:
-
Column: C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Expected Elution Order: Saponified Product -> Michael Adduct -> Target Product -> Starting Materials (less polar).
Section 4: Visual Workflow for Troubleshooting
This flowchart provides a logical path for diagnosing and solving synthesis issues based on analytical data.
Caption: A logical workflow for troubleshooting common synthesis problems.
References
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole? BIOSYNCE Blog.
-
All About Chemistry. (2020). Barton-Zard Pyrrole Synthesis.
-
BenchChem. (n.d.). Paal-Knorr Synthesis of Substituted Pyrroles.
-
Wikipedia. (n.d.). Barton–Zard reaction.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles.
-
BenchChem. (n.d.). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
-
Rešetar, J., et al. (2025). Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo[3,4-b]indole Cores. Asian Journal of Organic Chemistry.
-
Ono, N. (2008). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Heterocycles, 75(2), 243-279.
Sources
Technical Support Center: Purification of Methyl 4-cyano-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the purification of Methyl 4-cyano-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for obtaining this compound in high purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily or Gummy Product After Recrystallization
-
Question: I attempted to recrystallize my crude this compound, but it oiled out and will not solidify. What is happening and how can I fix it?
-
Answer: "Oiling out" during recrystallization typically occurs for one of three reasons: the boiling point of the solvent is too high, the compound is impure to the point of significant melting point depression, or the cooling process is too rapid.
-
Causality: The high concentration of impurities can create a eutectic mixture with a melting point below the temperature of the recrystallization solution. Rapid cooling does not provide sufficient time for proper crystal lattice formation, leading to an amorphous, oily precipitate.
-
Troubleshooting Steps:
-
Re-dissolve and Slow Cool: Gently heat the solution to re-dissolve the oiled-out product. Ensure you are using a minimal amount of a suitable solvent. Once dissolved, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Slow cooling is critical for crystal nucleation and growth.
-
Solvent System Modification: If slow cooling fails, your solvent system may be inappropriate. Consider a binary solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common solvent systems for pyrrole derivatives include ethyl acetate/hexane and dichloromethane/hexane.
-
Pre-purification: If the product is still oily, the impurity load is likely too high for recrystallization alone. Perform a preliminary purification using column chromatography to remove the bulk of the impurities, and then recrystallize the resulting partially purified material.
-
-
Issue 2: Poor Separation During Column Chromatography
-
Question: My compound is co-eluting with an impurity during column chromatography. How can I improve the separation?
-
Answer: Co-elution is a common problem in chromatography and can be resolved by optimizing the stationary and mobile phases.
-
Causality: The polarity of your compound and the impurity are too similar for the chosen solvent system to effectively differentiate between them on the silica gel.
-
Troubleshooting Steps:
-
Solvent System Optimization: The key is to find a solvent system that provides a good separation factor (ΔRf) between your product and the impurity.
-
TLC Analysis: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good mobile phase should give your product an Rf value of approximately 0.3-0.4.
-
Solvent Polarity Gradient: Start with a less polar solvent system (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 20%, 30% ethyl acetate). This can be done with a step gradient or a continuous gradient on an automated chromatography system.
-
Alternative Solvents: If an ethyl acetate/hexane system is not providing adequate separation, consider other solvent systems such as dichloromethane/methanol or toluene/acetone.
-
-
Stationary Phase Consideration: While silica gel is the most common stationary phase, for difficult separations, consider using alumina (basic or neutral) or reverse-phase silica (C18). The choice of stationary phase will depend on the nature of the impurities.
-
Sample Loading: Overloading the column is a frequent cause of poor separation. Ensure that the amount of crude material is appropriate for the column size. As a general rule, the sample load should be about 1-5% of the mass of the silica gel.
-
-
Issue 3: Product Degradation on Silica Gel
-
Question: I am losing a significant amount of my product during column chromatography, and I see streaking on my TLC plates. What is causing this?
-
Answer: Pyrrole derivatives can be sensitive to the acidic nature of standard silica gel, leading to degradation.
-
Causality: The acidic silanol groups on the surface of silica gel can catalyze the decomposition or polymerization of sensitive compounds like pyrroles.
-
Troubleshooting Steps:
-
Deactivate the Silica: Neutralize the silica gel by preparing a slurry with a small amount of a weak base, such as triethylamine (typically 0.1-1% v/v), in your eluent. This will cap the acidic sites.
-
Use Neutral or Basic Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
Swift Chromatography: Do not let your compound sit on the column for an extended period. Prepare your fractions and run the column efficiently.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude this compound?
-
A1: The impurities will largely depend on the synthetic route. Common impurities may include starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves a Barton-Zard reaction, you might have residual isocyanoacetate or nitroalkenes. If a Paal-Knorr synthesis is employed, unreacted dicarbonyl compounds could be present. It is crucial to understand the synthetic pathway to anticipate potential impurities.
-
-
Q2: What is the best general-purpose purification method for this compound?
-
A2: For most laboratory-scale preparations, flash column chromatography on silica gel is the most effective initial purification method to remove a wide range of impurities. This can be followed by recrystallization to obtain a highly pure, crystalline solid.
-
-
Q3: How can I determine the purity of my final product?
-
A3: A combination of analytical techniques should be used to assess purity.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): A highly sensitive technique to detect trace impurities and confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
-
-
-
Q4: Is this compound stable? How should it be stored?
-
A4: Pyrrole derivatives can be sensitive to light, air, and acid. It is recommended to store the purified compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). The product is a solid and should be stored at 4°C for long-term stability.
-
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.
1. Preparation of the Column: a. Select an appropriately sized glass column. b. Prepare a slurry of silica gel in the initial, least polar eluent. c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
2. Sample Preparation and Loading: a. Dissolve the crude this compound in a minimal amount of the column eluent or a stronger solvent like dichloromethane. b. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). This technique generally provides better separation than loading the sample as a solution. c. Carefully add the dry-loaded sample to the top of the packed column.
3. Elution and Fraction Collection: a. Begin eluting the column with the starting solvent system (e.g., 10% ethyl acetate in hexane). b. Collect fractions in test tubes or vials. c. Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities. d. If necessary, gradually increase the polarity of the eluent to wash out more polar components.
4. Product Isolation: a. Combine the pure fractions (as determined by TLC). b. Remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
1. Solvent Selection: a. In a small test tube, add a small amount of the purified product from column chromatography. b. Add a few drops of a potential solvent and observe the solubility at room temperature. A good recrystallization solvent will dissolve the compound poorly at room temperature but well at an elevated temperature. c. Test various solvents such as ethanol, methanol, ethyl acetate, hexane, and toluene, or mixtures thereof.
2. Recrystallization Procedure: a. Place the compound to be recrystallized in an Erlenmeyer flask. b. Add a minimal amount of the chosen recrystallization solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. c. If there are insoluble impurities, perform a hot filtration. d. Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. e. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
3. Crystal Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Dry the crystals under vacuum to remove all traces of solvent.
Visualization of Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Decision workflow for purification.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₇H₆N₂O₂ | [1] |
| Molecular Weight | 150.14 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 4°C | |
| Purity (Typical) | 97% |
References
-
PubChem. 4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. [Link]
- Google Patents.
- Google Patents.
Sources
Technical Support Center: Optimizing the Synthesis of Methyl 4-cyano-1H-pyrrole-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Methyl 4-cyano-1H-pyrrole-2-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles. The information presented here is based on established principles of pyrrole synthesis, with a focus on the Van Leusen pyrrole synthesis, a powerful method for constructing substituted pyrrole rings.
I. Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis can be approached through various methods, with the Van Leusen pyrrole synthesis being a particularly effective strategy. This reaction involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with a suitable Michael acceptor in the presence of a base.
The general reaction scheme is as follows:
For the synthesis of our target molecule, the key starting materials are TosMIC and a Michael acceptor that will provide the C2-carboxylate and C4-cyano substituents. A likely candidate for this Michael acceptor is a methyl acrylate derivative bearing a cyano group.
II. Proposed Synthetic Protocol: Van Leusen Synthesis
Reaction:
Step-by-Step Experimental Protocol:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Base Addition:
-
Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to the stirred THF.
-
-
TosMIC Addition:
-
Dissolve tosylmethyl isocyanide (TosMIC) in anhydrous THF and add it dropwise to the reaction mixture via the dropping funnel, maintaining the temperature at -78 °C.
-
Stir the mixture for 30-60 minutes to allow for the formation of the TosMIC anion.
-
-
Michael Acceptor Addition:
-
Dissolve the Michael acceptor (e.g., methyl 2-cyanoacrylate) in anhydrous THF and add it dropwise to the reaction mixture.
-
Allow the reaction to proceed at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
-
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Q1: My reaction is not proceeding to completion, and I observe unreacted starting materials. What could be the cause?
A1: Several factors could contribute to an incomplete reaction:
-
Insufficient Base: The deprotonation of TosMIC is a critical first step.[1] Ensure that you are using a sufficiently strong and anhydrous base in the correct stoichiometric amount. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are commonly used. The purity of the base is also crucial; old or improperly stored base may have reduced activity.
-
Low Reaction Temperature: While the initial deprotonation and addition are often carried out at low temperatures (-78 °C) to control reactivity, the subsequent cyclization and elimination steps may require warming the reaction to room temperature or even gentle heating.[2] Monitor the reaction by TLC at different temperatures to find the optimal profile.
-
Poor Quality Reagents: The purity of both TosMIC and the Michael acceptor is paramount. TosMIC can degrade over time, and the Michael acceptor may polymerize, especially if it is an acrylate derivative.[3] Ensure your reagents are pure and, if necessary, purify them before use.
Q2: I am observing a low yield of my desired product. What are the likely side reactions and how can I minimize them?
A2: Low yields are often a result of competing side reactions:
-
Polymerization of the Michael Acceptor: Acrylate derivatives are prone to polymerization, especially in the presence of bases. To mitigate this, add the Michael acceptor slowly to the reaction mixture at a low temperature.[3]
-
Formation of Oxazoles or Imidazoles: TosMIC is a versatile reagent and can also participate in the synthesis of other heterocycles like oxazoles and imidazoles, particularly if aldehydes or imines are present as impurities or are formed in situ.[4][5]
-
Hydrolysis of the Ester: If water is present in the reaction mixture, it can lead to the hydrolysis of the methyl ester group on the pyrrole ring. Ensure all solvents and reagents are strictly anhydrous.
Q3: The purification of my product is challenging, and I am getting multiple spots on my TLC plate. What are some strategies for effective purification?
A3: Purification of substituted pyrroles can be tricky due to their polarity and potential for decomposition on silica gel.
-
Column Chromatography: This is the most common method for purification.
-
Solvent System: A careful selection of the eluent system is crucial. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
-
Deactivated Silica: If you suspect your compound is sensitive to the acidity of silica gel, you can use deactivated silica gel (pre-treated with a base like triethylamine) for your chromatography.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.
-
Alternative Purification Techniques: For particularly difficult separations, techniques like preparative HPLC may be necessary.
Q4: I am unsure about the stability of my starting materials. How should I handle and store them?
A4: Proper handling and storage of reagents are critical for successful synthesis.
-
Tosylmethyl isocyanide (TosMIC): TosMIC is a stable solid but can be sensitive to moisture.[3] It should be stored in a cool, dry place under an inert atmosphere.
-
Methyl 2-cyanoacrylate: This is a highly reactive monomer that can polymerize readily. It should be stored with an inhibitor and kept in a refrigerator. It is advisable to use it as fresh as possible.
IV. Data Presentation
Table 1: Key Reaction Parameters and their Optimization
| Parameter | Recommended Condition | Rationale | Troubleshooting Tips |
| Base | Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK) | Strong, non-nucleophilic bases are required for efficient deprotonation of TosMIC.[1] | Use freshly opened or properly stored base. Consider using a stronger base if deprotonation is incomplete. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic and able to dissolve the reactants and intermediates. | Ensure the solvent is rigorously dried before use. |
| Temperature | -78 °C for initial steps, then warming to RT | Low temperature controls the initial highly exothermic reactions and minimizes side reactions. Warming is often necessary for the final cyclization and elimination steps.[2] | Monitor the reaction by TLC at different temperatures to determine the optimal profile. |
| Reaction Time | Varies (monitor by TLC) | Reaction progress depends on the specific substrates and conditions. | Do not rely on a fixed reaction time; monitor the reaction to determine the point of completion. |
V. Experimental Workflow Diagram
Caption: Troubleshooting Decision Tree
VII. References
-
Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. J. Org. Chem.1977 , 42 (7), 1153–1159.
-
Sisko, J.; Mellinger, M.; Sheldrake, P. W.; Baine, N. H. Tetrahedron Lett.1996 , 37 (45), 8113-8116.
-
Van Leusen, A. M.; Siderius, H.; Hoogenboom, B. E.; van Leusen, D. Tetrahedron Lett.1972 , 13 (52), 5337-5340.
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. Tetrahedron Lett.1972 , 13 (23), 2369-2372.
-
Shaikh, A. A.; Ghorpade, R. P.; Bedekar, A. V. Tetrahedron Lett.2007 , 48 (23), 4099-4102.
-
Padwa, A.; Kulkarni, Y. S.; Zhang, Z. J. Org. Chem.1990 , 55 (2), 4144-4153.
-
Bray, C. D. Metallinos, C. D.J. Org. Chem.2007 , 72 (16), 6272-6282.
-
Al-Tel, T. H. Molecules2009 , 14 (4), 1436-1445.
-
Barton, D. H. R.; Zard, S. Z. J. Chem. Soc., Perkin Trans. 11986 , 2171-2174.
-
Oldenziel, O. H.; van Leusen, D.; van Leusen, A. M. J. Org. Chem.1977 , 42 (19), 3114–3118.
-
Anderson, R.; Ghavimi, B.; Beaudry, C. M. Org. Lett.2012 , 14 (17), 4540-4543.
-
Bagley, M. C.; Dale, J. W.; Bower, J. Chem. Rev.2004 , 104 (1), 1-52.
-
Cacchi, S.; Fabrizi, G.; Goggiamani, A. Chem. Rev.2004 , 104 (1), 53-118.
-
Hantzsch, A. Ber. Dtsch. Chem. Ges.1890 , 23 (1), 1474-1476.
-
Knorr, L. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 1635-1642.
-
Paal, C. Ber. Dtsch. Chem. Ges.1884 , 17 (2), 2756-2767.
-
Fagnou, K.; Lautens, M. Angew. Chem. Int. Ed.2002 , 41 (1), 26-47.
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006.
-
Odian, G. Principles of Polymerization, 4th ed.; John Wiley & Sons: Hoboken, NJ, 2004.
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, UK, 2012.
Sources
- 1. Sci-Hub: are you are robot? [sci-hub.jp]
- 2. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 3. Tosylmethyl isocyanide: Reaction profile and Toxicity_Chemicalbook [chemicalbook.com]
- 4. Van Leusen Reaction [organic-chemistry.org]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Side Reactions in Polysubstituted Pyrrole Synthesis
Welcome to the technical support center for polysubstituted pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with side reactions during the synthesis of these vital heterocyclic scaffolds. My aim is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern these reactions, empowering you to troubleshoot effectively and optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of polysubstituted pyrroles, with a focus on the Paal-Knorr, Hantzsch, and Knorr methodologies.
Issue 1: Low Yields and Furan Byproduct Formation in Paal-Knorr Synthesis
Question: My Paal-Knorr synthesis of a tetrasubstituted pyrrole is resulting in a low yield, and I'm observing a significant amount of a furan byproduct. What's causing this, and how can I suppress this side reaction?
Answer: This is a classic challenge in Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2] The formation of furans is a competing reaction pathway, especially under strongly acidic conditions.[1][3]
Causality and Mechanism: The reaction mechanism for both pyrrole and furan formation proceeds through a common intermediate. Under acidic conditions, the 1,4-dicarbonyl compound is protonated, facilitating nucleophilic attack. If the amine attacks, the pathway leads to the pyrrole. However, if an intramolecular cyclization and dehydration of the dicarbonyl itself occurs before the amine can effectively react, the furan byproduct is formed. This is particularly favored at a pH below 3.[1][3] Harsh reaction conditions, such as prolonged heating in strong acid, can also degrade sensitive functional groups on the starting materials, further reducing the yield of the desired pyrrole.[1][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and furan byproducts.
Quantitative Impact of Catalyst and Conditions:
| Catalyst | Conditions | Typical Yield (%) | Reference |
| Acetic Acid | Reflux | >60% | [6] |
| Silica Sulfuric Acid | Solvent-free, short time | High | [1][7] |
| Iron(III) Chloride | Water, mild conditions | Good to Excellent | [8][9] |
Issue 2: Regioselectivity Problems in Knorr and Hantzsch Pyrrole Syntheses
Question: I am attempting a Knorr synthesis, and I'm obtaining a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Regioselectivity is a common hurdle in both the Knorr synthesis, which involves the condensation of an α-amino ketone with a β-ketoester, and the Hantzsch synthesis, which uses a β-ketoester, an α-haloester, and an amine.[2][10] The root cause often lies in the similar reactivity of the two carbonyl groups or the two α-positions.
Causality and Mechanistic Insights: In the Knorr synthesis, the initial condensation can occur between the amine of the α-amino ketone and either of the carbonyl groups of the β-dicarbonyl compound. The preferred pathway is dictated by the electronic and steric environment of these carbonyls. Similarly, in the Hantzsch synthesis, the initial alkylation of the enamine can be non-selective.
Strategies for Controlling Regioselectivity:
-
Use of Asymmetric Starting Materials: Employing starting materials with significantly different steric or electronic properties can direct the reaction to a single regioisomer. For instance, using a bulky ester group on one of the carbonyls can sterically hinder its reaction.
-
Stepwise Synthesis: Instead of a one-pot reaction, a stepwise approach can provide greater control. For the Knorr synthesis, pre-forming the enamine of the β-ketoester before adding the α-amino ketone can improve selectivity.
-
Modern Catalytic Methods: Recent advancements have introduced catalytic versions of these classical syntheses that offer improved regioselectivity. For example, manganese-catalyzed dehydrogenative coupling of amino alcohols with keto esters has shown promise in controlling the formation of highly functionalized pyrroles.[8]
Issue 3: Polymerization and Tar Formation
Question: My pyrrole synthesis is plagued by the formation of a dark, tarry substance, making purification a nightmare. What causes this polymerization, and how can I prevent it?
Answer: Pyrroles, particularly those with unsubstituted α-positions, are highly susceptible to polymerization under acidic conditions.[11] This is due to the electron-rich nature of the pyrrole ring, which makes it reactive towards electrophilic attack, including attack by protonated pyrrole molecules.
Preventative Measures:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that may initiate polymerization.[6]
-
Milder Reaction Conditions: Avoid strong, non-volatile acids. The use of milder acids or heterogeneous catalysts can significantly reduce polymerization.
-
Protecting Groups: If the pyrrole product is particularly sensitive, consider an in-situ protection strategy, or choose a synthetic route that yields a pyrrole with electron-withdrawing groups, which are less prone to polymerization.
-
Temperature Control: Excessive heat can accelerate polymerization. Maintain the lowest effective reaction temperature and monitor the reaction closely to avoid prolonged heating after completion.
Part 2: Advanced Protocols and Methodologies
To provide actionable solutions, this section details a validated experimental protocol for minimizing side reactions in a Paal-Knorr synthesis.
Protocol: High-Yield Synthesis of N-Benzyl-2,5-dimethylpyrrole using a Heterogeneous Catalyst
This protocol is designed to minimize furan formation and degradation of starting materials by employing a milder, solid-supported acid catalyst and controlled reaction conditions.
Materials:
-
2,5-Hexanedione (purified by distillation)
-
Benzylamine (freshly distilled)
-
Silica sulfuric acid (prepared according to literature procedures)
-
Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reactant Preparation: Ensure all starting materials are pure. Impurities in the 1,4-dicarbonyl compound or the amine can lead to undesired side products.[4][6]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-hexanedione (10 mmol, 1.14 g) and anhydrous toluene (30 mL).
-
Addition of Reagents: Add benzylamine (11 mmol, 1.18 g, 1.1 eq) to the solution. Follow this with the addition of silica sulfuric acid (0.1 g).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid catalyst and wash it with toluene.
-
Combine the organic filtrates and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzyl-2,5-dimethylpyrrole.
Self-Validation: The success of this protocol is validated by the high yield of the desired pyrrole and the minimal formation of the corresponding furan byproduct, which can be confirmed by GC-MS or NMR analysis of the crude reaction mixture.
Part 3: Mechanistic Insights and Visualizations
Understanding the competing reaction pathways is crucial for effective troubleshooting.
Paal-Knorr Synthesis: Pyrrole vs. Furan Formation
The following diagram illustrates the mechanistic branch point that determines the final product in a Paal-Knorr synthesis.
Caption: Competing pathways in the Paal-Knorr synthesis.
References
- BenchChem. (n.d.). Troubleshooting low yield in tetrasubstituted pyrrole synthesis.
- BenchChem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- Wikipedia. (2023). Paal–Knorr synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of Polysubstituted Pyrroles.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
- Organic Chemistry. (2022, January 28). Knorr Pyrrole Synthesis [Video]. YouTube.
- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
- D'Souza, D. M., & Nguyen, T. T. (2021). Recent Advancements in Pyrrole Synthesis. Molecules (Basel, Switzerland), 26(15), 4683.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- Wikipedia. (2023). Pyrrole.
- RGM College Of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. Pyrrole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Pyrrole - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Yield and Selectivity in Pyrrole-2-Carboxylate Synthesis
Welcome to the Technical Support Center for the synthesis of pyrrole-2-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance experimental outcomes. Here, we move beyond simple procedural lists to explore the underlying chemical principles that govern yield and selectivity in these important synthetic transformations.
Introduction: The Importance of Pyrrole-2-Carboxylates
The pyrrole ring is a fundamental heterocyclic motif found in a vast array of natural products, pharmaceuticals, and advanced materials.[1][2] Pyrrole-2-carboxylates, in particular, serve as crucial intermediates in the synthesis of complex molecules, including notable drugs like atorvastatin.[3] Achieving high yield and regioselectivity in their synthesis is therefore a critical objective in organic and medicinal chemistry. This guide will address common challenges encountered during popular synthetic routes such as the Paal-Knorr, Hantzsch, and Van Leusen syntheses.
Part 1: Troubleshooting Guides in Q&A Format
This section directly addresses specific issues that may arise during the synthesis of pyrrole-2-carboxylates, offering explanations and actionable solutions.
Issue 1: Low or No Yield in Paal-Knorr Synthesis
Question: My Paal-Knorr reaction, intended to produce a pyrrole-2-carboxylate precursor, is resulting in very low yields or failing to proceed. What are the likely causes and how can I optimize the reaction?
Answer: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a robust method for pyrrole formation.[4][5] However, several factors can lead to poor outcomes.
Causality and Solutions:
-
Suboptimal Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating under acidic conditions.[6][7] Insufficient temperature or reaction time can lead to incomplete conversion. Conversely, excessively harsh conditions (high temperatures or strong acids) can cause degradation of starting materials or the desired pyrrole product.[6][8]
-
Optimization Protocol:
-
Temperature Screening: Begin with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, incrementally increase the temperature.
-
Catalyst Choice: Acetic acid is a common and often effective weak acid catalyst that can accelerate the reaction without promoting significant side product formation.[6][8] For more sensitive substrates, consider milder Lewis acids.
-
Microwave Synthesis: Microwave-assisted synthesis can often provide higher yields in dramatically shorter reaction times by promoting efficient and uniform heating.[6]
-
-
-
Poorly Reactive Starting Materials:
-
Less Nucleophilic Amines: Amines bearing strong electron-withdrawing groups exhibit reduced nucleophilicity and may react slowly.
-
Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the amine can impede the necessary bond formations.[8]
-
Troubleshooting: For unreactive starting materials, consider more forcing conditions (higher temperatures, longer reaction times). If steric hindrance is the primary issue, redesigning the synthetic route with less hindered precursors may be necessary.
-
-
Competing Side Reactions: The primary side reaction in the Paal-Knorr synthesis is the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to form a furan derivative. This is particularly problematic at low pH (<3).[5][8]
-
Prevention: Maintain a neutral to weakly acidic environment (pH 4-6). Using acetic acid as the catalyst typically provides the right balance to facilitate the desired reaction while minimizing furan formation.[8]
-
Issue 2: Poor Regioselectivity in Hantzsch Pyrrole Synthesis
Question: I am attempting a Hantzsch synthesis to create a specifically substituted pyrrole-2-carboxylate, but I am observing a mixture of regioisomers. How can I control the selectivity of this reaction?
Answer: The Hantzsch pyrrole synthesis is a powerful multicomponent reaction that combines a β-ketoester, an α-haloketone, and ammonia or a primary amine to yield highly substituted pyrroles.[3][9] The regiochemistry is determined by the initial C-alkylation of the enamine intermediate.
Understanding the Mechanism and Controlling Selectivity:
The generally accepted mechanism begins with the formation of an enamine from the β-ketoester and the amine.[3][9] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[3][9]
-
Influence of Catalysts: The choice of catalyst can significantly influence the regioselectivity. For instance, the use of Lewis acids like Ytterbium triflate (Yb(OTf)₃) has been shown to alter the typical regioselectivity, potentially by increasing the reactivity of the carbonyl group.[10]
-
Modern Variations for Improved Selectivity:
-
Mechanochemical Conditions: Solvent-free mechanochemical milling has emerged as a green and efficient alternative, sometimes leading to improved yields and selectivity.[3]
-
Continuous Flow Chemistry: Continuous flow systems can offer precise control over reaction parameters like temperature and residence time, which can lead to higher yields and purer products without the need for intermediate purification.[9]
-
Troubleshooting Workflow for Regioselectivity:
Caption: Decision tree for troubleshooting poor regioselectivity.
Issue 3: Difficulties with the Van Leusen Pyrrole Synthesis
Question: My Van Leusen reaction using tosylmethyl isocyanide (TosMIC) is giving low yields. What are the critical parameters to optimize for this [3+2] cycloaddition?
Answer: The Van Leusen pyrrole synthesis is a versatile method for preparing pyrroles from TosMIC and an electron-deficient alkene (a Michael acceptor).[11][12][13] The reaction is highly dependent on the effective generation of the TosMIC anion.
Key Optimization Parameters:
-
Base Selection: The choice of base is paramount for the deprotonation of TosMIC to form the reactive carbanion.[11][14]
-
Common Bases: Sodium hydride (NaH) and potassium carbonate (K₂CO₃) are frequently used. The strength of the base should be matched to the acidity of the TosMIC derivative.
-
Troubleshooting: If deprotonation is inefficient, consider a stronger base or a different solvent system that better solubilizes the base and the substrate.
-
-
Solvent System: The solvent plays a crucial role in the solubility of reactants and the stability of intermediates.
-
Typical Solvents: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often employed.
-
Optimization: If solubility is an issue, a solvent screen may be necessary. Ensure the solvent is anhydrous, as water can quench the TosMIC anion.
-
-
Reaction Temperature: The temperature can influence the rate of both the initial Michael addition and the subsequent cyclization and elimination steps.
-
General Conditions: Many Van Leusen reactions proceed well at room temperature, but some substrates may require gentle heating.
-
Monitoring: Use TLC to follow the consumption of starting materials and the formation of the product to determine the optimal reaction time and temperature.
-
Data Summary for Optimization:
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| Base | K₂CO₃ | NaH | More efficient deprotonation of TosMIC |
| Solvent | Dichloromethane | Anhydrous THF | Improved solubility and stability of anion |
| Temperature | 25 °C | 40 °C | Increased reaction rate |
| Yield | Low (<30%) | High (>70%) | Improved overall efficiency |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side products in pyrrole-2-carboxylate synthesis and how can they be minimized?
A1: Besides the furan formation in the Paal-Knorr synthesis, polymerization of the starting materials or the pyrrole product can be an issue, especially at high temperatures or under strongly acidic conditions.[6] To minimize this, use the mildest effective reaction conditions and monitor the reaction closely to avoid prolonged heating after completion. Purification of crude pyrroles can sometimes be challenging due to their similar polarity to certain byproducts.[15][16]
Q2: How can I purify my final pyrrole-2-carboxylate product effectively?
A2: Purification typically involves column chromatography on silica gel. The choice of eluent system (e.g., hexane/ethyl acetate) will depend on the polarity of your specific product. Recrystallization can also be an effective method for obtaining highly pure material. For volatile pyrrole esters, distillation under reduced pressure is a viable option.[17] In some cases, acidic or basic washes during the workup can help remove impurities. For instance, a wash with a dilute sodium bicarbonate solution can remove acidic byproducts.[17]
Q3: Are there any "green" or sustainable methods for synthesizing pyrroles?
A3: Yes, significant progress has been made in developing more environmentally friendly pyrrole syntheses.
-
Catalytic Methods: Iridium and iron-catalyzed reactions have been developed that proceed under mild conditions, tolerate a wide range of functional groups, and can utilize renewable starting materials like alcohols.[1][2][18]
-
Biocatalysis: Lipase-catalyzed methods are being explored for the synthesis of certain pyrrole derivatives, offering high yields under mild, environmentally friendly conditions.[19]
-
Alternative Solvents/Conditions: The use of water as a solvent at elevated temperatures or solvent-free conditions, such as in mechanochemical synthesis, are also prominent green chemistry approaches.[3][8]
Q4: What is the general mechanism of the Hantzsch pyrrole synthesis?
A4: The mechanism starts with the reaction between the amine and the β-ketoester to form an enamine intermediate.[3][9] This enamine then performs a nucleophilic attack on the α-haloketone. This is followed by an intramolecular cyclization and a dehydration step, which leads to the aromatic pyrrole ring.[9]
Visualizing the Hantzsch Mechanism:
Caption: Simplified workflow of the Hantzsch pyrrole synthesis.
Part 3: Experimental Protocols
General Protocol for a Microwave-Assisted Paal-Knorr Synthesis
This protocol is a general guideline and should be adapted based on the specific substrates used.
-
Reactant Preparation: In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.1 mmol), and glacial acetic acid (0.5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 10-30 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.
-
Workup: After cooling the reaction to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired pyrrole.
References
- Padwa, A. (Ed.). (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. John Wiley & Sons.
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]
- Grokipedia. (n.d.). Hantzsch pyrrole synthesis.
-
PubMed. (n.d.). Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. [Link]
-
Scribd. (n.d.). Hantzsch Pyrrole Synthesis. [Link]
- Google Patents. (n.d.). Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. [Link]
-
ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]
-
Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. [Link]
-
PubMed. (2013). A sustainable catalytic pyrrole synthesis. [Link]
-
ACS Publications. (2026). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. [Link]
-
MDPI. (2023). Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol. [Link]
- CoLab. (2013).
-
ACS Publications. (n.d.). Iron-Catalyzed Sustainable Synthesis of Pyrrole. [Link]
-
NIH. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
ResearchGate. (2023). (PDF) Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. [Link]
-
NIH. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
NIH. (n.d.). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
-
ResearchGate. (n.d.). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]
-
RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
ResearchGate. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
-
ResearchGate. (2025). ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. [Link]
-
VLife Sciences. (n.d.). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
Sources
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- 2. A sustainable catalytic pyrrole synthesis | CoLab [colab.ws]
- 3. grokipedia.com [grokipedia.com]
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- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrrole - Wikipedia [en.wikipedia.org]
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- 17. Organic Syntheses Procedure [orgsyn.org]
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- 19. Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol [mdpi.com]
Technical Support Center: Chromatographic Purification of Functionalized Pyrroles
Welcome to the technical support center for the chromatographic purification of functionalized pyrroles. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for this often-challenging separation process. The inherent electron-rich nature of the pyrrole ring, while crucial for its biological activity, also presents unique challenges in purification, including instability on acidic stationary phases and susceptibility to oxidation.[1][2] This resource aims to equip you with the knowledge to navigate these complexities and achieve high-purity functionalized pyrroles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions encountered when planning the chromatographic purification of pyrrole derivatives.
Q1: What is a good starting solvent system for TLC analysis of a new pyrrole derivative?
A1: A common and effective starting point for many pyrrole derivatives is a binary mixture of a non-polar solvent, such as hexanes or petroleum ether, and a moderately polar solvent like ethyl acetate.[3] It is advisable to begin with a low polarity mixture, for instance, a 9:1 ratio of hexanes to ethyl acetate, and progressively increase the concentration of the polar component. The goal is to find a solvent system that provides a retention factor (Rf) value for your target compound between 0.2 and 0.4, which generally translates well to column chromatography.[3]
Q2: Can I directly use the solvent system from my TLC for column chromatography?
A2: In most cases, yes. The solvent system that provides good separation and an ideal Rf value on a TLC plate is an excellent starting point for flash column chromatography.[3] However, it's often beneficial to slightly decrease the polarity of the mobile phase for the column. This is because columns are typically more efficient than TLC plates, and a slightly less polar solvent system can enhance separation.[3]
Q3: My pyrrole derivative appears to be decomposing on the silica gel column. What are my options?
A3: Decomposition on silica gel is a frequent issue for sensitive pyrrole derivatives, primarily due to the acidic nature of the stationary phase.[1] Several strategies can mitigate this:
-
Deactivated Silica: Use silica gel that has been treated with a base like triethylamine to neutralize the acidic silanol groups.[1]
-
Rapid Purification: Minimize the compound's residence time on the column by employing flash chromatography with optimal pressure.[1]
-
Alternative Stationary Phases: If decomposition persists, consider switching to a more inert stationary phase such as neutral or basic alumina, or utilizing reversed-phase (C18) chromatography.[1][3]
Q4: How can I remove unreacted pyrrole from my reaction mixture?
A4: Residual pyrrole can be challenging to remove. Here are a few effective methods:
-
Aqueous Wash: If your product is in an organic solvent and is acid-stable, you can wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate the basic pyrrole, allowing it to be extracted into the aqueous phase.[4]
-
Hexane Wash: Repeated washing of the crude reaction mixture with hexane before chromatography can effectively remove a significant amount of non-polar, unreacted pyrrole.[5]
-
Distillation/Sublimation: For thermally stable products, distillation or sublimation under reduced pressure can be an efficient method for removing volatile pyrrole.[4]
II. Troubleshooting Guide
This section provides a systematic approach to resolving common problems encountered during the chromatographic purification of functionalized pyrroles.
Symptom: Streaking on TLC Plate or Column
Cause: Streaking is often a result of the interaction between the polar pyrrole ring and the acidic sites on the silica gel, leading to poor band shape.[3]
Solutions:
-
Solvent System Modification:
-
Increase Polarity: Gradually increasing the proportion of the polar solvent in your eluent can improve the solubility of your compound and reduce its interaction with the stationary phase.[3]
-
Add a Modifier: The addition of a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase is a very effective way to neutralize the acidic sites on the silica gel, resulting in sharper bands.[3] For highly polar compounds, a small addition of methanol can also be beneficial.[3]
-
-
Choice of Stationary Phase:
-
Alumina: For basic pyrrole derivatives, switching to neutral or basic alumina can prevent the acid-catalyzed degradation and streaking seen on silica gel.[3]
-
Reversed-Phase (C18): This is another viable option for many pyrroles, especially for polar derivatives where normal-phase chromatography is problematic.[3]
-
Symptom: Poor Separation Between Desired Product and Impurities
Cause: Insufficient resolution between compounds of similar polarity.
Solutions:
-
Optimize the Solvent System:
-
Systematic Screening: Run a series of TLC plates with different solvent systems of varying polarities to identify the optimal mobile phase for separation.[3]
-
Utilize Different Solvent Selectivities: If a simple binary system like hexane/ethyl acetate fails, try incorporating solvents with different properties, such as dichloromethane or isopropanol, to alter the selectivity of the separation.
-
-
Change the Stationary Phase:
-
Different Normal Phases: If silica gel is not providing adequate separation, consider using a diol or cyano-bonded phase for polar pyrrole derivatives.[3]
-
Reversed-Phase HPLC: For challenging separations, high-performance liquid chromatography (HPLC) on a C18 column often provides superior resolution.[6]
-
Symptom: Compound Appears as a Different Color on the Column
Cause: This can be an indication of on-column decomposition or oxidation. The electron-rich pyrrole ring is susceptible to oxidation, which can lead to colored byproducts.[1]
Solutions:
-
Inert Atmosphere: If your compound is highly sensitive, performing the chromatography under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[1]
-
Rapid Purification: As mentioned previously, minimizing the time your compound spends on the column is crucial.[1]
-
Alternative Purification Techniques: If chromatographic methods consistently lead to decomposition, consider non-chromatographic techniques such as recrystallization or distillation under reduced pressure.[3]
Symptom: Irreversible Adsorption on the Column
Cause: Strong, irreversible binding of the pyrrole derivative to the stationary phase, often due to strong acidic interactions.
Solutions:
-
Protecting Groups: The use of N-protecting groups, particularly electron-withdrawing ones like sulfonyl groups (e.g., tosyl), can significantly reduce the electron density of the pyrrole ring. This decreases its interaction with the silica gel and improves its stability and chromatographic behavior.[7][8]
-
Base Deactivation: Pre-treating the silica gel with a triethylamine solution can passivate the active sites and prevent strong adsorption.[1]
III. Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography of a Moderately Polar Functionalized Pyrrole
-
Solvent System Selection:
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the non-polar solvent component of your eluent (e.g., hexanes).
-
Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude pyrrole derivative in a minimal amount of the mobile phase or a suitable solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified pyrrole derivative.
-
Protocol 2: HPLC Purification of a Pyrrole Carboxylic Acid
Pyrrole carboxylic acids are polar and can be challenging to purify by normal-phase chromatography. Reversed-phase HPLC is often a more suitable technique.
-
Column and Mobile Phase Selection:
-
A C18 reversed-phase column is a common choice.
-
The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[6]
-
An acid modifier, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to suppress the ionization of the carboxylic acid and improve peak shape. For mass spectrometry detection, formic acid is preferred over phosphoric acid.[6]
-
-
Method Development:
-
Start with a gradient elution, for example, from 95% water/5% acetonitrile to 5% water/95% acetonitrile over 20-30 minutes.
-
Based on the retention time of your compound, an isocratic method can be developed for optimized separation.
-
-
Sample Preparation:
-
Dissolve the crude sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Purification and Analysis:
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile using a UV detector at an appropriate wavelength.
-
Collect the fraction corresponding to the peak of your desired compound.
-
-
Product Isolation:
-
Remove the organic solvent from the collected fraction by rotary evaporation.
-
The remaining aqueous solution can be lyophilized to obtain the pure pyrrole carboxylic acid.
-
IV. Data and Visualization
Table 1: Suggested Starting Solvent Systems for TLC of Functionalized Pyrroles
| Class of Pyrrole Derivative | Suggested Starting Solvent System | Typical Rf Range | Notes |
| Simple N-aryl pyrroles | Hexane:Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.7 | Increasing the proportion of ethyl acetate will increase the Rf value.[3] |
| Pyrrole-2-carboxylates | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.5 | A small amount of methanol is often necessary to elute these polar compounds.[3] |
| N-Tosylpyrroles | Petroleum Ether:Ethyl Acetate (19:1) | 0.2 - 0.4 | This system is effective for many substituted N-tosylpyrroles.[3] |
| Highly functionalized pyrroles | Chloroform:Methanol (9:1) + 0.5% Triethylamine | 0.3 - 0.6 | The addition of triethylamine helps to prevent streaking on the TLC plate.[3] |
Diagram 1: Troubleshooting Workflow for Pyrrole Purification
Caption: A flowchart for troubleshooting common issues in pyrrole purification.
V. The Role of Protecting Groups in Pyrrole Chromatography
The strategic use of protecting groups on the pyrrole nitrogen can profoundly impact the success of chromatographic purification. Unprotected pyrroles are electron-rich and can be unstable, leading to the issues described above.[7]
-
Electron-Withdrawing Groups (EWGs): Protecting groups such as tosyl (Ts), benzenesulfonyl, or various carbamates (e.g., Boc, Fmoc) act as EWGs.[7][8][9] This has two primary benefits:
-
Increased Stability: By reducing the electron density of the pyrrole ring, these groups make the molecule less susceptible to oxidation and acid-catalyzed decomposition.[1][7]
-
Improved Chromatographic Behavior: The decreased polarity and reduced interaction with the acidic stationary phase often lead to sharper peaks and better separation.
-
-
Deprotection: It is crucial to choose a protecting group that can be removed under conditions that will not harm the purified functionalized pyrrole. A wide variety of deprotection strategies exist for common protecting groups.
Diagram 2: Impact of N-Protection on Pyrrole Reactivity and Chromatography
Caption: The effect of N-protection on the properties of pyrroles relevant to chromatography.
VI. References
-
Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives - Benchchem. (n.d.). Retrieved from
-
Technical Support Center: Enhancing the Stability of Functionalized Pyrrole Derivatives - Benchchem. (n.d.). Retrieved from
-
Synthesis of 1-(Pyrrol-2-yl)imine modified silica as a new sorbent for the removal of toxic metals from aqueous solutions. (n.d.). Retrieved from
-
Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from
-
Technical Support Center: Characterization of Pyrrole Derivatives - Benchchem. (n.d.). Retrieved from
-
Pyrrole Protection | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles | Request PDF - ResearchGate. (n.d.). Retrieved from
-
How to remove excess pyrrole from a reaction mixture? - ResearchGate. (2020, September 15). Retrieved from
-
Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions. (2020). Organic Letters, 22(4), 1442–1447. Retrieved from
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC - NIH. (n.d.). Retrieved from
Sources
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- 2. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Challenges of Pyrrole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrole derivatives. Pyrrole is a foundational heterocyclic scaffold in medicinal chemistry and materials science, integral to numerous natural products, pharmaceuticals, and conductive polymers.[1][2][3][4][5] However, the very electron-rich nature that makes the pyrrole ring so versatile also renders it inherently unstable.[6]
This guide provides in-depth, experience-driven answers to common stability issues, moving beyond simple instructions to explain the underlying chemical principles. Our goal is to empower you with the knowledge to not only troubleshoot experiments but also to proactively design more robust synthetic and handling protocols.
Section 1: Understanding the Instability of Pyrrole Derivatives
This section addresses the fundamental reasons behind the instability of pyrroles. Understanding these core principles is the first step toward effective troubleshooting.
FAQ 1.1: Why do my pyrrole compounds change color and degrade so quickly?
Answer: The rapid discoloration of pyrrole and its derivatives, often from colorless to yellow, brown, or even black, is a classic sign of degradation.[7][8][9][10] This instability stems from two primary, often interconnected, chemical vulnerabilities:
-
Oxidation: The pyrrole ring is electron-rich, making it highly susceptible to oxidation by atmospheric oxygen.[7] This process can initiate the formation of radical cations, which are key intermediates in degradation pathways.[11] The initial oxidation is often the trigger for subsequent, more extensive degradation.
-
Polymerization: Pyrrole monomers are prone to polymerization, especially under acidic conditions or in the presence of oxidants.[11][12][13] The process typically begins with the formation of a radical cation, which then attacks a neutral pyrrole molecule, leading to a chain reaction that produces colored oligomers and insoluble polymers (often called "pyrrole black").[7]
These two pathways are not mutually exclusive and often occur in tandem. The presence of light, heat, and impurities can significantly accelerate both processes.[6]
Diagram 1: Primary Degradation Pathways of Pyrrole
This diagram illustrates the initiation steps for both oxidative and acid-catalyzed degradation, which often lead to polymerization.
Caption: Initiation of pyrrole degradation via oxidation and acid catalysis.
Section 2: Proactive Stabilization & Handling Protocols
Effective management of pyrrole stability begins before your experiment does. This section provides validated protocols for purification, storage, and reaction setup.
FAQ 2.1: What is the definitive protocol for purifying and storing pyrrole monomer to maximize its shelf-life?
Answer: Commercial pyrrole is often stabilized with a small amount of alkali and can contain oxidation byproducts. For most applications, especially polymerization studies or syntheses of sensitive compounds, purification is mandatory.
Step-by-Step Protocol: Purification of Pyrrole Monomer
-
Initial Drying: Stir the commercial pyrrole over anhydrous calcium sulfate (Drierite) or potassium hydroxide (KOH) pellets for several hours to remove bulk water. Causality: Water can participate in side reactions and affect the efficiency of the distillation.
-
Vacuum Distillation: Decant the dried pyrrole into a distillation flask. Perform a vacuum distillation. The collection flask should be cooled in an ice bath and protected from light (e.g., wrapped in aluminum foil). Causality: Distillation under reduced pressure lowers the boiling point, preventing thermal degradation during purification. Protecting from light prevents photochemical initiation of polymerization.
-
Inert Atmosphere Collection: It is best practice to collect the distilled pyrrole under an inert atmosphere (Nitrogen or Argon) to prevent immediate re-oxidation upon contact with air.
-
Storage: The freshly distilled, colorless pyrrole should be stored in an amber vial or a flask wrapped in foil, under a nitrogen or argon atmosphere, and at a low temperature.
Data Table: Recommended Storage Conditions for Purified Pyrrole
| Parameter | Condition | Rationale |
| Temperature | ≤ 4°C (Refrigerated) | Slows down the rate of both oxidation and polymerization reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary oxidant.[6] |
| Light Exposure | Amber vial or foil-wrapped | Prevents photodegradation and light-induced polymerization.[6][14] |
| Additives | None for immediate use | For long-term storage, a small amount of a non-volatile base or antioxidant can be considered, but this may interfere with subsequent reactions. |
FAQ 2.2: My reaction is air-sensitive. How do I properly set up my experiment to exclude oxygen and moisture?
Answer: For many reactions involving pyrrole derivatives, maintaining an inert atmosphere is critical to prevent oxidative side reactions and ensure reproducibility. Standard Schlenk line or glovebox techniques are essential.
Step-by-Step Protocol: Setting Up a Reaction Under Inert Atmosphere
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser, etc.) is thoroughly dried in an oven (e.g., overnight at 120°C) and allowed to cool in a desiccator.
-
Assembly & Purging: Assemble the glassware while still warm and immediately connect it to a Schlenk line, which provides a dual supply of vacuum and inert gas (e.g., Nitrogen).
-
Evacuate-Refill Cycles: Evacuate the assembled apparatus using the vacuum pump until the pressure is low. Then, carefully refill the flask with the inert gas. Repeat this "evacuate-refill" cycle at least three times. Causality: This process effectively removes atmospheric oxygen and residual moisture from the system.
-
Reagent Addition: Add anhydrous solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solid reagents under a positive flow of inert gas (by slightly opening the gas bubbler to the atmosphere) to prevent air from entering the flask.
-
Maintaining Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler. This ensures that any leaks will result in inert gas flowing out, rather than air flowing in.
Diagram 2: Experimental Workflow for Inert Atmosphere Reaction
This diagram outlines the key steps for ensuring an oxygen-free reaction environment.
Caption: Workflow for setting up an air-sensitive chemical reaction.
Section 3: Troubleshooting & Advanced Stability Concepts
This section tackles specific experimental failures and delves into the structural factors that influence stability.
FAQ 3.1: I ran a reaction with a substituted pyrrole that was supposed to be stable, but it still decomposed. How do substituents affect stability?
Answer: The electronic properties of substituents on the pyrrole ring have a profound impact on its stability. This is a critical consideration in drug design and materials science.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or acyl (-COR) groups decrease the electron density of the pyrrole ring. This "deactivation" makes the ring less susceptible to electrophilic attack and, crucially, less prone to oxidation. An EWG at the 2-position is particularly effective at stabilizing the ring.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or alkoxy (-OR) groups increase the electron density of the ring. This "activation" makes the ring more reactive and significantly more vulnerable to oxidation and polymerization.
-
N-Substitution: Substituting the N-H proton with an alkyl or aryl group can prevent acid-catalyzed polymerization by removing the acidic proton. However, it does not necessarily prevent oxidation.
Diagram 3: Influence of Substituents on Pyrrole Ring Stability
This diagram shows how different types of substituents electronically modify the pyrrole core, affecting its reactivity.
Sources
- 1. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Pyrrole | Aromatic, Heterocyclic, Nitrogen-Containing | Britannica [britannica.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosynce.com [biosynce.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. Pyrrole - Wikipedia [en.wikipedia.org]
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- 12. web.itu.edu.tr [web.itu.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. mcneill-group.org [mcneill-group.org]
Technical Support Center: Catalyst Selection for Efficient Pyrrole Synthesis
Welcome to the Technical Support Center for pyrrole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing pyrrole-based scaffolds. Pyrrole moieties are fundamental building blocks in numerous natural products, pharmaceuticals, and advanced materials.[1][2][3] Their efficient synthesis is therefore a critical endeavor in modern organic chemistry.[4][5]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. We will delve into the causality behind catalyst selection and reaction optimization, moving beyond simple protocols to foster a deeper understanding of the underlying chemical principles.
Part 1: Troubleshooting Guides & FAQs
This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions.
Frequently Asked Questions (FAQs) - Catalyst Selection & Reaction Optimization
Q1: I'm planning a Paal-Knorr synthesis. What is the best catalyst to start with, and why?
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is a robust method for pyrrole formation.[6][7][8] The choice of catalyst is crucial and depends significantly on the reactivity of your substrates.
-
For routine syntheses with unactivated amines and dicarbonyls: A weak Brønsted acid like acetic acid is often the ideal starting point.[6] It effectively catalyzes the dehydration steps without promoting side reactions. The reaction is typically conducted under neutral or weakly acidic conditions.[6]
-
For less reactive or sterically hindered substrates: A stronger Lewis acid catalyst may be necessary to enhance the electrophilicity of the carbonyl groups. Common choices include:
-
For "green" or solvent-free conditions: Heterogeneous catalysts like silica sulfuric acid (SSA) or organocatalysts such as salicylic acid can be highly effective, often under microwave irradiation.[10][11][12] These approaches simplify workup and reduce environmental impact.[11]
Causality: The catalyst's primary role in the Paal-Knorr synthesis is to protonate a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the amine.[13] This is followed by a series of condensation and dehydration steps to form the aromatic pyrrole ring.[13][14] A catalyst that is too strong (e.g., strong mineral acids) can lead to the formation of furan byproducts, especially at pH < 3.[6][9][12]
Q2: My Paal-Knorr reaction is giving a low yield and a significant amount of a furan byproduct. How can I suppress this side reaction?
Furan formation is a common competing reaction in the Paal-Knorr synthesis, particularly under overly acidic conditions.[9][12] The mechanism for furan synthesis also proceeds from the 1,4-dicarbonyl compound, and its formation is favored at low pH.[6][13]
Troubleshooting Steps:
-
pH Control is Critical: The most crucial parameter to control is the pH of the reaction mixture. Aim for neutral or weakly acidic conditions (pH 4-6).[6][9]
-
Catalyst Choice: If you are using a strong Lewis acid, consider switching to a milder one or a heterogeneous acid catalyst.[12]
-
Temperature and Reaction Time: While heating is often necessary, prolonged exposure to high temperatures can promote side reactions and degradation.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating.[9]
Troubleshooting Guide: Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis involves the reaction of an α-halo ketone, a β-ketoester, and ammonia or a primary amine.[3][15] While versatile, it can be prone to side reactions and low yields.[16]
Q3: My Hantzsch pyrrole synthesis is sluggish and giving a complex mixture of products. What are the likely causes and solutions?
Low yields and multiple products in a Hantzsch synthesis often point to issues with reactant stability, reaction conditions, or competing pathways.
Common Problems & Solutions:
-
Purity of α-Halo Ketone: α-Halo ketones can be unstable and prone to self-condensation or decomposition. Ensure your α-halo ketone is pure and, if necessary, use it freshly prepared.
-
Base Selection: The reaction requires a base, which also acts as a reactant when ammonia is used.[15] The choice of base is critical.
-
Weak Bases: A weak base like sodium bicarbonate or triethylamine is often sufficient to promote the reaction without causing excessive side reactions.
-
Strong Bases: Stronger bases can lead to the competing Favorskii rearrangement of the α-halo ketone.
-
-
Catalyst Choice for Modern Variations: While the classical Hantzsch synthesis may not use a catalyst, modern variations have employed various catalysts to improve efficiency and scope.[3]
Mechanistic Insight: The Hantzsch synthesis proceeds through the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-halo ketone. Subsequent cyclization and dehydration yield the pyrrole.[16] Competing reactions can arise from the reaction of the α-halo ketone with the base or self-condensation of the starting materials.
Troubleshooting Guide: Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas synthesis is a valuable method for preparing N-substituted pyrroles from 2,5-dialkoxytetrahydrofurans and primary amines.[10][17]
Q4: I am attempting a Clauson-Kaas synthesis with a weakly nucleophilic aromatic amine, and the reaction is not proceeding. What catalyst modifications can I try?
Weakly nucleophilic amines, such as anilines with electron-withdrawing groups, can be challenging substrates for the Clauson-Kaas reaction. Driving the reaction to completion often requires more forcing conditions or a more potent catalyst.
Strategies for Challenging Amines:
-
Stronger Acid Catalysis: While acetic acid is the traditional catalyst, a stronger Brønsted or Lewis acid may be required.[10]
-
Triflic Acid (TfOH): A powerful Brønsted acid that can be effective, but the stoichiometry must be carefully controlled to avoid side reactions.[18]
-
Lewis Acids: A wide range of Lewis acids have been shown to be effective, including Sc(OTf)₃, Zn(OTf)₂, and MgI₂ etherate.[10] A screening of different Lewis acids may be necessary to find the optimal catalyst for your specific substrate.
-
-
Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the reaction, often leading to higher yields in shorter times.[18][19] This is particularly useful for less reactive substrates.
-
Solvent Choice: The choice of solvent can influence the reaction rate. While acetic acid can serve as both solvent and catalyst, other solvents like dioxane or acetonitrile have been used with Lewis acid catalysts.[10]
Underlying Principle: The Clauson-Kaas reaction is acid-catalyzed and proceeds via the hydrolysis of the 2,5-dialkoxytetrahydrofuran to the corresponding 1,4-dicarbonyl compound in situ, which then undergoes a Paal-Knorr type condensation with the amine. A more potent catalyst is needed to facilitate both the hydrolysis and the subsequent condensation with a less nucleophilic amine.
Part 2: Advanced Catalyst Selection & Modern Methodologies
This section explores more advanced and contemporary approaches to pyrrole synthesis, focusing on the rationale behind catalyst selection in these systems.
Transition Metal Catalysis in Pyrrole Synthesis
Transition metal catalysts have opened new avenues for pyrrole synthesis, often enabling reactions that are not possible with classical methods.[20][21]
Q5: When should I consider a transition metal-catalyzed approach for my pyrrole synthesis?
Consider a transition metal-catalyzed method when:
-
You require access to complex substitution patterns: Many transition metal-catalyzed reactions offer unique regioselectivity that is difficult to achieve with traditional methods.[22]
-
You are starting from non-traditional precursors: These methods can utilize a wider range of starting materials, such as alkynes, azides, and diols.[4][22][23]
-
You need to perform C-H functionalization: Some transition metal catalysts can directly functionalize the C-H bonds of pyrroles, allowing for late-stage modification of the pyrrole core.[22]
Examples of Transition Metal-Catalyzed Pyrrole Syntheses:
| Catalyst System | Starting Materials | Key Advantages |
| Zinc Iodide (ZnI₂) or Rhodium(II) carboxylates | Dienyl azides | Mild reaction conditions (room temperature), good functional group tolerance.[23][24] |
| Ruthenium (Ru) pincer complexes | Secondary alcohols and amino alcohols | Dehydrogenative coupling, atom-economical.[22] |
| Manganese (Mn) complexes | Primary diols and amines | Highly selective for 2,5-unsubstituted pyrroles, produces only water and H₂ as byproducts.[22] |
| Copper (Cu) or Nickel (Ni) catalysts | Vinyl azides and aryl acetaldehydes | Catalyst-dependent regioselectivity (2,4- vs. 3,4-disubstituted pyrroles).[22] |
"Green" and Sustainable Approaches to Pyrrole Synthesis
In line with the principles of green chemistry, there is a growing emphasis on developing more environmentally benign methods for pyrrole synthesis.[2][10]
Q6: How can I make my pyrrole synthesis "greener"?
Several strategies can be employed to improve the environmental footprint of your synthesis:
-
Catalyst Choice:
-
Heterogeneous Catalysts: Utilize solid-supported catalysts like silica sulfuric acid or clays (e.g., montmorillonite KSF) that can be easily recovered and reused.[12][25]
-
Organocatalysts: Employ small organic molecules like L-tryptophan or squaric acid as catalysts.[1][17]
-
Biocatalysis: Consider using enzymes or even vitamins (e.g., Vitamin B1) as catalysts.[17]
-
-
Solvent Selection:
-
Energy Input:
Part 3: Experimental Protocols & Visualizations
Protocol: General Procedure for a Trial Optimization of Paal-Knorr Synthesis
This protocol provides a starting point for optimizing the synthesis of a substituted pyrrole.[9]
1. Reactant Preparation:
- Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization.[9]
- Use a fresh, high-purity primary amine.
2. Reaction Setup:
- To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq).
- Add the chosen solvent (e.g., ethanol, acetic acid) or proceed under solvent-free conditions.[9]
- Add the selected catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid like Sc(OTf)₃).[9]
- Add the primary amine (1.1 - 1.5 eq).[9]
3. Reaction Conditions:
- Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C).[9]
- Monitor the reaction progress by TLC.[9]
4. Work-up and Purification:
- Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure.
- Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole.[9]
Visualizations
Diagram: Troubleshooting Low Yields in Paal-Knorr Synthesis
Caption: A flowchart for troubleshooting low yields in the Paal-Knorr synthesis.
Diagram: Catalyst Selection Logic for Pyrrole Synthesis
Sources
- 1. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave-assisted polystyrene sulfonate-catalyzed synthesis of novel pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. rgmcet.edu.in [rgmcet.edu.in]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 11. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 16. grokipedia.com [grokipedia.com]
- 17. ijprems.com [ijprems.com]
- 18. arkat-usa.org [arkat-usa.org]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. researchgate.net [researchgate.net]
- 21. dspace.mit.edu [dspace.mit.edu]
- 22. Pyrrole synthesis [organic-chemistry.org]
- 23. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 24. datapdf.com [datapdf.com]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Analytical Validation for the Quantification of Methyl 4-cyano-1H-pyrrole-2-carboxylate
In the landscape of pharmaceutical development and chemical research, the precise and accurate quantification of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for the validation of "Methyl 4-cyano-1H-pyrrole-2-carboxylate" quantification. As a key intermediate in the synthesis of various biologically active compounds, ensuring its purity and concentration is critical for subsequent research and development.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical applications of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparative analysis is grounded in established regulatory guidelines, including the ICH Q2(R1) "Validation of Analytical Procedures" and the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4]
The Importance of Method Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][5] It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable. For a compound like this compound, a validated method is crucial for:
-
Quality control: Ensuring the purity and consistency of the compound in different batches.
-
Stability studies: Determining the shelf-life and degradation pathways of the compound.[6][7][8]
-
Pharmacokinetic studies: Accurately measuring the concentration of the compound in biological matrices.[9][10]
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, the complexity of the sample matrix, and the intended application. This guide will compare HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[11] For this compound, which possesses a chromophore, UV detection is a suitable and cost-effective choice.
Principle: The compound is dissolved in a suitable solvent and injected into a liquid chromatograph. The mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. A UV detector measures the absorbance of the analyte as it elutes from the column, and the response is proportional to its concentration.
Experimental Protocol: HPLC-UV Method for this compound
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.
-
Validation Parameters (Hypothetical Data):
| Parameter | Result | Acceptance Criteria (based on ICH Q2(R1)) |
| Specificity | No interference from blank at the retention time of the analyte. | No significant interference at the analyte's retention time. |
| Linearity (r²) | > 0.999 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | Typically 80-120% for assay |
| Precision (%RSD) | < 2.0% | Typically ≤ 2% for assay |
| LOD | 0.5 µg/mL | - |
| LOQ | 1.5 µg/mL | - |
| Robustness | No significant change in results with minor variations in flow rate, temperature, and mobile phase composition. | Results remain within acceptable limits. |
Workflow Diagram:
Caption: HPLC-UV workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds.[12] For this compound, derivatization may be necessary to improve its volatility and thermal stability.
Principle: The sample is injected into a heated inlet, where it is vaporized. An inert carrier gas sweeps the vaporized sample into a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing both qualitative and quantitative information.
Experimental Protocol: GC-MS Method for this compound
-
Derivatization (if necessary):
-
React the analyte with a derivatizing agent (e.g., a silylating agent like BSTFA) to increase volatility.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized analyte.
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards as in the HPLC method, followed by the derivatization step.
-
Prepare the sample similarly, followed by derivatization.
-
Validation Parameters (Hypothetical Data):
| Parameter | Result | Acceptance Criteria (based on ICH Q2(R1)) |
| Specificity | High, due to mass spectrometric detection. No interfering peaks at the selected m/z values. | No significant interference at the analyte's retention time and m/z. |
| Linearity (r²) | > 0.998 | r² ≥ 0.995 |
| Accuracy (% Recovery) | 97.8% - 102.5% | Typically 80-120% for assay |
| Precision (%RSD) | < 3.0% | Typically ≤ 15% for trace analysis |
| LOD | 50 ng/mL | - |
| LOQ | 150 ng/mL | - |
| Robustness | Minor changes in oven temperature ramp rate and carrier gas flow showed no significant impact. | Results remain within acceptable limits. |
Workflow Diagram:
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. oatext.com [oatext.com]
- 7. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 8. researchgate.net [researchgate.net]
- 9. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 10. resolian.com [resolian.com]
- 11. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Methyl 4-cyano-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-cyano-1H-pyrrole-2-carboxylate is a valuable substituted pyrrole derivative that serves as a key building block in the synthesis of various biologically active compounds and functional materials. The strategic placement of the cyano and carboxylate groups on the pyrrole ring allows for diverse chemical modifications, making it a versatile intermediate in medicinal chemistry and materials science. This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this important molecule: a direct late-stage cyanation of a pre-formed pyrrole ring and a convergent Barton-Zard pyrrole synthesis that constructs the substituted ring from acyclic precursors.
Route 1: Direct Cyanation of Methyl 1H-pyrrole-2-carboxylate
This approach involves the direct introduction of a cyano group onto the pyrrole ring of a readily available starting material, Methyl 1H-pyrrole-2-carboxylate. The electrophilic substitution is achieved using chlorosulfonyl isocyanate (CSI), followed by in-situ conversion of the intermediate to the nitrile.
Scientific Rationale
The pyrrole ring is an electron-rich aromatic system, susceptible to electrophilic attack. The ester group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the 4- and 5-positions. Chlorosulfonyl isocyanate is a potent electrophile that reacts with the pyrrole to form an N-chlorosulfonyl amide intermediate. Subsequent treatment with a tertiary amine, such as triethylamine, facilitates the elimination of chlorosulfonamide and the formation of the nitrile.[1]
Experimental Protocol
Step 1: Cyanation of Methyl 1H-pyrrole-2-carboxylate
A solution of Methyl 1H-pyrrole-2-carboxylate in a suitable aprotic solvent, such as acetonitrile, is cooled to a low temperature (typically -78 °C). Chlorosulfonyl isocyanate (CSI) is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. N,N-Dimethylformamide (DMF) is subsequently added, followed by an organic base like triethylamine. The product mixture is then worked up to isolate the cyanated pyrroles.
Detailed Procedure:
-
In a flask charged with acetonitrile, dissolve 1-methylpyrrole.
-
Cool the solution to between -6°C and 0°C.
-
Add chlorosulfonyl isocyanate dropwise, maintaining the temperature.
-
After stirring for 15 minutes, add N,N-dimethylformamide (DMF), followed by triethylamine, keeping the temperature between -4°C and 0°C.
-
Continue stirring at 10°C.
-
Filter the resulting precipitate and wash it with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the product.[2]
This reaction typically yields a mixture of this compound and the isomeric Methyl 5-cyano-1H-pyrrole-2-carboxylate, with a total yield of approximately 67%.[1] The isomers can be separated by column chromatography.
Visualization of Route 1
Caption: Synthetic pathway for Route 1.
Route 2: Convergent Barton-Zard Pyrrole Synthesis
This strategy constructs the desired pyrrole ring through a cycloaddition-elimination reaction between two acyclic precursors: an α-isocyanoester and a nitroalkene. This method offers the advantage of building the core heterocyclic structure with the desired substitution pattern in a single, convergent step.
Scientific Rationale
The Barton-Zard reaction is a powerful tool for the synthesis of substituted pyrroles.[3][4] The reaction mechanism involves the base-catalyzed Michael addition of the carbanion derived from an isocyanoacetate to a nitroalkene. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of the nitro group to afford the aromatic pyrrole ring.[3][4] For the synthesis of this compound, the key precursors would be methyl isocyanoacetate and a suitable β-nitroacrylate derivative.
Experimental Protocol
Step 1: Synthesis of Methyl (E)-3-nitroacrylate
Methyl (E)-3-nitroacrylate can be prepared from methyl acrylate. The synthesis involves the addition of dinitrogen tetroxide to methyl acrylate, followed by elimination. A reproducible procedure achieves an overall yield of 69-72%.[1]
Step 2: Barton-Zard Reaction
Methyl isocyanoacetate and methyl (E)-3-nitroacrylate are reacted in the presence of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature.
Detailed Procedure (Proposed):
-
To a solution of methyl isocyanoacetate in dry THF, add a solution of methyl (E)-3-nitroacrylate.
-
Cool the mixture in an ice bath and add DBU dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield this compound.
Visualization of Route 2
Caption: Synthetic pathway for Route 2.
Comparison of the Synthetic Routes
| Feature | Route 1: Direct Cyanation | Route 2: Barton-Zard Synthesis |
| Starting Materials | Methyl 1H-pyrrole-2-carboxylate (commercially available) | Methyl isocyanoacetate, Methyl (E)-3-nitroacrylate (may require synthesis) |
| Number of Steps | 1 (from commercially available pyrrole) | 2 or more (including precursor synthesis) |
| Reagents | Chlorosulfonyl isocyanate (corrosive, moisture-sensitive), Triethylamine, DMF | DBU (strong, non-nucleophilic base), THF |
| Regioselectivity | Poor, yields a mixture of 4- and 5-cyano isomers requiring separation.[1] | Potentially high, directly forms the 4-substituted product. |
| Yield | ~67% total yield of mixed isomers.[1] | Yield is dependent on the specific substrates and conditions. |
| Purification | Requires chromatographic separation of isomers. | Requires standard chromatographic purification. |
| Scalability | Potentially scalable, but handling of CSI requires care. | Scalable, with readily available reagents for the main reaction. |
| Advantages | Short and direct from a common starting material. | Convergent, potentially high regioselectivity, avoids handling of highly toxic cyanating agents in the final step. |
| Disadvantages | Poor regioselectivity, use of hazardous CSI, requires isomer separation. | Requires synthesis of precursors, overall longer sequence. |
Conclusion
Both the direct cyanation and the Barton-Zard synthesis offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 (Direct Cyanation) is a more direct approach, starting from a commercially available pyrrole derivative. Its primary drawback is the lack of regioselectivity, which necessitates a potentially challenging chromatographic separation of the 4- and 5-cyano isomers. The use of the highly reactive and hazardous chlorosulfonyl isocyanate also requires careful handling.
Route 2 (Barton-Zard Synthesis) represents a more elegant and convergent strategy. By constructing the pyrrole ring from acyclic precursors, it offers the potential for excellent regiocontrol, directly yielding the desired 4-cyano isomer. While this route may involve more steps due to the need to prepare the starting materials, it avoids the issue of isomer separation and employs less hazardous reagents in the key ring-forming step.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling hazardous reagents and performing chromatographic separations. For small-scale synthesis where the separation of isomers is feasible, the direct cyanation route may be a quicker option. For larger-scale production where regiochemical purity and process safety are paramount, the Barton-Zard approach is likely the more strategic choice.
References
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Loader, C. E.; Anderson, H. J. Pyrrole chemistry. XXIII. The cyanation of substituted pyrroles with chlorosulfonyl isocyanate (CSI). New syntheses of pyrrole-3-carbonitriles. Canadian Journal of Chemistry, 1981 , 59 (16), 2673-2676. [Link]
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Barton, D. H. R.; Zard, S. Z. A new synthesis of pyrroles from nitroalkenes. Journal of the Chemical Society, Chemical Communications, 1985 , (16), 1098-1100. [Link]
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Barnett, G. H.; Anderson, H. J.; Loader, C. E. Pyrrole chemistry. XXI. Synthetic approaches to cyanopyrroles. Canadian Journal of Chemistry, 1980 , 58 (4), 409-415. [Link]
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Stevens, T. E.; Emmons, W. D. The Chemistry of Dinitrogen Tetroxide. I. The Reaction of Dinitrogen Tetroxide with Olefins. Journal of the American Chemical Society, 1957 , 79 (22), 6008-6014. [Link]
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Ono, N. Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. HETEROCYCLES, 2008 , 75 (2), 243. [Link]
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The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Methyl 4-Cyano-1H-pyrrole-2-carboxylate Derivatives
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to act as a versatile scaffold have driven the development of a multitude of derivatives with a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the methyl 4-cyano-1H-pyrrole-2-carboxylate core. We will objectively compare the performance of these derivatives against various biological targets, supported by experimental data, with a particular focus on their remarkable potential as tyrosinase inhibitors.
The Core Scaffold: this compound
The this compound scaffold presents several key features for chemical modification, allowing for a systematic exploration of its biological potential. The pyrrole nitrogen (N1), the C3 and C5 positions of the pyrrole ring, and the methyl ester at C2 are all amenable to derivatization. Understanding how modifications at these positions influence biological activity is crucial for the rational design of potent and selective therapeutic agents.
Tyrosinase Inhibition: A Case Study in SAR
A significant body of research has focused on the development of 2-cyanopyrrole derivatives as potent tyrosinase inhibitors.[4] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of great interest in the cosmetic and pharmaceutical industries for the treatment of hyperpigmentation disorders.
A study by Liu et al. provides an excellent example of a systematic SAR investigation of N-substituted 3-aryl-2-cyanopyrrole derivatives.[4] The general synthesis workflow for these compounds is outlined below.
Experimental Workflow: Synthesis of 2-Cyanopyrrole Derivatives
Caption: General synthetic scheme for N-substituted 3-aryl-2-cyanopyrrole derivatives.
SAR of 2-Cyanopyrrole Derivatives as Tyrosinase Inhibitors
The inhibitory activities of a series of synthesized 2-cyanopyrrole derivatives against mushroom tyrosinase were evaluated, with kojic acid as a positive control. The results, summarized in the table below, reveal several key SAR trends.[4]
| Compound | R1 (N-substitution) | R2 (Aryl substitution) | IC50 (μM) |
| A1 | H | H | 7.24 |
| A2 | H | 4-OH | 3.12 |
| A3 | H | 4-OCH3 | 5.89 |
| A4 | H | 4-F | 6.55 |
| A5 | H | 4-Cl | 4.78 |
| A6 | H | 4-Br | 4.21 |
| A7 | H | 4-CH3 | 8.13 |
| A8 | H | 2,4-diCl | 2.56 |
| A9 | H | 3,4-diCl | 2.13 |
| A10 | H | 3,4-diOH | 1.54 |
| A11 | CH3 | 3,4-diOH | 1.21 |
| A12 | C2H5 | 3,4-diOH | 0.97 |
| A13 | n-C3H7 | 3,4-diOH | 1.05 |
| A14 | n-C4H9 | 3,4-diOH | 1.33 |
| A15 | Benzyl | 3,4-diOH | 1.87 |
| Kojic Acid | - | - | 28.72 |
Key SAR Insights:
-
Crucial Role of the Cyano Group: Transformation of the cyano group at the C2 position to an amide or carbamate group resulted in a significant reduction or complete loss of tyrosinase inhibitory activity, indicating that the cyano group is essential for this biological effect.[5]
-
Influence of Aryl Substitution at C3:
-
Electron-donating groups (e.g., -OH, -OCH3) and electron-withdrawing groups (e.g., -F, -Cl, -Br) on the phenyl ring at the 3-position generally enhanced inhibitory activity compared to the unsubstituted analog (A1).[4]
-
The presence of hydroxyl groups on the phenyl ring was particularly favorable, with the 3,4-dihydroxy substituted compound (A10) exhibiting the highest potency among the N-unsubstituted derivatives.[4] This suggests that the hydroxyl groups may form key hydrogen bonding interactions with the active site of tyrosinase.
-
-
Impact of N1-Substitution:
-
Alkylation at the N1 position of the pyrrole ring generally led to a further increase in inhibitory potency, with the ethyl-substituted derivative (A12) being the most active compound in the series (IC50 = 0.97 μM).[4]
-
The inhibitory activity was found to be dependent on the length of the alkyl chain, with the ethyl group providing the optimal balance of lipophilicity and steric hindrance for favorable interaction with the enzyme.[4]
-
Caption: Key SAR takeaways for 2-cyanopyrrole derivatives as tyrosinase inhibitors.
Broader Biological Potential: Anticancer and Antimicrobial Activities
While the SAR for tyrosinase inhibition is well-defined, the this compound scaffold and its derivatives also hold promise in other therapeutic areas. Numerous studies have highlighted the anticancer and antimicrobial properties of various pyrrole-containing compounds.[3][6]
Anticancer Activity
Pyrrole derivatives have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7] For instance, a series of alkynylated pyrrole derivatives were found to exhibit significant anticancer activity against several human cancer cell lines, with compound 12l emerging as a promising lead.[7] Mechanistic studies revealed that this compound induced cell cycle arrest at the G0/G1 phase and triggered apoptosis in A549 lung cancer cells.[7]
Although not directly derived from the this compound core, these findings underscore the potential of the pyrrole scaffold in oncology. The cyano group, with its electron-withdrawing nature, could potentially be explored as a key pharmacophore in the design of novel pyrrole-based anticancer agents.
Antimicrobial Activity
The pyrrole nucleus is a common feature in many antimicrobial agents.[6] For example, pyrrolamide derivatives have been identified as a new class of DNA gyrase inhibitors with potent activity against Mycobacterium tuberculosis.[2] A structure-activity relationship study on a series of 2-aminopyrrole-3-carbonitrile derivatives revealed that the 3-carbonitrile group is crucial for their inhibitory potency against metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[8]
These examples suggest that the this compound scaffold could serve as a valuable starting point for the development of novel antimicrobial agents. The cyano group, in particular, warrants further investigation for its role in mediating interactions with microbial targets.
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of biologically active compounds. The structure-activity relationship for its derivatives as tyrosinase inhibitors is well-established, with the cyano group at C2, aryl substitutions at C3, and alkylation at N1 all playing critical roles in modulating potency. The remarkable activity of compounds like A12 highlights the potential of this chemical class in the development of agents for treating hyperpigmentation.
Furthermore, the broader anticancer and antimicrobial activities observed for other pyrrole derivatives suggest that the this compound core holds significant untapped potential in these therapeutic areas. Future research should focus on the systematic derivatization of this scaffold and evaluation against a wider range of biological targets, such as kinases, proteases, and microbial enzymes. A deeper understanding of the SAR in these contexts will undoubtedly pave the way for the discovery of novel and potent therapeutic agents.
References
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Shao, Z., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chem Biol Drug Des, 103(2), e14484. [Link]
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Liu, P., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 923899. [Link]
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Wei, H., et al. (2024). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Chemical Biology & Drug Design, 103(2), e14484. [Link]
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Gising, J., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(21), 15891. [Link]
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FMF-04-159-2, a potent, covalent CDK14 inhibitor with a TAIRE kinase biased selectivity profile. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. [Link]
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(2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Molecules, 27(15), 5035. [Link]
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One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. (2020). Bioorganic & Medicinal Chemistry Letters, 30(24), 127649. [Link]
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Al-Said, M. S., et al. (2011). Synthesis of certain pyrrole derivatives as antimicrobial agents. Archives of Pharmacal Research, 34(6), 873-882. [Link]
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Barbuceanu, S.-F., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5109. [Link]
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Farmaco. (1990). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Il Farmaco, 45(7-8), 833-846. [Link]
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Barbuceanu, S.-F., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5109. [Link]
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Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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Sabbatino, M., et al. (2024). 5-methyl-2-carboxamidepyrrole-based novel dual mPGES-1/sEH inhibitors as promising anticancer candidates. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2321035. [Link]
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Liu, P., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 923899. [Link]
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Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. (2019). Bioorganic & Medicinal Chemistry Letters, 29(15), 1985-1993. [Link]
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Barbuceanu, S.-F., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5109. [Link]
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4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid. (n.d.). PubChem. [Link]
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El-Metwally, A. M., et al. (2020). Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). Molecules, 25(18), 4239. [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). European Journal of Medicinal Chemistry, 137, 351-364. [Link]
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Synthesis and Structure–Activity Relationships of Novel Non-Steroidal CYP17A1 Inhibitors as Potential Prostate Cancer Agents. (2022). Molecules, 27(3), 665. [Link]
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This guide provides a detailed spectroscopic comparison of Methyl 4-cyano-1H-pyrrole-2-carboxylate with structurally related compounds, offering insights for researchers, scientists, and professionals in drug development. By examining the nuances in NMR, IR, and Mass Spectrometry data, we can elucidate the electronic and structural effects of substituent groups on the pyrrole ring, a crucial scaffold in medicinal chemistry.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active molecules, including natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The targeted compound, this compound, and its analogues are important building blocks in the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of their spectroscopic characteristics is paramount for unambiguous identification, characterization, and quality control in a research and development setting.
This guide will delve into a comparative analysis of this compound against three related compounds: Pyrrole-2-carboxylic acid, Methyl pyrrole-2-carboxylate, and 4-Cyanopyrrole. The comparison will highlight how the substitution of a carboxylic acid, a methyl ester, and a cyano group at different positions on the pyrrole ring influences their spectroscopic signatures.
Molecular Structures for Comparison
To visually represent the compounds discussed in this guide, their molecular structures are presented below.
Caption: Molecular structures of the compared pyrrole derivatives.
Spectroscopic Analysis Workflow
The following diagram outlines the general workflow for the spectroscopic analysis of the pyrrole derivatives discussed in this guide.
Caption: General workflow for spectroscopic analysis of pyrrole derivatives.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed picture of the molecule's structure.
¹H NMR Spectroscopy
The ¹H NMR spectra of pyrrole derivatives are characterized by signals in the aromatic region for the ring protons and, where applicable, signals for the substituent protons. The electron-withdrawing or -donating nature of the substituents significantly influences the chemical shifts of the pyrrole ring protons.
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Signals (ppm) |
| This compound | ~7.2-7.4 | - | ~7.5-7.7 | ~3.8 (s, 3H, OCH₃), ~9.0-10.0 (br s, 1H, NH) |
| Pyrrole-2-carboxylic acid | 6.75 | 6.15 | 6.97 | ~11.7 (br s, 1H, NH), ~12.2 (br s, 1H, COOH) |
| Methyl pyrrole-2-carboxylate | 6.88 | 6.20 | 7.05 | 3.75 (s, 3H, OCH₃), ~9.0 (br s, 1H, NH) |
| 4-Cyanopyrrole (Predicted) | ~6.8-7.0 | - | ~7.2-7.4 | ~8.5-9.5 (br s, 1H, NH) |
Analysis:
-
This compound : The presence of two strong electron-withdrawing groups (cyano and methyl carboxylate) is expected to deshield all ring protons, shifting them downfield compared to unsubstituted pyrrole. The H-5 proton is anticipated to be the most downfield due to its proximity to the ester group.
-
Pyrrole-2-carboxylic acid : The carboxylic acid group at the 2-position deshields the adjacent H-3 and H-5 protons. The broad signals for the NH and COOH protons are characteristic and their chemical shifts can be highly dependent on the solvent and concentration.
-
Methyl pyrrole-2-carboxylate : The methyl ester group has a similar deshielding effect as the carboxylic acid on the ring protons. The sharp singlet at around 3.75 ppm is a clear indicator of the methyl ester group.
-
4-Cyanopyrrole (Predicted) : The electron-withdrawing cyano group at the 4-position is expected to deshield the adjacent H-3 and H-5 protons. The spectrum would be simpler than the other derivatives, showing two signals for the ring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide valuable information about the carbon skeleton of the molecules. The chemical shifts of the pyrrole ring carbons are influenced by the substituents, and the presence of quaternary carbons can be readily identified.
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Signals (ppm) |
| This compound | ~125-130 | ~110-115 | ~95-100 (C-CN) | ~120-125 | ~52 (OCH₃), ~118 (C≡N), ~160 (C=O) |
| Pyrrole-2-carboxylic acid | 124.7 | 110.8 | 116.1 | 122.5 | 163.5 (C=O) |
| Methyl pyrrole-2-carboxylate | 122.8 | 110.1 | 115.3 | 124.1 | 51.3 (OCH₃), 161.4 (C=O) |
| 4-Cyanopyrrole (Predicted) | ~110-115 | ~120-125 | ~90-95 (C-CN) | ~110-115 | ~118 (C≡N) |
Analysis:
-
This compound : The carbon bearing the cyano group (C-4) is expected to be significantly shielded, while the carbon attached to the ester group (C-2) will be deshielded. The signal for the nitrile carbon appears around 118 ppm, and the carbonyl carbon of the ester at a much lower field, around 160 ppm.
-
Pyrrole-2-carboxylic acid : The carbonyl carbon of the carboxylic acid is observed at a characteristic downfield shift of around 163.5 ppm.
-
Methyl pyrrole-2-carboxylate : Similar to the carboxylic acid, the ester carbonyl carbon appears downfield at around 161.4 ppm. The methyl carbon of the ester group gives a signal at approximately 51.3 ppm.
-
4-Cyanopyrrole (Predicted) : The carbon attached to the cyano group (C-4) would be shielded, and the nitrile carbon would appear around 118 ppm. The symmetry of the molecule would result in only three distinct signals for the ring carbons.
II. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.
| Compound | N-H Stretch (cm⁻¹) | C≡N Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~3300-3400 | ~2220-2230 | ~1700-1720 | C-O stretch (~1250-1300) |
| Pyrrole-2-carboxylic acid | ~3300 (sharp) & ~2500-3300 (broad, O-H) | - | ~1660-1680 | O-H bend (~1400-1440), C-O stretch (~1200-1300) |
| Methyl pyrrole-2-carboxylate | ~3300-3400 | - | ~1680-1700 | C-O stretch (~1250-1300) |
| 4-Cyanopyrrole (Predicted) | ~3300-3400 | ~2220-2230 | - | - |
Analysis:
-
This compound : The spectrum will be characterized by a sharp N-H stretching band, a strong and sharp C≡N stretching absorption, and a strong C=O stretching band for the ester.
-
Pyrrole-2-carboxylic acid : This compound will show a very broad O-H stretching band from the carboxylic acid, which often overlaps with the C-H stretching region. A sharp N-H stretch is also expected. The C=O stretch of the carboxylic acid appears at a lower frequency due to hydrogen bonding.
-
Methyl pyrrole-2-carboxylate : The key feature is the strong C=O stretching vibration of the ester group. A distinct N-H stretching band will also be present.
-
4-Cyanopyrrole (Predicted) : The spectrum is expected to be simpler, with a prominent N-H stretching band and a characteristic sharp C≡N stretching absorption.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and elucidating its structure.
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound | 150 | 119 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺) |
| Pyrrole-2-carboxylic acid | 111 | 94 ([M-OH]⁺), 66 ([M-COOH]⁺) |
| Methyl pyrrole-2-carboxylate | 125 | 94 ([M-OCH₃]⁺), 66 ([M-COOCH₃]⁺) |
| 4-Cyanopyrrole (Predicted) | 92 | 65 ([M-HCN]⁺) |
Analysis:
-
This compound : The molecular ion peak is expected at m/z 150. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 119, and the loss of the entire methoxycarbonyl radical (-•COOCH₃) to yield an ion at m/z 92.
-
Pyrrole-2-carboxylic acid : The molecular ion is observed at m/z 111. Fragmentation typically proceeds through the loss of a hydroxyl radical (-•OH) to form an acylium ion at m/z 94, followed by the loss of carbon monoxide to give the pyrrole cation at m/z 66.
-
Methyl pyrrole-2-carboxylate : The molecular ion peak is at m/z 125. Similar to its cyano-substituted counterpart, it is expected to lose the methoxy group to form a fragment at m/z 94 and the methoxycarbonyl group to give a fragment at m/z 66.
-
4-Cyanopyrrole (Predicted) : The molecular ion is expected at m/z 92. A characteristic fragmentation would be the loss of hydrogen cyanide (HCN) to give a fragment at m/z 65.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup : Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition :
-
¹H NMR : Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire a proton-decoupled 1D carbon spectrum. A larger number of scans will be required compared to the ¹H NMR spectrum.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid Samples : Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples : Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization : Choose an appropriate ionization technique. Electron Ionization (EI) is suitable for volatile and thermally stable compounds, while Electrospray Ionization (ESI) is preferred for less volatile or thermally labile molecules.
-
Data Acquisition : Acquire the mass spectrum, ensuring to record the molecular ion peak and the major fragment ions. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed.
-
Data Analysis : Determine the molecular weight from the molecular ion peak and propose fragmentation pathways based on the observed fragment ions.
Conclusion
This guide provides a foundational spectroscopic comparison of this compound with its structural analogues. The analysis of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data reveals distinct and predictable patterns arising from the electronic effects of the different substituent groups on the pyrrole ring. This information is critical for the unambiguous identification and characterization of these important synthetic intermediates in a drug discovery and development pipeline. Researchers and scientists can leverage this guide to interpret their own experimental data with greater confidence and to gain a deeper understanding of the structure-property relationships in this class of heterocyclic compounds.
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NIST. Methyl pyrrole-2-carboxylate. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
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SpectraBase. 4-cyanopyrrole-2-carboxylic acid, methyl ester. Wiley-VCH GmbH. [Link]
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ResearchGate. 13C NMR Spectra of Pyrroles 1 and 4*. [Link]
A Senior Application Scientist's Guide to Catalytic Synthesis of Substituted Pyrroles
Introduction: The Enduring Relevance of the Pyrrole Scaffold
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials. From the life-sustaining pigments of heme and chlorophyll to blockbuster drugs like atorvastatin (Lipitor), the biological and material significance of this five-membered nitrogen-containing heterocycle is undisputed.[1][2] Consequently, the development of efficient, versatile, and sustainable methods for the synthesis of substituted pyrroles remains a highly active area of research.
Classical methods such as the Paal-Knorr, Hantzsch, and Knorr syntheses have long served as the foundation for pyrrole construction.[3][4][5] However, the demands of modern chemistry—particularly in drug discovery and process development—necessitate catalytic solutions that offer milder reaction conditions, broader substrate scope, higher yields, and improved environmental credentials. This guide provides a comparative analysis of prominent catalytic systems, grounded in experimental data and mechanistic insight, to assist researchers in selecting the optimal strategy for their synthetic targets.
Part I: The Paal-Knorr Reaction - A Catalytic Playground
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, is arguably the most direct and widely used method for preparing N-substituted pyrroles.[3][6] Its primary limitation has historically been the need for harsh acidic conditions and high temperatures.[3][7] Modern catalysis has transformed this reaction into a highly efficient and green process. The core principle of catalysis in this context is the activation of the carbonyl group, facilitating nucleophilic attack by the amine.
dot
Figure 1: Generalized catalytic cycle for the Lewis acid-catalyzed Paal-Knorr synthesis.
Comparative Analysis of Catalysts for Paal-Knorr Synthesis
The choice of catalyst directly impacts reaction efficiency, time, and substrate compatibility. Below is a comparison of several classes of catalysts, with performance data drawn from representative literature reports.
| Catalyst System | Catalyst Loading | Temperature | Time | Solvent | Typical Yield (%) | Key Advantages & Remarks |
| Brønsted/Lewis Acids | ||||||
| Sc(OTf)₃ | 1 mol% | 60-100 °C | 5-30 min | Solvent-free | 89-98% | Highly efficient, low catalyst loading, reusable.[8] |
| InBr₃ / InCl₃ | 5 mol% | Room Temp | 1-2 h | Solvent-free | 81-98% | Excellent yields under very mild, solvent-free conditions.[9] |
| FeCl₃ | Catalytic | Room Temp | 15-30 min | Water | 85-95% | Economical, operates in water, very rapid.[10] |
| Organocatalysts | ||||||
| Vitamin B₁ | 5-25 mol% | Room Temp | 1 h | Ethanol | 25-94% | Metal-free, green, and biocompatible catalyst.[11] |
| Saccharin | 25 mol% | Room Temp | 30 min | Methanol | 82-94% | Mild, efficient for condensing with aromatic hydrazides.[5] |
| Citric Acid | Catalytic | 30 Hz (milling) | 15-30 min | Solvent-free | 23-84% | Mechanochemical, solvent-free, uses a biomass-derived acid.[5] |
| Heterogeneous Catalysts | ||||||
| SbCl₃/SiO₂ | 7.6 wt% SbCl₃ | Reflux | 0.5-3 h | Hexane | 85-98% | Recyclable, easy product isolation.[12] |
| Polystyrene-sulfonate | Catalytic | 80 °C | 1-2 h | Water | 88-96% | Solid acid catalyst, works well in aqueous media.[12] |
Expertise & Experience: While strong Brønsted acids like HCl were traditionally used, they are often incompatible with sensitive functional groups.[3][7] Modern Lewis acids like Scandium(III) triflate (Sc(OTf)₃) offer a superior alternative by providing high catalytic activity under milder, often solvent-free conditions, which simplifies workup and reduces waste.[8] For applications demanding strict metal-free conditions, organocatalysts like Vitamin B₁ provide a sustainable, albeit sometimes less efficient, option.[11] Heterogeneous catalysts are particularly advantageous for process chemistry, where catalyst recovery and reuse are paramount for economic viability.[13]
Part II: Transition Metal-Catalyzed Syntheses - Expanding the Substrate Scope
Transition metals, particularly late transition metals like gold, palladium, and indium, have unlocked novel pathways to substituted pyrroles from precursors other than 1,4-dicarbonyls. These methods often involve the activation of alkynes, allenes, or other unsaturated systems, leading to highly functionalized and structurally diverse pyrrole products.
// Workflow Edges Start_Alkynes -> Catalyst; Start_Amines -> Catalyst; Catalyst -> Activation [label="Forms Au-π-complex"]; Activation -> Cyclization; Cyclization -> Aromatization [label="e.g., 1,3-shift"]; Aromatization -> Product; Aromatization -> Catalyst [style=dashed, label="Regenerates"]; }
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A Comparative Guide to the In Vitro and In Vivo Profile of Methyl 4-cyano-1H-pyrrole-2-carboxylate Derivatives
Executive Summary
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, derivatives of Methyl 4-cyano-1H-pyrrole-2-carboxylate have emerged as a versatile and promising chemotype. The unique electronic arrangement of the pyrrole ring, combined with the electron-withdrawing nitrile and carboxylate groups, provides a foundation for designing targeted inhibitors for a range of biological targets. This guide offers a comparative analysis of the preclinical data for these derivatives, synthesizing findings from various in vitro and in vivo studies. We will delve into their performance as tyrosinase inhibitors, anticancer agents, and agrochemicals, providing a clear perspective on their structure-activity relationships (SAR) and therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the landscape and future directions of this important molecular scaffold.
Introduction: The this compound Scaffold
The core structure, this compound, is a highly functionalized heterocycle. The carbonyl and cyano groups are key moieties that play an important role in establishing biological activity, often acting as hydrogen bond acceptors or participating in other non-covalent interactions with protein targets.[1] The pyrrole nitrogen (N-1), and positions C-3 and C-5 are common points for chemical modification, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. This guide will compare derivatives primarily based on their biological application, highlighting the rationale behind their design and the experimental outcomes that define their potential.
Comparative In Vitro Performance Analysis
The true value of a chemical scaffold is demonstrated through its activity against specific biological targets. Here, we compare the in vitro performance of various derivatives across different therapeutic and commercial applications.
Application I: Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in cosmetics (for hyperpigmentation) and medicine (for melanoma). Several studies have explored 2-cyanopyrrole derivatives as potent tyrosinase inhibitors, using kojic acid as a standard comparator.
Structure-Activity Relationship (SAR) Insights:
A comprehensive study synthesized two series of pyrrole derivatives and evaluated their inhibitory activity against mushroom tyrosinase.[2][3] The findings reveal critical structural requirements for potent inhibition:
-
The Cyano Group is Crucial: When the C4-cyano group was transformed into an amide or carbamate, the inhibitory activity was significantly reduced, indicating that the nitrile is essential for potent interaction with the enzyme.[2]
-
N-1 Substitution: A methyl group at the N-1 position of the pyrrole ring was found to be favorable.
-
C-3 Phenyl Ring Substitution: The nature and position of substituents on a C-3 phenyl ring dramatically influenced potency. A vinyl group at the 2-position of this phenyl ring (Compound A12 ) resulted in the most potent derivative, with an IC50 value nearly 30 times stronger than kojic acid.[2][3] This suggests that the substituent may occupy a specific hydrophobic pocket within the enzyme's active site.
Comparative Data for Tyrosinase Inhibitors:
| Compound ID | Key Structural Features | Assay Type | IC50 (μM) | Comparator (Kojic Acid) IC50 (μM) | Source |
| A1 | C3-Phenyl | Mushroom Tyrosinase Inhibition | 7.24 | 28.72 | [2][3] |
| A11 | C3-(2-Fluorophenyl) | Mushroom Tyrosinase Inhibition | 2.11 | 28.72 | [2][3] |
| A12 | C3-(2-Vinylphenyl) | Mushroom Tyrosinase Inhibition | 0.97 | 28.72 | [2][3] |
| B-Series | C4-Amide/Carbamate | Mushroom Tyrosinase Inhibition | Reduced Activity | 28.72 | [2] |
Cellular Activity: The most potent compound, A12 , was further evaluated in B16 melanoma cells. It showed no cytotoxicity up to 100 μM and effectively inhibited cellular tyrosinase activity in a dose-dependent manner, with a 33.48% inhibition at 100 μM, which was comparable to kojic acid's effect (39.81%).[2][3] This is a critical validation step, demonstrating that the enzymatic potency translates to a desired effect in a relevant cellular context.
Application II: Anticancer Cytotoxicity
The pyrrole scaffold is a known feature in many anticancer agents, particularly protein kinase inhibitors.[1] Derivatives of the core topic have been assessed for their cytotoxic effects against various human cancer cell lines.
SAR Insights: In one study, a series of N-1 substituted pyrrole derivatives were synthesized and tested against colon (LoVo), breast (MCF-7), and ovarian (SK-OV-3) cancer cell lines.[1][4] The results indicated that the nature of the N-1 substituent is a key determinant of cytotoxic activity.
-
Compound 4d , featuring a 2-benzylamino-4,5-dimethylphenyl moiety at the N-1 position, demonstrated the most potent dose- and time-dependent cytotoxic effects, especially against the LoVo colon cancer cell line.[1][4] This large, substituted aromatic group may facilitate interactions with the biological target or improve cell permeability.
-
In contrast, other derivatives showed moderate or low toxicity, highlighting the sensitivity of the system to the N-1 substitution pattern.[1]
Comparative Data for Anticancer Activity:
| Compound ID | N-1 Substituent | Target Cell Line | Key Outcome | Source |
| 4a | (2-amino-4,5-dimethyl)phenyl | LoVo (Colon) | High Cytotoxicity | [1][4] |
| 4d | (2-benzylamino-4,5-dimethyl)phenyl | LoVo (Colon) | Highest Cytotoxicity | [1][4] |
| 4b / 4c | Other complex aromatic systems | Various | Moderate to High Toxicity | [1] |
Application III: Insecticidal & Acaricidal Agents
Building on the structure of the commercial insecticide chlorfenapyr, a pyrrole derivative, researchers have designed and synthesized new analogs to explore their potential in agriculture.[5]
SAR Insights: The core strategy involved modifying the N-1 substituent of the pyrrole ring while maintaining other key features like the C-5 (4-chlorophenyl) group. The bioassays showed that many of these compounds possessed good insecticidal activity against Plutella xylostella and some acaricidal activity against Tetranychus cinnabarinus.[5]
-
Compounds 6r , 6v , and 6z , which feature complex N-1 substituents and varied N-carboxamide groups, showed insecticidal effects at 100 mg/L comparable to the commercial agent diflubenzuron.[5]
This application underscores the scaffold's versatility, demonstrating that with appropriate modifications, it can be directed towards non-mammalian targets.
In Vivo Performance Analysis: A Gap in the Literature
A thorough review of the published literature reveals a significant gap: while numerous derivatives have been synthesized and profiled in vitro, very few have reported in vivo data, such as pharmacokinetic (PK) or efficacy studies in animal models.
The study on 2-cyanopyrrole tyrosinase inhibitors, for example, progressed to cell-based assays but did not present animal data.[2][3] Similarly, the anticancer studies focused solely on in vitro cytotoxicity.[1][4]
An Analogous Case Study: Pyrrole-2-Carboxamides in Tuberculosis To understand the potential trajectory for the title compounds, we can look at a closely related class: pyrrole-2-carboxamides developed as anti-tuberculosis agents.[6] In this successful program:
-
In Vitro Potency: Compounds were optimized to have potent activity against M. tuberculosis (MIC < 0.016 μg/mL).
-
In Vitro Safety: They showed low cytotoxicity against mammalian cells (IC50 > 64 μg/mL).
-
ADME Profiling: The lead compound demonstrated good metabolic stability in liver microsomes.
-
In Vivo Efficacy: The optimized derivative showed significant efficacy in a mouse model of tuberculosis.
This progression serves as a blueprint for future studies on this compound derivatives. Advancing the most promising compounds from the tyrosinase and anticancer studies would require a similar systematic evaluation of their in vivo properties, including formulation, bioavailability, metabolic stability, and ultimately, efficacy in relevant disease models.
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, this section details standardized protocols for key assays described in the literature.
Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol is adapted from studies on 2-cyanopyrrole inhibitors.[2][3]
Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).
Materials:
-
Mushroom Tyrosinase (e.g., from Sigma-Aldrich)
-
L-DOPA (Substrate)
-
Phosphate Buffer (PBS), pH 6.8
-
Test Compounds and Comparator (Kojic Acid) dissolved in DMSO
-
96-well microplate
-
Microplate reader (475 nm)
Procedure:
-
Preparation: Prepare a stock solution of L-DOPA (10 mM) in PBS. Prepare a stock solution of mushroom tyrosinase (500 U/mL) in PBS.
-
Assay Mixture: In each well of a 96-well plate, add:
-
120 µL of PBS (pH 6.8)
-
20 µL of mushroom tyrosinase solution
-
20 µL of the test compound solution at various concentrations (final DMSO concentration < 1%). For the negative control, add 20 µL of DMSO.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 40 µL of L-DOPA substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 475 nm every minute for 15-20 minutes at 37°C. The rate of dopachrome formation is proportional to enzyme activity.
-
Data Analysis: Calculate the initial velocity (V) for each concentration. The percent inhibition is calculated as: [(V_control - V_inhibitor) / V_control] * 100.
-
IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol: In Vitro Cytotoxicity MTT Assay
This protocol is a standard method for assessing cell viability, as used in anticancer studies.[1][4]
Objective: To determine the concentration of a test compound that reduces the viability of a cancer cell line by 50% (GI50/IC50).
Materials:
-
Human cancer cell line (e.g., LoVo)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability percentage against the logarithm of compound concentration to determine the IC50 value.
Visualization of Workflows and Pathways
In Vitro Screening Cascade
The logical progression for evaluating a new chemical series in vitro follows a standard cascade from primary enzymatic assays to cellular validation.
Caption: A typical workflow for hit-to-lead progression of enzyme inhibitors.
Conceptual In Vivo Efficacy Study
For a compound with promising in vitro anticancer activity, a typical next step is a xenograft study in mice.
Caption: A conceptual timeline for an anticancer xenograft model.
Conclusion and Future Outlook
Derivatives of this compound represent a versatile and highly tractable chemical scaffold. The existing body of research demonstrates clear potential in diverse fields, with the most compelling data package currently supporting their development as tyrosinase inhibitors. The structure-activity relationships are well-defined, and the most potent compounds show excellent enzymatic and cellular activity.[2][3]
However, the critical next step for this compound class is to bridge the gap between in vitro promise and in vivo validation. Future research must prioritize:
-
Pharmacokinetic Profiling: Assessing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to identify candidates with suitable drug-like properties.
-
In Vivo Efficacy Studies: Testing the most promising derivatives in relevant animal models for skin hyperpigmentation, melanoma, or colon cancer to demonstrate proof-of-concept.
-
Target Deconvolution: For the anticancer compounds, identifying the specific molecular target(s) responsible for their cytotoxic effects will be crucial for rational further development.
By systematically addressing these challenges, the scientific community can unlock the full therapeutic potential of this promising chemical series.
References
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Ghiță, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. Available at: [Link]
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Guang, M., et al. (2023). Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Hu, Y-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Hu, Y-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. PubMed Central. Available at: [Link]
-
Ghiță, C. E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]
-
Wang, T., et al. (2023). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]
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Benchmarking the Efficacy of "Methyl 4-cyano-1H-pyrrole-2-carboxylate" Based Inhibitors: A Comparative Guide for Researchers
In the dynamic landscape of drug discovery, the identification and optimization of novel inhibitor scaffolds are paramount to advancing therapeutic strategies. The pyrrole nucleus, a privileged scaffold in medicinal chemistry, has garnered significant attention for its versatile role in the development of potent enzyme inhibitors.[1][2][3] This guide provides an in-depth technical comparison of inhibitors derived from the "Methyl 4-cyano-1H-pyrrole-2-carboxylate" scaffold, with a specific focus on their efficacy as Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. By juxtaposing their performance against established, FDA-approved PARP inhibitors, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies required to make informed decisions in their research endeavors.
Introduction to Pyrrole-Based Scaffolds and PARP-1 Inhibition
The pyrrole ring is a five-membered aromatic heterocycle that serves as a cornerstone for a multitude of biologically active compounds, including antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][4] Its unique electronic and structural properties allow for diverse chemical modifications, making it an attractive starting point for the synthesis of targeted therapeutics. "this compound" represents a key building block for the construction of more complex inhibitor molecules. Through synthetic transformations, this precursor can be elaborated into various heterocyclic systems, including pyrrolocarbazoles, which have demonstrated potent inhibitory activity against PARP-1.
PARP-1 is a critical enzyme involved in DNA single-strand break repair.[5] Its inhibition has emerged as a powerful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for the treatment of ovarian, breast, prostate, and pancreatic cancers.
This guide will delve into the comparative efficacy of pyrrolocarbazole-based PARP-1 inhibitors derived from "this compound" against leading clinical PARP inhibitors.
Mechanism of Action: Targeting the Catalytic Domain of PARP-1
The primary mechanism by which these inhibitors function is through competitive inhibition at the catalytic domain of PARP-1. PARP-1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process crucial for signaling and recruiting DNA repair machinery. The inhibitors discussed in this guide are designed to occupy the NAD+ binding pocket of PARP-1, thereby preventing the synthesis of PAR and disrupting the DNA repair process.
Caption: Signaling pathway of PARP-1 in DNA repair and its inhibition.
Comparative Efficacy: Pyrrolocarbazole Derivatives vs. FDA-Approved PARP Inhibitors
| Inhibitor | Target(s) | PARP-1 IC50 (nM) | Reference(s) |
| Olaparib | PARP1, PARP2 | ~1-5 | [6][7] |
| Rucaparib | PARP1, PARP2, PARP3 | 1.4 (Ki) | [8] |
| Niraparib | PARP1, PARP2 | 3.8 | [4][5] |
| Talazoparib | PARP1, PARP2 | 0.57 | [2][3] |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are representative of those found in the literature. The pyrrolocarbazole class of inhibitors, derived from the "this compound" scaffold, are anticipated to exhibit competitive inhibitory activity within the nanomolar range to be considered potent. Researchers synthesizing novel derivatives are encouraged to use the data in this table as a benchmark for their own findings.
Experimental Protocols for Efficacy Determination
Accurate and reproducible assessment of inhibitor potency is crucial. The following section outlines a detailed, step-by-step methodology for a common in vitro PARP-1 inhibition assay.
Homogeneous PARP-1 Enzyme Activity Assay (Fluorescence Polarization)
This assay measures the activity of PARP-1 by detecting the incorporation of biotinylated ADP-ribose onto histone proteins, followed by a fluorescence polarization (FP) readout.
Caption: Workflow for a PARP-1 Fluorescence Polarization Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PARP-1 enzyme in assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA, 1 mM DTT).
-
Prepare a stock solution of biotinylated histones (e.g., H1 or a mixture) in assay buffer.
-
Prepare a stock solution of NAD+ in assay buffer.
-
Perform serial dilutions of the test inhibitor (e.g., pyrrolocarbazole derivative) and control inhibitors (e.g., Olaparib) in assay buffer containing a constant percentage of DMSO.
-
-
Assay Plate Setup:
-
In a 384-well, low-volume, black, round-bottom plate, add assay buffer to all wells.
-
Add the serially diluted test compounds and controls to the respective wells. Include wells with vehicle (DMSO) only for positive (100% activity) and negative (no enzyme) controls.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted PARP-1 enzyme to all wells except the negative control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated histones to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Signal Detection:
-
Stop the reaction by adding a detection reagent mixture containing a streptavidin-fluorophore conjugate (e.g., streptavidin-FITC).
-
Incubate the plate at room temperature for 30 minutes, protected from light, to allow the streptavidin-fluorophore to bind to the biotinylated histones.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization on a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to the positive and negative controls.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
"this compound" serves as a valuable and versatile starting material for the synthesis of novel PARP-1 inhibitors. While direct comparative efficacy data for its derivatives is an area for further research, the established potency of FDA-approved PARP inhibitors provides a robust framework for benchmarking new chemical entities. The pyrrolocarbazole scaffold holds significant promise, and with rigorous evaluation using standardized protocols as outlined in this guide, researchers can effectively assess the potential of their novel compounds. Future studies should focus on elucidating the structure-activity relationships of these derivatives to optimize their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing next-generation therapeutics for a range of diseases.
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Poly(ADP-ribose) polymerase inhibitors. Current Medicinal Chemistry. [Link]
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A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. Research Journal of Pharmacy and Technology. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
-
This compound. MySkinRecipes. [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib. Clinical Pharmacokinetics. [Link]
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Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond. International Journal of Gynecological Cancer. [Link]
-
Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. Clinical Cancer Research. [Link]
-
Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research. [Link]
-
Selectivity of PARP inhibitors. Published IC50 values of PARP... ResearchGate. [Link]
-
Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer. Clinical Cancer Research. [Link]
-
Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment. [Link]
-
Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors. Pediatric Blood & Cancer. [Link]
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- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid fluorescent method for the real-time measurement of poly(ADP-ribose) polymerase 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
Proper Disposal of Methyl 4-cyano-1H-pyrrole-2-carboxylate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 4-cyano-1H-pyrrole-2-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our commitment to scientific integrity and safety extends beyond product provision, aiming to build a foundation of trust with our valued researchers.
Understanding the Hazard Profile
Before any handling or disposal procedures, a thorough understanding of the hazards associated with this compound is crucial. Based on available safety data, this compound presents the following hazards:
-
Harmful if swallowed: Acute oral toxicity.
-
Causes skin irritation: May cause redness and discomfort upon skin contact.
-
Causes serious eye irritation: Can result in significant eye damage if direct contact occurs.
-
May cause respiratory irritation: Inhalation of dust or vapors may lead to respiratory discomfort.
The presence of the cyano (-CN) group warrants careful handling to prevent the potential release of toxic cyanide compounds under certain conditions, such as exposure to strong acids.
Table 1: Hazard Identification for this compound [1]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth. |
| H315: Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling. |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye protection/face protection. |
| H335: May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
Immediate Safety and Handling Precautions
When handling this compound, all operations should be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and should include:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
In the event of a spill, evacuate the area and prevent the spread of the solid material. For small spills, carefully sweep up the solid, avoiding dust generation, and place it in a designated, labeled hazardous waste container. For larger spills, follow your institution's emergency procedures.
Waste Characterization and Segregation
Proper waste characterization is the first and most critical step in the disposal process. Waste containing this compound must be classified as hazardous waste.
-
Solid Waste: Unused or expired pure compound, contaminated lab materials (e.g., weighing paper, gloves, and vials).
-
Liquid Waste: Solutions containing the dissolved compound, reaction mixtures, and solvent rinses.
All waste streams must be segregated from other laboratory waste to prevent inadvertent and dangerous chemical reactions. Specifically, avoid mixing with strong acids, which could potentially lead to the generation of hydrogen cyanide gas.
Step-by-Step Disposal Procedures
Two primary disposal pathways are recommended, depending on the quantity of waste and the capabilities of your facility:
Option 1: Direct Disposal as Hazardous Waste (Recommended for all quantities)
This is the most straightforward and safest method.
-
Containerization:
-
Solid Waste: Collect in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. If dissolved in a flammable solvent, use an appropriate safety can.
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream with their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Option 2: Chemical Neutralization (For experienced personnel in well-equipped facilities)
For small quantities, chemical neutralization can be employed to convert the nitrile group to a less toxic form before disposal. The hydrolysis of the nitrile to a carboxylic acid is a well-established method.[2][3]
WARNING: This procedure should only be performed by trained chemists in a controlled laboratory setting.
Alkaline Hydrolysis Protocol:
This procedure converts the nitrile to the corresponding carboxylate salt and ammonia.
-
Preparation: In a chemical fume hood, prepare a dilute solution of the waste material in a suitable solvent that is miscible with aqueous solutions (e.g., ethanol, isopropanol).
-
Reaction Setup: Place the solution in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: Slowly add an excess of 1 M sodium hydroxide (NaOH) solution. Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of ammonia evolution (test with moist pH paper held at the top of the condenser).
-
Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the solution with a dilute acid (e.g., 1 M HCl) to a pH of approximately 7.
-
Disposal: The resulting solution, containing the sodium salt of the pyrrole carboxylic acid and sodium chloride, can be disposed of as aqueous chemical waste, in accordance with your institution's guidelines.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Clark, J. (2015). Hydrolysis of Nitriles. Chemguide. [Link]
-
University of California, Los Angeles. Guidelines for the Chemical Waste Solvent Pickup. UCLA Chemistry and Biochemistry. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
